(R)-MLN-4760
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(2R)-2-[[(1S)-1-carboxy-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2N3O4/c1-11(2)3-16(18(25)26)23-17(19(27)28)7-15-8-22-10-24(15)9-12-4-13(20)6-14(21)5-12/h4-6,8,10-11,16-17,23H,3,7,9H2,1-2H3,(H,25,26)(H,27,28)/t16-,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCCRGGIJNDEAB-SJORKVTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(CC1=CN=CN1CC2=CC(=CC(=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)N[C@@H](CC1=CN=CN1CC2=CC(=CC(=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-MLN-4760: A Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-MLN-4760 is a highly potent and selective small-molecule inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). This document provides an in-depth technical overview of its mechanism of action, supported by quantitative biochemical data, detailed experimental methodologies, and visual representations of its role within the Renin-Angiotensin System (RAS). This compound acts by binding to the enzymatic active site of ACE2, effectively blocking the conversion of Angiotensin II (Ang II) to the vasodilatory peptide Angiotensin-(1-7). Its high selectivity for ACE2 over related enzymes like ACE makes it a critical tool for studying the physiological and pathophysiological roles of the ACE2/Ang-(1-7)/Mas receptor axis. This guide consolidates key findings, presents comparative inhibitory data in tabular format, and outlines protocols for its application in both in vitro and in vivo research settings.
Introduction: The Renin-Angiotensin System and ACE2
The Renin-Angiotensin System (RAS) is a fundamental hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1] The classical RAS pathway involves the conversion of Angiotensin I to Angiotensin II by Angiotensin-Converting Enzyme (ACE). Ang II, the primary effector of the classical RAS, exerts its potent vasoconstrictive and pro-inflammatory effects mainly through the Ang II Type 1 (AT1) receptor.[1][2]
A counter-regulatory axis, centered around Angiotensin-Converting Enzyme 2 (ACE2), has been identified as a critical modulator of the RAS. ACE2 is a carboxypeptidase that primarily cleaves Ang II to form Angiotensin-(1-7).[3] Ang-(1-7) then binds to the Mas receptor, eliciting effects that generally oppose those of Ang II, including vasodilation, anti-inflammatory, and anti-fibrotic actions.[1][4] Given its central role in this protective pathway, ACE2 has become a significant therapeutic and research target. Furthermore, ACE2 gained prominence as the functional receptor for the spike glycoprotein (B1211001) of the SARS-CoV-2 virus, making it a key area of investigation in COVID-19 research.[1][4][5][6]
Core Mechanism of Action of this compound
This compound is a substrate-based, His-Leu mimetic inhibitor designed to specifically target the active site of ACE2.[6] Its mechanism involves direct, high-affinity binding to the enzymatic pocket of ACE2, which contains a zinc ion (Zn²⁺) essential for catalytic activity.[6]
Key aspects of its mechanism include:
-
Active Site Inhibition : MLN-4760 binds directly to the active site on subdomain I of the ACE2 enzyme.[6][7] The inhibitor's Leu carboxylate group interacts with the catalytic Zn²⁺ ion, while the His carboxylate group mimics the tetrahedral intermediate formed during natural peptide hydrolysis.[6]
-
Conformational Modulation : Molecular dynamics simulations have shown that the binding of MLN-4760 induces a significant conformational change in the ACE2 protein.[7] The presence of the inhibitor tends to force the ACE2 receptor into a more "open" state, where the two primary subdomains (I and II) move away from each other.[6]
-
Functional Blockade : By occupying the active site, MLN-4760 potently inhibits the carboxypeptidase activity of ACE2. This directly blocks the conversion of its primary substrate, Ang II, into Ang-(1-7).[3][8] It also prevents the hydrolysis of other substrates, such as Angiotensin I.[5]
The following diagram illustrates the central role of ACE2 in the Renin-Angiotensin System and the inhibitory action of this compound.
Caption: The Renin-Angiotensin System, highlighting the inhibitory action of this compound on ACE2.
Biochemical Activity and Quantitative Data
This compound is distinguished by its sub-nanomolar potency against human ACE2 and remarkable selectivity over homologous enzymes.
Table 1: Inhibitory Potency and Selectivity of this compound
| Target Enzyme | Species | IC50 Value | Selectivity vs. hACE2 | Reference |
| ACE2 | Human | 0.44 nM | - | [3][5][8][9] |
| ACE | Human (testicular) | >100 µM | >227,000-fold | [9] |
| Carboxypeptidase A (CPDA) | Bovine | 27 µM | >61,000-fold | [8][9] |
Table 2: pIC50 Values in Various Tissues and Cells
| Tissue / Cell Type | Species | pIC50 at rhACE2 | pIC50 at rhACE | Reference |
| Recombinant Human | - | 8.5 ± 0.1 | 4.4 ± 0.2 | [9] |
| Heart | Murine | 4.7 ± 0.1 | 4.4 ± 0.1 | [9] |
| Mononuclear Cells (MNCs) | Murine | 6.9 ± 0.1 | 6.2 ± 0.1 | [9] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Role in COVID-19 Research
The discovery that ACE2 is the entry receptor for SARS-CoV-2 led to investigations into whether ACE2 inhibitors like MLN-4760 could block viral entry. Molecular dynamics studies revealed that while MLN-4760 binds to the ACE2 active site with high affinity, it does not significantly prevent the binding of the SARS-CoV-2 spike Receptor-Binding Domain (RBD).[7] Interestingly, the binding of the spike RBD to the MLN-4760-ACE2 complex was found to dislodge the inhibitor, restoring the native conformation of the ACE2 active site.[7] This suggests that MLN-4760 is unlikely to be effective as a viral entry blocker but remains an invaluable tool for studying the enzymatic consequences of the virus-receptor interaction.[7]
Caption: Logical relationship of this compound, ACE2, and SARS-CoV-2 Spike protein interaction.
Detailed Experimental Protocols
The following are representative protocols synthesized from published methodologies for the use of this compound.
Protocol 1: In Vitro ACE2 Inhibition Assay
This protocol describes a fluorometric assay to determine the IC50 value of this compound.
Objective: To quantify the inhibitory potency of this compound on recombinant human ACE2 (rhACE2).
Materials:
-
Recombinant human ACE2
-
This compound
-
Fluorogenic substrate: 7-Mca-YVADAPK(Dnp)
-
Assay Buffer: Tris-HCl, NaCl, ZnCl₂
-
DMSO (for inhibitor stock solution)
-
384-well microplate, black
-
Fluorescence plate reader
Methodology:
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in Assay Buffer.
-
Reaction Mixture: In each well of the microplate, add 10 µL of the diluted inhibitor or vehicle control (Assay Buffer with DMSO).
-
Enzyme Addition: Add 20 µL of rhACE2 solution (pre-diluted in Assay Buffer to achieve a final concentration in the linear range of the assay) to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Excitation: 320 nm, Emission: 405 nm) every 60 seconds for 30 minutes.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Experimental workflow for an in vitro ACE2 enzymatic inhibition assay.
Protocol 2: In Vivo Study in a Hypertensive Rat Model
This protocol is based on studies investigating the cardiovascular effects of long-term ACE2 inhibition in Spontaneously Hypertensive Rats (SHRs).[1][4][10]
Objective: To determine the effect of chronic ACE2 inhibition on blood pressure and vascular function.
Materials:
-
Spontaneously Hypertensive Rats (SHRs)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Osmotic minipumps for continuous subcutaneous infusion
-
Anesthesia (e.g., isoflurane)
-
Blood pressure monitoring system (e.g., tail-cuff or telemetry)
-
Surgical tools
Methodology:
-
Animal Acclimatization: Acclimate male SHRs to laboratory conditions for at least one week.
-
Baseline Measurements: Measure baseline systolic blood pressure and heart rate for several consecutive days to establish a stable baseline.
-
Minipump Implantation:
-
Anesthetize the rats.
-
Fill osmotic minipumps with either this compound solution (to deliver a specific dose, e.g., 1-2 mg/kg/day) or vehicle.
-
Surgically implant the minipumps subcutaneously in the dorsal region of the rats.
-
Close the incision and provide post-operative care.
-
-
Chronic Treatment: Allow the minipumps to continuously deliver the compound for the duration of the study (e.g., 14 days).
-
Monitoring: Monitor blood pressure and heart rate regularly throughout the treatment period. Also, monitor animal weight and general health.
-
Terminal Procedures:
-
At the end of the treatment period, anesthetize the animals.
-
Collect blood samples via cardiac puncture for analysis of plasma Angiotensin levels and other biomarkers (e.g., H₂S, nitric oxide metabolites).[1][10]
-
Harvest tissues of interest (e.g., aorta, heart, brainstem) for functional studies (e.g., vascular reactivity), biochemical assays (ACE2 activity), and gene expression analysis.[1][10]
-
-
Data Analysis: Compare the physiological and biochemical parameters between the MLN-4760-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
This compound is a powerful and exquisitely selective research tool for elucidating the function of ACE2. Its sub-nanomolar potency and high selectivity enable precise interrogation of the ACE2/Ang-(1-7)/Mas receptor axis in vitro and in vivo. While its potential as a direct antiviral for SARS-CoV-2 is limited, it remains indispensable for understanding the broader physiological roles of ACE2 in cardiovascular health, hypertension, and the host response to viral infections. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to leverage this potent inhibitor in their scientific investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Injections of angiotensin-converting enzyme2 inhibitor MLN4760 into nucleus tractus solitarii reduce baroreceptor reflex sensitivity for heart rate control in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760-Benefit or Detriment in Essential Hypertension? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Effect of an Inhibitor on the ACE2-Receptor Binding Domain of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760—Benefit or Detriment in Essential Hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
(R)-MLN-4760 as a Selective ACE2 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of MLN-4760, a potent and selective inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). It particularly distinguishes the activity of the racemic mixture from its stereoisomers, with a focus on the less active (R)-enantiomer, (R)-MLN-4760. This document consolidates key quantitative data, details established experimental protocols for assessing its inhibitory activity, and presents visual representations of relevant biological pathways and experimental workflows. The information herein is intended to serve as a comprehensive resource for researchers in pharmacology, drug discovery, and related fields who are investigating the renin-angiotensin system and the therapeutic potential of ACE2 inhibition.
Introduction
Angiotensin-Converting Enzyme 2 (ACE2) is a critical zinc-based metalloprotease and a key component of the Renin-Angiotensin System (RAS). It plays a crucial counter-regulatory role to the classical RAS axis by converting angiotensin II (Ang II) to angiotensin-(1-7), thereby promoting vasodilation and exerting anti-inflammatory and anti-fibrotic effects. Given its central role in cardiovascular homeostasis and its function as the primary receptor for SARS-CoV-2 entry into host cells, ACE2 has emerged as a significant therapeutic target.
MLN-4760 was one of the first potent and selective small-molecule inhibitors of ACE2 to be developed. It is a racemic mixture, and subsequent studies have revealed that its biological activity resides primarily in one of its stereoisomers. This guide will provide a detailed examination of MLN-4760, with specific attention to the (R)-enantiomer.
Quantitative Inhibitory Profile
The inhibitory potency and selectivity of MLN-4760 and its isomers have been characterized using various biochemical and biophysical assays. The following tables summarize the key quantitative data from published literature.
Table 1: Inhibitory Potency (IC50) of MLN-4760 and its Isomers against ACE2
| Compound | Target Enzyme | IC50 | Notes |
| MLN-4760 (racemic) | Human ACE2 | 0.44 nM[1][2][3][4] | Highly potent inhibitor. |
| This compound | Human ACE2 | 8.4 µM[5][6] | The less active enantiomer. |
| MLN-4760-B | Human recombinant ACE2 | Less efficacious than racemate[7] | Isomer B is suggested to be the more active (S,S)-isomer. |
Table 2: Selectivity Profile of MLN-4760
| Compound | Target Enzyme | IC50 | Selectivity vs. ACE2 |
| MLN-4760 (racemic) | Human testicular ACE | >100 µM[1][3] | >227,000-fold |
| MLN-4760 (racemic) | Bovine Carboxypeptidase A (CPDA) | 27 µM[1][3][6] | ~61,000-fold |
Table 3: Binding Kinetics of MLN-4760 with ACE2
| Compound | Method | K D | Reference |
| MLN-4760 | Surface Plasmon Resonance (SPR) | ~1 nM[8] | [8] |
Table 4: pIC50 Values of MLN-4760 and its Isomers
| Compound | Target/Cell Type | pIC50 | Reference |
| MLN-4760 | Recombinant human ACE2 | 8.5 ± 0.1[1] | [1] |
| MLN-4760 | Recombinant human ACE | 4.4 ± 0.2[1] | [1] |
| MLN-4760-B | muLin- cells | 6.3[7] | [7] |
Mechanism of Action
MLN-4760 acts as a competitive inhibitor of ACE2. Molecular docking and dynamics studies have shown that it binds to the enzymatic active site of ACE2 with high affinity[9][10]. The binding is stabilized through interactions with key residues and the catalytic zinc ion within the active site, effectively blocking the access of natural substrates like Angiotensin II.
Signaling Pathway
The primary signaling pathway influenced by MLN-4760 is the Renin-Angiotensin System (RAS). By inhibiting ACE2, MLN-4760 prevents the degradation of Angiotensin II to Angiotensin-(1-7). This leads to an accumulation of Angiotensin II, which can then act on the AT1 receptor to mediate vasoconstriction, inflammation, and fibrosis.
Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE2.
Experimental Protocols
Fluorescence-Based ACE2 Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of compounds like this compound against ACE2 using a fluorogenic substrate.
Materials:
-
Recombinant human ACE2 enzyme
-
This compound or other test inhibitors
-
ACE2 assay buffer (e.g., 50mM MES, 300mM NaCl, 10µM ZnCl₂, 0.01% Triton X-100, pH 6.5)[6]
-
Fluorogenic ACE2 substrate (e.g., MCA-Ala-Pro-Lys(DNP)-OH)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 320 nm, Emission: 420 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in ACE2 assay buffer.
-
Enzyme Preparation: Dilute the recombinant human ACE2 enzyme to a working concentration in pre-chilled ACE2 assay buffer.
-
Reaction Setup:
-
To the wells of the 96-well plate, add the diluted this compound solution.
-
Include a positive control (enzyme without inhibitor) and a negative control (buffer without enzyme).
-
Add the diluted ACE2 enzyme solution to all wells except the negative control.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Initiate Reaction: Add the fluorogenic ACE2 substrate to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity kinetically over a period of 30 to 120 minutes at room temperature[8].
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for a fluorescence-based ACE2 inhibition assay.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity (KD) of an inhibitor to its target protein.
General Protocol Outline:
-
Chip Preparation: Covalently immobilize recombinant human ACE2 onto a sensor chip surface (e.g., via amine coupling)[8]. This is necessary to achieve a sufficient signal for small molecule binding.
-
Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.
-
Binding Measurement:
-
Inject the different concentrations of this compound over the sensor chip surface with the immobilized ACE2.
-
A reference flow cell without immobilized ACE2 is used to subtract non-specific binding.
-
The association of this compound to ACE2 is measured in real-time as a change in the resonance signal.
-
Following the association phase, the flow of this compound is stopped, and the dissociation is monitored as the inhibitor unbinds from ACE2.
-
-
Data Analysis: The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A kinetic titration (single-cycle kinetics) can also be employed[8].
Conclusion
This compound, as the less active enantiomer of the potent ACE2 inhibitor MLN-4760, serves as an important tool for structure-activity relationship studies and as a negative control in experiments investigating the biological effects of ACE2 inhibition. The high potency and selectivity of the corresponding active isomer underscore the potential for developing highly specific therapeutic agents targeting ACE2. The experimental protocols detailed in this guide provide a solid foundation for researchers to further explore the pharmacology of ACE2 inhibitors and their role in health and disease.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. affigen.com [affigen.com]
- 3. researchgate.net [researchgate.net]
- 4. SARS-CoV-2 S-Protein–Ace2 Binding Analysis Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Angiotensin converting enzyme versus angiotensin converting enzyme-2 selectivity of MLN-4760 and DX600 in human and murine bone marrow-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760—Benefit or Detriment in Essential Hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence-Based Measurements of Membrane-Bound Angiotensin Converting Enzyme 2 Activity Using Xenopus Laevis Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SARS-CoV-2S-Protein-Ace2 Binding Analysis Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-MLN-4760: A Technical Guide to a Potent ACE2 Inhibitor
(R)-MLN-4760 is a highly potent, cell-permeable, and selective inhibitor of Angiotensin-Converting Enzyme 2 (ACE2).[1][2] This document provides a comprehensive overview of its function, mechanism of action, and applications in scientific research, tailored for researchers, scientists, and drug development professionals.
Core Function and Mechanism of Action
This compound, and more specifically its more active S-enantiomer often referred to as MLN-4760, functions as a direct inhibitor of ACE2.[3] ACE2 is a key zinc metalloenzyme in the Renin-Angiotensin System (RAS). It primarily converts Angiotensin II (Ang II), a potent vasoconstrictor, into Angiotensin-(1-7) (Ang-(1-7)), which generally has vasodilatory and protective effects.[1][2][4] By inhibiting ACE2, MLN-4760 blocks this conversion, leading to a decrease in Ang-(1-7) levels and a potential increase in Ang II levels.[4]
The inhibitory mechanism of MLN-4760 involves its direct binding to the active site of the ACE2 enzyme.[5] Specifically, the inhibitor's leucine (B10760876) moiety targets the S1 pocket of ACE2 with its isobutyl group, while its carboxylate group interacts with the active site zinc ion. The 3,5-dichlorobenzyl group of MLN-4760 occupies the S1' subsite of the enzyme.[5] This high-affinity binding emulates the transition state of peptide hydrolysis, effectively blocking the catalytic activity of ACE2.[6]
Quantitative Inhibitory Profile
MLN-4760 exhibits high potency and selectivity for ACE2 over other related enzymes, such as Angiotensin-Converting Enzyme (ACE) and Carboxypeptidase A (CPDA).
| Target Enzyme | Inhibitor | IC50 Value | Selectivity vs. ACE | Selectivity vs. CPDA | Reference |
| Human ACE2 | MLN-4760 | 0.44 nM | >5000-fold | >61,000-fold | [7] |
| Human testicular ACE | MLN-4760 | >100 µM | - | - | [7] |
| Bovine Carboxypeptidase A (CPDA) | MLN-4760 | 27 µM | - | - | [4][7] |
| Human ACE2 | This compound | 8.4 µM | - | - | [3] |
Signaling Pathway Perturbation
The primary signaling pathway affected by MLN-4760 is the Renin-Angiotensin System (RAS). By inhibiting ACE2, it shifts the balance of the RAS away from the protective ACE2/Ang-(1-7)/Mas receptor axis and towards the classical ACE/Ang II/AT1 receptor axis, which is associated with vasoconstriction, inflammation, and fibrosis.
Experimental Protocols
In Vitro ACE2 Inhibition Assay
This protocol outlines a typical method for determining the inhibitory activity of this compound against ACE2 in a cell-free system.
Methodology:
-
Preparation of Reagents : Recombinant human ACE2, this compound at various concentrations, and a fluorogenic substrate are prepared in an appropriate assay buffer.[4]
-
Enzyme and Inhibitor Pre-incubation : A defined amount of recombinant ACE2 is mixed with varying concentrations of this compound in a microplate well. The mixture is pre-incubated to allow for inhibitor binding.
-
Reaction Initiation : The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.
-
Incubation : The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 1-4 hours), allowing the enzyme to cleave the substrate.[4]
-
Fluorescence Measurement : The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths for the specific substrate used.[4]
-
Data Analysis : The percentage of ACE2 inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
In Vivo Studies in Animal Models
This compound has been utilized in various animal models to investigate the physiological roles of ACE2.
Example Protocol: Subcutaneous Infusion in Rats
-
Objective : To assess the chronic effects of ACE2 inhibition on cardiovascular and metabolic parameters.
-
Animal Model : Spontaneously Hypertensive Rats (SHRs).[8]
-
Drug Administration : this compound is dissolved in a suitable vehicle (e.g., 10% DMSO in isotonic saline).[8] Mini-osmotic pumps are filled with the inhibitor solution to deliver a constant dose (e.g., 1 mg/kg/day) via subcutaneous infusion over a period of several weeks.[8]
-
Parameters Measured :
-
Hemodynamic parameters (e.g., blood pressure).
-
Behavioral assessments.
-
Biochemical analysis of blood plasma and tissues for markers of oxidative stress, nitric oxide synthase activity, and hydrogen sulfide (B99878) levels.[8]
-
Gene expression analysis of components of the RAS and antioxidant enzymes in relevant tissues like the brainstem.[8]
-
Applications in Research
-
Cardiovascular Research : this compound is a critical tool for elucidating the role of the ACE2/Ang-(1-7)/Mas receptor axis in blood pressure regulation, cardiac function, and the pathophysiology of hypertension and atherosclerosis.[4][6][9]
-
COVID-19 Research : Given that ACE2 is the primary receptor for SARS-CoV-2 entry into host cells, this compound has been investigated for its potential to modulate the interaction between the virus's spike protein and ACE2.[9][10] However, studies have shown that while it binds to the enzymatic active site, it may not block the binding of the SARS-CoV-2 spike protein.[10]
-
Neuroscience : The inhibitor has been used to study the role of central ACE2 in neurological conditions such as stroke.[7][11]
-
Inflammation and Oxidative Stress : Research has employed this compound to explore the involvement of ACE2 in modulating inflammatory responses and oxidative stress in various tissues.[8]
References
- 1. rndsystems.com [rndsystems.com]
- 2. MLN 4760 | ACE2 | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. caymanchem.com [caymanchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. MLN-4760 | RAAS | TargetMol [targetmol.com]
The Discovery and Development of (R)-MLN-4760: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-MLN-4760 is a potent and highly selective small-molecule inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). ACE2 is a key carboxypeptidase in the Renin-Angiotensin System (RAS), where it plays a crucial counter-regulatory role to the vasoconstrictive and pro-inflammatory effects of Angiotensin II (Ang II) by converting it to the vasodilatory and protective peptide Angiotensin-(1-7). Given its central role in cardiovascular homeostasis and its function as the cellular entry receptor for the SARS-CoV-2 virus, ACE2 has emerged as a significant therapeutic target. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental evaluation of this compound.
Discovery and Lead Optimization
While a detailed public account of the initial hit discovery and lead optimization cascade for this compound is not extensively documented in peer-reviewed literature, the structural features of the molecule suggest a rational, substrate-based design approach targeting the active site of ACE2. The development of selective ACE2 inhibitors was a key objective to dissect the physiological roles of ACE2 distinct from the classical Angiotensin-Converting Enzyme (ACE).
The synthesis of MLN-4760 yields a racemic mixture of two diastereomers. Subsequent research has identified the (S,S)-isomer, often referred to as MLN-4760-B, as the more active and selective enantiomer, which is commercially available and is the focus of this guide. The less active (R)-enantiomer has an IC50 of 8.4 μM[1].
Mechanism of Action
This compound is a competitive inhibitor of ACE2, binding to the enzyme's active site with high affinity. This binding prevents the hydrolysis of its natural substrate, Angiotensin II, thereby blocking its conversion to Angiotensin-(1-7). This mechanism allows for the modulation of the RAS, making this compound a valuable tool for studying the physiological and pathological roles of ACE2. Molecular dynamics simulations have shown that MLN-4760 binds to the enzymatic active site of ACE2 with high affinity, causing a significant conformational change in the protein[2].
Preclinical Development
Preclinical evaluation of this compound has been conducted in various in vitro and in vivo models to characterize its pharmacological profile.
In Vitro Pharmacology
This compound is a potent inhibitor of human ACE2 with a reported IC50 of 0.44 nM[3][4]. It exhibits high selectivity for ACE2 over other related enzymes, including human testicular ACE (IC50 >100 μM) and bovine carboxypeptidase A (IC50 = 27 μM)[3][4]. Studies in human and murine mononuclear cells have demonstrated the superior selectivity of the (S,S)-isomer (MLN-4760-B) for ACE2 over ACE compared to the racemic mixture or the other isomer[5].
In Vivo Pharmacology & Pharmacokinetics
In vivo studies in spontaneously hypertensive rats (SHRs) have shown that subcutaneous infusion of MLN-4760 at a dose of 1 mg/kg/day for two weeks did not significantly alter hemodynamic and behavioral parameters[6]. However, it did lead to increased plasma hydrogen sulfide (B99878) levels and total nitric oxide synthase activity in the brainstem, suggesting the induction of compensatory mechanisms[6]. Another study in SHRs with a similar dosing regimen found that MLN-4760 had pro-obesogenic effects and negatively impacted the function of small arteries[7]. In mice, MLN-4760 administration effectively blocked ACE2 activity, leading to a reversal of the elevation in carotid Ang-(1-7) levels and a decline in carotid Ang II levels induced by sodium hydrosulfide[3].
Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) profiles, are not extensively available in the public domain.
Clinical Development Status
There is no publicly available information to suggest that this compound has entered clinical trials. One report indicates that the development of MLN-4760 was "abandoned" when it became clear that ACE2 metabolizes Angiotensin II to the beneficial Angiotensin-(1-7), suggesting that its inhibition might have undesirable physiological consequences[8]. The primary utility of this compound has since been as a research tool for investigating the roles of ACE2.
Data Presentation
Table 1: In Vitro Inhibitory Activity of MLN-4760 and its Isomers
| Compound | Target Enzyme | IC50 | Selectivity vs. ACE | Reference |
| (R,S)-MLN-4760 (racemic) | Human ACE2 | - | Poor | [5] |
| (S,S)-MLN-4760 (Isomer B) | Human ACE2 | 0.44 nM | High (28-fold in huMNCs) | [3][4][5] |
| (S,R)-MLN-4760 (Isomer A) | Human ACE2 | - | Poor | [5] |
| This compound | Human ACE2 | 8.4 µM | - | [1] |
| (S,S)-MLN-4760 (Isomer B) | Human testicular ACE | >100 µM | - | [4] |
| (S,S)-MLN-4760 (Isomer B) | Bovine Carboxypeptidase A | 27 µM | - | [3][4] |
huMNCs: human mononuclear cells
Table 2: Preclinical In Vivo Studies of MLN-4760
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHRs) | 1 mg/kg/day s.c. for 2 weeks | No significant effect on blood pressure or behavior. Increased plasma H2S and brainstem NOS activity. | [6] |
| Spontaneously Hypertensive Rats (SHRs) | 1 mg/kg/day s.c. for 14 days | Pro-obesogenic effects, negative effects on small artery function. | [7] |
| Mice | - | Blocked ACE2 activity, reversed changes in Ang-(1-7) and Ang II levels. | [3] |
Experimental Protocols
ACE2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available ACE2 inhibitor screening assay kits.
Materials:
-
Recombinant human ACE2 enzyme
-
ACE2 assay buffer (e.g., 50 mM MES, 300 mM NaCl, 10 µM ZnCl2, 0.01% Triton X-100, pH 6.5)
-
Fluorogenic ACE2 substrate (e.g., Mca-YVADAPK(Dnp))
-
This compound (test compound)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in ACE2 assay buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the ACE2 enzyme solution to all wells except the negative control.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic ACE2 substrate to all wells.
-
Incubate the plate at 37°C, protected from light, for a specified time (e.g., 60-120 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 405 nm emission for Mca-YVADAPK(Dnp)).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Study in Spontaneously Hypertensive Rats (SHRs)
This protocol is a generalized representation based on published studies[6][7].
Animals:
-
Male Spontaneously Hypertensive Rats (SHRs)
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in saline)
-
Osmotic minipumps
-
Blood pressure monitoring system (e.g., tail-cuff plethysmography)
-
Behavioral testing apparatus (e.g., open field, elevated plus maze)
Procedure:
-
Acclimatize the SHRs to the housing conditions and handling procedures.
-
Implant osmotic minipumps subcutaneously, filled with either vehicle or a solution of this compound to deliver a constant dose (e.g., 1 mg/kg/day) for the duration of the study (e.g., 14 days).
-
Monitor systolic blood pressure and heart rate at regular intervals throughout the study.
-
Conduct behavioral assessments at specified time points to evaluate anxiety and locomotor activity.
-
At the end of the study, collect blood and tissue samples for biochemical analysis (e.g., measurement of plasma H2S, angiotensin levels, and tissue NOS activity).
Mandatory Visualization
Caption: The role of this compound in the Renin-Angiotensin System.
Caption: Workflow for determining the in vitro ACE2 inhibitory activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Angiotensin System Modulations in Spontaneously Hypertensive Rats and Consequences on Erythrocyte Properties; Action of MLN-4760 and Zofenopril [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Inhibitory Assessment of ACE2 Inhibitors for SARS-CoV-2: An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin converting enzyme versus angiotensin converting enzyme-2 selectivity of MLN-4760 and DX600 in human and murine bone marrow-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760—Benefit or Detriment in Essential Hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NSUWorks - Health Professions Division REACH Day: INHIBITION OF ANGIOTENSIN-CONVERTING ENZYME-2 (ACE-2) ACTIVITAND RADIOLIGAND BINDING OF A PUTATIVE ACE-2 INHIBITOR [nsuworks.nova.edu]
An In-depth Technical Guide on the Target Binding and Kinetics of (R)-MLN-4760
This technical guide provides a comprehensive overview of the target binding and kinetics of the ACE2 inhibitor, (R)-MLN-4760, and its more potent stereoisomer. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
MLN-4760 is a potent and selective inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). It is crucial to distinguish between the different stereoisomers of MLN-4760, as the biological activity resides primarily in one enantiomer, often referred to as MLN-4760 or sometimes more specifically as the (S,S)-enantiomer in literature. The (R)-enantiomer, this compound, is significantly less active. ACE2 is a key carboxypeptidase in the Renin-Angiotensin System (RAS), where it cleaves Angiotensin II to generate Angiotensin-(1-7). This enzyme also serves as the primary cellular entry point for the SARS-CoV-2 virus.[1][2]
Molecular Target and Selectivity
The primary molecular target of the active form of MLN-4760 is human Angiotensin-Converting Enzyme 2 (ACE2).[3] It exhibits high selectivity for ACE2 over related enzymes such as Angiotensin-Converting Enzyme (ACE) and Carboxypeptidase A (CPDA).[4][5]
Quantitative Binding and Inhibition Data
The following tables summarize the quantitative data for the inhibition of ACE2 and other enzymes by MLN-4760 and its less active (R)-enantiomer.
Table 1: Inhibitory Potency of MLN-4760 (Active Enantiomer)
| Target Enzyme | Parameter | Value | Reference |
| Human ACE2 | IC50 | 0.44 nM | [3][4][5] |
| Human ACE2 | KD | ~1 nM | [6] |
| Human Testicular ACE | IC50 | >100 µM | [4] |
| Bovine Carboxypeptidase A | IC50 | 27 µM | [3][4] |
Table 2: Inhibitory Potency of this compound
| Target Enzyme | Parameter | Value | Reference |
| ACE2 | IC50 | 8.4 µM | [7] |
Signaling Pathway
ACE2 plays a critical role in the Renin-Angiotensin System (RAS) by counteracting the effects of ACE. The following diagram illustrates the RAS pathway and the point of inhibition by MLN-4760.
Caption: The Renin-Angiotensin System, with ACE2-mediated conversion of Angiotensin II and its inhibition by MLN-4760.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
5.1. ACE2 Enzyme Inhibition Assay
This protocol is based on the common use of a fluorogenic substrate to measure ACE2 activity.
-
Objective: To determine the IC50 value of a test compound against ACE2.
-
Materials:
-
Recombinant human ACE2 enzyme.
-
Fluorogenic ACE2 substrate (e.g., 7-Mca-YVADAPK(Dnp)).[4]
-
Assay buffer (e.g., Tris-HCl buffer with NaCl and ZnCl2).
-
Test compound (this compound or its active enantiomer).
-
96-well black microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Add a fixed amount of recombinant human ACE2 to each well of the microplate.
-
Add the diluted test compound to the wells. Include wells with vehicle control (DMSO) and no enzyme (background).
-
Incubate the enzyme and compound mixture for a predefined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
5.2. Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol describes a method to determine the binding kinetics (KD, kon, koff) of MLN-4760 to ACE2.[6]
-
Objective: To measure the association and dissociation rates of the compound to ACE2.
-
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Recombinant human ACE2.
-
Running buffer (e.g., HBS-EP+).
-
Test compound (MLN-4760).
-
-
Procedure:
-
Immobilization of ACE2:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject recombinant human ACE2 over the activated surface to allow for covalent coupling via primary amines.
-
Deactivate any remaining active esters using ethanolamine. A reference flow cell should be prepared similarly but without ACE2 immobilization.
-
-
Binding Analysis (Kinetic Titration/Single-Cycle Kinetics):
-
Prepare a series of concentrations of MLN-4760 in running buffer.
-
Inject the lowest concentration of MLN-4760 over the sensor surface (both ACE2 and reference flow cells) and monitor the binding response (association phase).
-
Without a dissociation phase, inject the next higher concentration of the compound and monitor the further increase in the binding response.
-
Repeat this for all concentrations in the series.
-
After the final injection, allow for a dissociation phase where running buffer flows over the surface.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ACE2 flow cell data to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining compound binding kinetics using Surface Plasmon Resonance.
Caption: A generalized workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).
Conclusion
This compound is the less active enantiomer of a potent and highly selective inhibitor of ACE2. The active form of MLN-4760 binds to ACE2 with nanomolar affinity. The provided data and protocols offer a foundational resource for researchers investigating the role of ACE2 in the Renin-Angiotensin System and in disease, as well as for those involved in the development of novel ACE2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of an Inhibitor on the ACE2-Receptor Binding Domain of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. medchemexpress.com [medchemexpress.com]
(R)-MLN-4760 and its Impact on Angiotensin II Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of (R)-MLN-4760, a selective inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). The document elucidates the critical role of ACE2 within the Renin-Angiotensin System (RAS), focusing on its function in the metabolism of angiotensin II. We present a comprehensive summary of the inhibitory activity of this compound and its more potent enantiomer, MLN-4760, supported by quantitative data. Furthermore, detailed experimental protocols for assessing ACE2 inhibition are provided, along with visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the underlying mechanisms and methodologies.
Introduction: The Renin-Angiotensin System and the Role of ACE2
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that plays a pivotal role in regulating blood pressure, fluid and electrolyte balance, and systemic vascular resistance. A key effector molecule in this system is Angiotensin II (Ang II), a potent vasoconstrictor. The classical RAS pathway involves the conversion of angiotensinogen (B3276523) to Angiotensin I (Ang I) by renin, followed by the conversion of Ang I to the highly active Ang II by Angiotensin-Converting Enzyme (ACE)[1][2][3].
Angiotensin-Converting Enzyme 2 (ACE2) functions as a crucial counter-regulatory enzyme to ACE within the RAS. Unlike ACE, which generates Ang II, ACE2 is a carboxypeptidase that primarily degrades Ang II to form Angiotensin-(1-7)[1][4][5]. Angiotensin-(1-7) is a vasodilator and has anti-proliferative properties, effectively counteracting the hypertensive effects of Ang II[1]. Therefore, ACE2 plays a protective role in the cardiovascular system by maintaining the balance between the vasoconstrictor/proliferative actions of Ang II and the vasodilator/anti-proliferative actions of Angiotensin-(1-7)[5][6][7].
This compound: An Inhibitor of ACE2
MLN-4760 is a potent and selective inhibitor of human ACE2[8][9]. Its inhibitory action prevents the conversion of Ang II to Angiotensin-(1-7), thereby leading to an accumulation of Ang II. This compound is the R-enantiomer of MLN-4760 and is known to be the less active isomer[10]. The primary focus of research has been on the more active (S,S)-enantiomer, often referred to simply as MLN-4760. Inhibition of ACE2 by these molecules serves as a valuable tool for studying the physiological and pathological roles of the ACE2/Angiotensin-(1-7) axis.
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound and MLN-4760 against ACE2 and other related enzymes is summarized in the tables below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target Enzyme | IC50 Value | Reference |
| This compound | Human ACE2 | 8.4 µM | [10] |
| Compound | Target Enzyme | IC50 Value | Reference |
| MLN-4760 | Human ACE2 | 0.44 nM | [8][9] |
| MLN-4760 | Human Testicular ACE | >100 µM | [8] |
| MLN-4760 | Bovine Carboxypeptidase A | 27 µM | [8] |
Signaling Pathway
The following diagram illustrates the Renin-Angiotensin System, highlighting the central role of ACE2 and the point of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for two common types of assays used to determine the inhibitory activity of compounds like this compound against ACE2.
Fluorometric ACE2 Inhibition Assay
This assay relies on the cleavage of a fluorogenic substrate by ACE2, leading to an increase in fluorescence. The presence of an inhibitor reduces the rate of substrate cleavage and, consequently, the fluorescence signal.
Materials:
-
Recombinant human ACE2 (rhACE2)
-
This compound or other test inhibitors
-
Fluorogenic ACE2 substrate (e.g., Mca-YVADAPK(Dnp)-OH)
-
Assay Buffer: 50 mM MES, 300 mM NaCl, 10 µM ZnCl₂, pH 6.5
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 320 nm, Emission: 420 nm)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in Assay Buffer at various concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as the inhibitor solutions.
-
Enzyme Preparation: Dilute rhACE2 in Assay Buffer to the desired working concentration.
-
Assay Setup: To each well of the 96-well plate, add:
-
5 µL of the diluted inhibitor or vehicle control.
-
75 µL of Assay Buffer.
-
10 µL of the diluted rhACE2 solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the fluorogenic ACE2 substrate to each well to start the reaction.
-
Measurement: Immediately begin monitoring the fluorescence intensity in a kinetic mode for 30-60 minutes at room temperature.
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Calculate the percentage of inhibition relative to the vehicle control and plot the results to determine the IC50 value.
Mass Spectrometry-Based ACE2 Activity Assay
This method directly measures the conversion of the natural substrate, Angiotensin II, to its product, Angiotensin-(1-7), providing a highly specific and sensitive readout of ACE2 activity.
Materials:
-
Recombinant human ACE2 (rhACE2) or tissue/cell lysates
-
This compound or other test inhibitors
-
Angiotensin II (substrate)
-
Reaction Buffer: 50 mM MES, pH 6.75
-
Mass Spectrometer (e.g., SELDI-TOF MS)
-
ProteinChip Arrays (e.g., WCX2)
Procedure:
-
Sample Preparation: If using tissue or cells, homogenize in an appropriate buffer and determine the protein concentration.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the Reaction Buffer.
-
Reaction Mixture: In a microcentrifuge tube, combine:
-
rhACE2 or a specific amount of protein from lysate.
-
The diluted inhibitor or vehicle control.
-
Reaction Buffer to a final volume of 25 µL.
-
-
Pre-incubation: Incubate the mixture for 15 minutes at 37°C.
-
Reaction Initiation: Add Angiotensin II to a final concentration of 10 µM to start the reaction.
-
Incubation: Incubate the reaction mixture for 30-120 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding an appropriate quenching solution (e.g., trifluoroacetic acid).
-
Mass Spectrometry Analysis: Spot the reaction mixture onto the ProteinChip array. After washing and adding a matrix solution, analyze the samples using the mass spectrometer to quantify the peaks corresponding to Angiotensin II and Angiotensin-(1-7).
-
Data Analysis: Calculate the ratio of the product (Angiotensin-(1-7)) to the substrate (Angiotensin II) for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value.
Experimental Workflow
The following diagram outlines the general workflow for an in vitro ACE2 inhibition assay.
Conclusion
This compound, as a selective inhibitor of ACE2, provides a valuable chemical tool for investigating the nuanced roles of the Renin-Angiotensin System. While it is the less active enantiomer compared to MLN-4760, its study contributes to a more complete understanding of the structure-activity relationship of ACE2 inhibitors. The detailed protocols and conceptual diagrams presented in this guide are intended to equip researchers with the necessary information to design and execute robust experiments aimed at further characterizing the function of ACE2 and the effects of its modulation in various physiological and pathological contexts.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. Purification and characterization of angiotensin converting enzyme 2 (ACE2) from murine model of mesangial cell in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Angiotensin II Converting Enzyme (ACE2) Activity Assay Kit | Abcam [abcam.com]
- 9. abcam.cn [abcam.cn]
- 10. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Chemical Structure and Properties of (R)-MLN-4760
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-MLN-4760 is the R-enantiomer of MLN-4760, a potent and selective inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). While it is the less active of the two enantiomers, this compound serves as a crucial tool in pharmacological research for studying the Renin-Angiotensin System (RAS) and the physiological roles of ACE2. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis, purification, and biological evaluation are also presented, alongside visualizations of its mechanism of action within relevant signaling pathways.
Chemical Structure and Identification
This compound, systematically named N-[(1R)-1-carboxy-3-methylbutyl]-3-[(3,5-dichlorophenyl)methyl]-L-histidine, is a derivative of the amino acid L-histidine.
| Identifier | Value |
| IUPAC Name | N-[(1R)-1-carboxy-3-methylbutyl]-3-[(3,5-dichlorophenyl)methyl]-L-histidine |
| CAS Number | 305335-29-9[1] |
| Molecular Formula | C₁₉H₂₃Cl₂N₃O₄[2] |
| SMILES | O=C(O)--INVALID-LINK--N--INVALID-LINK--CC(C)C[2] |
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided below. It is important to note that as an enantiomer, its physical properties such as melting point and boiling point are expected to be identical to its (S)-counterpart, MLN-4760, with the exception of its optical rotation.
| Property | Value | Reference |
| Molecular Weight | 428.31 g/mol | [2] |
| Solubility | DMSO: 14.29 mg/mL (33.36 mM) (requires sonication) | [1] |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 2 years; -20°C for 1 year. | [1] |
Biological Activity and Mechanism of Action
This compound is an inhibitor of ACE2, a key enzyme in the Renin-Angiotensin System (RAS). ACE2 is a carboxypeptidase that primarily converts Angiotensin II (a vasoconstrictor) to Angiotensin-(1-7) (a vasodilator). By inhibiting ACE2, this compound can modulate the balance of these vasoactive peptides. It is characterized as the less active isomer of MLN-4760, with a reported half-maximal inhibitory concentration (IC₅₀) of 8.4 μM[1].
Signaling Pathway
The primary signaling pathway affected by this compound is the Renin-Angiotensin System. The diagram below illustrates the canonical RAS pathway and the point of inhibition by this compound.
Experimental Protocols
Synthesis and Purification
The synthesis of MLN-4760 and its enantiomers is a multi-step process. While a detailed, step-by-step protocol for the specific stereospecific synthesis of this compound is not available in the public domain, the general approach involves the coupling of protected L-histidine and L-leucine derivatives, followed by deprotection. The separation of the (R) and (S) enantiomers is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).
General Workflow for Synthesis and Purification:
Chiral HPLC Separation Protocol (General Example):
A common method for separating enantiomers like this compound involves using a chiral stationary phase (CSP) in an HPLC system.
-
Column: A chiral column, such as one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak series), is typically used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., ethanol, isopropanol) is commonly employed for normal-phase chromatography. For reversed-phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used. The exact ratio is optimized to achieve baseline separation.
-
Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs, for example, 280 nm, is standard.
-
Temperature: The column is usually maintained at a constant temperature, typically around 25°C, to ensure reproducible retention times.
-
Sample Preparation: The racemic mixture of MLN-4760 is dissolved in a suitable solvent, filtered, and injected onto the column.
-
Fraction Collection: The eluent corresponding to the two separated enantiomeric peaks is collected separately. The identity of the (R)-enantiomer can be confirmed by polarimetry or by comparison to a known standard.
Biological Assay: ACE2 Inhibition Assay
The inhibitory activity of this compound on ACE2 can be determined using a fluorometric assay.
Principle: This assay measures the enzymatic activity of ACE2 by detecting the cleavage of a fluorogenic substrate. In the presence of an inhibitor like this compound, the cleavage of the substrate is reduced, leading to a decrease in the fluorescent signal.
Materials:
-
Recombinant human ACE2 enzyme
-
Fluorogenic ACE2 substrate (e.g., Mca-Ala-Pro-Lys(Dnp)-OH)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 M NaCl, 10 µM ZnCl₂, 0.05% BSA)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well black microplate, add the diluted this compound solutions to the respective wells. Include wells for a positive control (a known potent ACE2 inhibitor like MLN-4760), a negative control (assay buffer with no inhibitor), and a blank (assay buffer with no enzyme).
-
Add the recombinant human ACE2 enzyme to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic ACE2 substrate to all wells.
-
Immediately measure the fluorescence intensity at an appropriate excitation and emission wavelength (e.g., Ex/Em = 320/420 nm) at time zero and then kinetically over a period of 30-60 minutes at 37°C.
-
Calculate the rate of substrate cleavage (change in fluorescence over time) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Experimental Workflow for ACE2 Inhibition Assay:
References
(R)-MLN-4760: A Technical Overview of Synonyms, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (R)-MLN-4760, focusing on its synonyms, alternative names, and its role as a research tool in the study of Angiotensin-Converting Enzyme 2 (ACE2). This document details its chemical properties, summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.
Synonyms and Alternative Names
This compound is the less active R-enantiomer of the potent and selective ACE2 inhibitor, MLN-4760. The primary biologically active component of the racemic mixture MLN-4760 is the (S,S)-diastereoisomer. It is crucial to distinguish between the specific enantiomer and the racemic mixture in research applications.
| Compound | Synonyms & Alternative Names | CAS Number |
| This compound | The R-enantiomer of MLN-4760 | 305335-29-9[1] |
| MLN-4760 (Racemic) | GL-1001, ACE2 Inhibitor, MLN4760 | 305335-31-3[2][3] |
| (S,S)-MLN-4760 | N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(3,5-dichlorophenyl)methyl]-L-histidine | 305335-31-3[2][4] |
Quantitative Data: Inhibitory Potency
The inhibitory activity of MLN-4760 and its stereoisomers against ACE2 and other enzymes is summarized below. The data highlights the significantly lower potency of the (R)-enantiomer compared to the racemic mixture and its active (S,S)-isomer.
| Compound | Target | IC50 Value | Reference |
| This compound | ACE2 | 8.4 µM | [1] |
| MLN-4760 (Racemic) | Human ACE2 | 0.44 nM | [2][4][5] |
| MLN-4760 (Racemic) | Bovine Carboxypeptidase A (CPDA) | 27 µM | [2][5] |
| MLN-4760 (Racemic) | Human Testicular ACE | >100 µM | [2][5] |
Experimental Protocols
The following sections outline generalized methodologies for key experiments involving MLN-4760 and its derivatives, based on descriptions from various research publications.
In Vitro ACE2 Inhibition Assay (Fluorometric)
This protocol describes a common method to determine the inhibitory activity of compounds against ACE2.
Materials:
-
Recombinant human ACE2 enzyme
-
Fluorogenic ACE2 substrate (e.g., 7-Mca-YVADAPK(Dnp))
-
Assay buffer (e.g., Tris-HCl with NaCl and ZnCl2)
-
Test compound (this compound or MLN-4760) dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a solution of recombinant human ACE2 in the assay buffer.
-
Serially dilute the test compound in DMSO and then in assay buffer to achieve the desired concentrations.
-
Add the ACE2 enzyme solution to the wells of the 96-well plate.
-
Add the diluted test compound to the respective wells. Include a positive control (enzyme only) and a negative control (assay buffer only).
-
Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic ACE2 substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a time course (e.g., every 5 minutes for 60 minutes).
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based ACE2 Activity Assay
This protocol outlines a method to assess the inhibitory effect of compounds on ACE2 activity in a cellular context.
Materials:
-
HEK293 cells stably expressing human ACE2 (HEK-ACE2 cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lysis buffer
-
Fluorogenic ACE2 substrate
-
Test compound (this compound or MLN-4760)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Culture HEK-ACE2 cells in appropriate cell culture flasks.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Determine the protein concentration in each cell lysate.
-
Perform the fluorometric ACE2 inhibition assay as described in section 3.1, using the cell lysates as the source of the ACE2 enzyme.
-
Normalize the ACE2 activity to the protein concentration for each sample.
-
Calculate the percent inhibition of cellular ACE2 activity for each compound concentration and determine the IC50 value.
In Vivo Studies in Spontaneously Hypertensive Rats (SHRs)
This protocol provides a general workflow for investigating the in vivo effects of MLN-4760 on blood pressure and other physiological parameters in a hypertensive animal model.
Materials:
-
Spontaneously Hypertensive Rats (SHRs)
-
MLN-4760
-
Vehicle (e.g., 10% DMSO in saline)
-
Mini-osmotic pumps for continuous infusion
-
Tail-cuff plethysmography system for blood pressure measurement
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Acclimate the SHRs to the housing conditions and handling procedures.
-
Implant mini-osmotic pumps subcutaneously under anesthesia. The pumps are filled with either the vehicle or MLN-4760 at the desired concentration to deliver a continuous dose (e.g., 1 mg/kg/day) for a specified period (e.g., 14 days)[6].
-
Measure systolic blood pressure using tail-cuff plethysmography at baseline and at regular intervals throughout the study.
-
At the end of the treatment period, euthanize the animals and collect blood and tissue samples (e.g., aorta, heart, kidneys) for further analysis.
-
Plasma can be used to measure biomarkers related to the renin-angiotensin system.
-
Tissues can be processed for histological analysis or to measure ACE2 activity and the expression of relevant genes and proteins.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the ACE2 signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: The Renin-Angiotensin System and the role of ACE2.
Caption: A typical workflow for in vitro ACE2 inhibitor screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. MLN 4760 | ACE Inhibitors: R&D Systems [rndsystems.com]
- 5. MLN-4760 | RAAS | TargetMol [targetmol.com]
- 6. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760—Benefit or Detriment in Essential Hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
(R)-MLN-4760 and its Inflammatory Effects: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
(R)-MLN-4760, a potent and highly selective inhibitor of angiotensin-converting enzyme 2 (ACE2), has garnered significant interest for its potential therapeutic applications. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on inflammation, drawing from key preclinical studies. The information is presented to facilitate further research and development in this area.
Core Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of ACE2. ACE2 is a critical enzyme in the Renin-Angiotensin System (RAS), responsible for the conversion of angiotensin II (Ang II) to angiotensin-(1-7)[1][2]. By blocking this enzymatic activity, this compound disrupts the balance of the RAS, a system known to be intricately involved in regulating inflammation, blood pressure, and oxidative stress. The inhibitory potency of this compound against human ACE2 is significant, with a reported IC50 value of 0.44 nM[1][3].
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | Species | IC50 Value | Selectivity | Reference |
| ACE2 | Human | 0.44 nM | >5000-fold vs. human testicular ACE | [3] |
| Carboxypeptidase A | Bovine | 27 µM | [1][3] |
Table 2: Effects of this compound on Gene Expression in Spontaneously Hypertensive Rats (SHRs)
| Gene | Function | Effect of this compound | Significance | Reference |
| Ace2 | Angiotensin II metabolism | Increased | p = 0.0002 | [4] |
| Nos3 | Nitric oxide synthesis | Increased | p = 0.014 | [4] |
| Sod1 | Antioxidant defense | Increased | p = 0.006 | [4] |
| Sod2 | Antioxidant defense | Increased | p = 0.048 | [4] |
| Gpx4 | Antioxidant defense | Increased | p = 0.0001 | [4] |
| Hmox1 | Heme catabolism, antioxidant | Increased | p = 0.0003 | [4] |
| Nfe2l2 (Nrf2) | Transcription factor for antioxidant response | Increased | p = 0.041 | [4] |
| Il1b | Pro-inflammatory cytokine | Unchanged | Not significant | [4] |
| Tnf | Pro-inflammatory cytokine | Unchanged | Not significant | [4] |
| Nos2 | Inducible nitric oxide synthase | Unchanged | Not significant | [4] |
| Ptgs1 | Prostaglandin synthesis | Unchanged | Not significant | [4] |
| Ptgs2 | Prostaglandin synthesis | Unchanged | Not significant | [4] |
| Pparg | Anti-inflammatory transcription factor | Unchanged | Not significant | [4] |
Table 3: Effects of this compound in a Mouse Model of Hyperoxic Lung Injury
| Parameter | Effect of this compound | Pathway Implication | Reference |
| Lung ACE2 expression/activity | Decreased | [5] | |
| Ang II/Ang-(1-7) ratio | Increased | [5] | |
| Lung injury | Aggravated | [5] | |
| Inflammatory response | Aggravated | [5] | |
| Oxidative stress | Aggravated | [5] | |
| NF-κB pathway | Activated | Pro-inflammatory | [5] |
| Nrf2 pathway | Inhibited | Impaired antioxidant response | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and the general workflow of the cited preclinical studies.
Figure 1: Mechanism of this compound in the Renin-Angiotensin System.
Figure 2: this compound's influence on NF-κB and Nrf2 signaling pathways.
Figure 3: A generalized workflow for preclinical studies of this compound.
Detailed Experimental Protocols
1. Chronic Administration of this compound in Spontaneously Hypertensive Rats (SHRs)
-
Animal Model: Spontaneously Hypertensive Rats (SHRs) were used as a model of human essential hypertension[4].
-
Treatment: this compound was administered via subcutaneous infusion at a dose of 1 mg/kg/day for a period of 2 weeks[4]. A control group received a vehicle infusion.
-
Sample Collection: Following the treatment period, brainstem and blood plasma were collected for analysis[4].
-
Gene Expression Analysis: Total RNA was extracted from the brainstem, and quantitative real-time polymerase chain reaction (qPCR) was performed to measure the mRNA levels of genes involved in inflammation (Il1b, Tnf, Nos2, Ptgs1, Ptgs2, Pparg) and oxidative stress (Ace2, Nos3, Sod1, Sod2, Gpx4, Hmox1, Nfe2l2)[4].
-
Biochemical Assays: Plasma levels of hydrogen sulfide (B99878) (H2S) and total nitric oxide (NO) synthase activity in the brainstem were determined[4]. Oxidative damage was assessed by measuring conjugated dienes in the brainstem[4].
2. Investigation of this compound in a Hyperoxic Lung Injury Model
-
Animal Model: Adult mice were used to induce hyperoxic lung injury by exposure to 95% oxygen for 72 hours[5].
-
Treatment: During the hyperoxia exposure, mice were co-treated with either an ACE2 agonist (diminazene aceturate), an ACE2 inhibitor (this compound), or a vehicle control[5].
-
Sample Collection: Lung tissue and bronchoalveolar lavage fluid (BALF) were collected for analysis[5].
-
ACE2 Activity and Angiotensin Levels: ACE2 expression and activity in lung tissue were measured. The ratio of Ang II to Ang-(1-7) in the BALF was determined[5].
-
Assessment of Lung Injury and Inflammation: The severity of lung injury was evaluated histologically. Levels of inflammatory factors were measured in both BALF and lung tissue[5].
-
Signaling Pathway Analysis: The expression levels of key proteins in the NF-κB (phospho-p65, p65, IκBα) and Nrf2 (Nrf2, HO-1, NQO1) pathways were measured to elucidate the molecular mechanisms underlying the observed effects[5].
Discussion and Future Directions
The available data suggest that the effect of this compound on inflammation is context-dependent. In a model of essential hypertension, chronic low-dose administration did not appear to induce a pro-inflammatory state in the brainstem and was associated with an upregulation of antioxidant defense mechanisms[4]. This suggests a potential compensatory response to ACE2 inhibition.
Conversely, in an acute lung injury model, this compound exacerbated inflammation and oxidative stress[5]. This detrimental effect was linked to the activation of the pro-inflammatory NF-κB pathway and the inhibition of the protective Nrf2 antioxidant pathway[5]. These contrasting findings underscore the complexity of the RAS and the need for further investigation into the tissue-specific and disease-specific effects of ACE2 inhibition.
Future research should aim to:
-
Elucidate the precise molecular mechanisms that determine whether this compound exerts a neutral or pro-inflammatory effect in different tissues and disease models.
-
Investigate the dose-dependent effects of this compound on inflammatory markers.
-
Explore the therapeutic potential of this compound in chronic inflammatory conditions where the RAS is dysregulated, while carefully considering the potential for adverse effects.
This technical guide provides a foundational understanding of the effects of this compound on inflammation. The presented data and experimental frameworks are intended to support the design of future studies aimed at fully characterizing the therapeutic window and potential applications of this potent ACE2 inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ACE2, angiotensin-(1-7) and Mas receptor axis in inflammation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Angiotensin-converting enzyme 2 attenuates inflammatory response and oxidative stress in hyperoxic lung injury by regulating NF-κB and Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-MLN-4760 in Preclinical Hypertension Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-MLN-4760, a potent and highly selective inhibitor of angiotensin-converting enzyme 2 (ACE2), has emerged as a critical tool in preclinical research to dissect the complex role of the renin-angiotensin system (RAS) in hypertension. By blocking the conversion of angiotensin II (Ang II) to the vasodilatory peptide angiotensin-(1-7) (Ang-(1-7)), this compound allows for the investigation of the ACE2/Ang-(1-7)/Mas receptor axis. Preclinical studies, primarily in spontaneously hypertensive rat (SHR) models, reveal that the effects of ACE2 inhibition are not straightforward, often involving intricate compensatory mechanisms that influence vascular tone, oxidative stress, and inflammation. This guide provides an in-depth overview of the core preclinical findings, detailed experimental protocols, and the signaling pathways modulated by this compound.
Mechanism of Action and Signaling Pathways
This compound is the less active R-enantiomer of MLN-4760, a potent ACE2 inhibitor with an IC50 of 8.4 μM[1]. MLN-4760 itself is a highly potent and selective inhibitor of human ACE2 with an IC50 of 0.44 nM[2][3][4][5]. It exhibits over 5000-fold selectivity against related enzymes like human testicular ACE and bovine carboxypeptidase A[3]. The primary mechanism of action of MLN-4760 involves binding to the active site of ACE2, thereby preventing the degradation of Ang II to Ang-(1-7)[6].
The classical RAS pathway involves the conversion of angiotensinogen (B3276523) to angiotensin I by renin, and subsequently, the conversion of angiotensin I to the potent vasoconstrictor Ang II by angiotensin-converting enzyme (ACE)[7]. Ang II exerts its hypertensive effects primarily through the angiotensin II type 1 receptor (AT1R), leading to vasoconstriction, inflammation, and fibrosis. ACE2 counterbalances this system by converting Ang II to Ang-(1-7), which then acts on the Mas receptor to promote vasodilation, anti-inflammatory, and anti-proliferative effects[8][9][10]. By inhibiting ACE2, MLN-4760 shifts the balance of the RAS towards the pressor effects of Ang II.
Signaling Pathway of the Renin-Angiotensin System and the Role of this compound
Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE2.
Preclinical Data in Hypertension Models
Studies utilizing this compound and its more active enantiomer in spontaneously hypertensive rats (SHRs) have demonstrated complex and sometimes contradictory effects on blood pressure. While ACE2 inhibition would be expected to exacerbate hypertension, compensatory mechanisms often lead to nuanced outcomes.
Effects on Blood Pressure and Hemodynamics
Chronic low-dose administration of MLN-4760 in SHRs did not consistently lead to an exacerbation of pre-existing hypertension[7]. In some cases, blood pressure remained unchanged, suggesting the activation of compensatory vasodilatory pathways[8][9][10]. For instance, one study found that a 14-day subcutaneous infusion of MLN-4760 did not alter systolic blood pressure or heart rate in SHRs[7]. However, MLN-4760 has been shown to abolish the protective effects of exogenous recombinant ACE2 against Ang II-induced hypertension in mice[2].
| Animal Model | Compound | Dose and Administration | Duration | Effect on Blood Pressure | Reference |
| Spontaneously Hypertensive Rats (SHR) | MLN-4760 | 1 mg/kg/day, s.c. infusion | 14 days | No significant change in systolic BP | [7] |
| Spontaneously Hypertensive Rats (SHR) | MLN-4760 | Low-dose, s.c. infusion | Long-term | Unchanged blood pressure | [8][9][10] |
| Mice | MLN-4760 | Not specified | Not specified | Abolished prevention of Ang II-induced hypertension | [2] |
| mRen2 Transgenic Rats | MLN-4760 | Not specified | Not specified | No effect on blood pressure | [11][12] |
| Wild Type Mice | MLN-4760 | Not specified | Not specified | No effect on blood pressure | [11][12] |
Effects on the Renin-Angiotensin System Components
Treatment with MLN-4760 in SHRs did not significantly alter plasma levels of Ang I, Ang II, Ang-(1-7), Ang-(1-5), or Ang IV. Similarly, plasma renin activity and soluble ACE activity remained unchanged. However, there was a tendency for a reduction in total alternative RAS activity[8].
| Parameter | Animal Model | Treatment | Outcome | Reference |
| Plasma Angiotensins (I, II, 1-7, 1-5, IV) | SHR | MLN-4760 | No significant change | [8] |
| Plasma Renin Activity | SHR | MLN-4760 | No significant change | [8] |
| Soluble ACE Activity | SHR | MLN-4760 | No significant change | [8] |
| Total Alternative RAS Activity | SHR | MLN-4760 | Tendency to reduce | [8] |
Compensatory Mechanisms
A key finding in preclinical studies is the induction of compensatory mechanisms following ACE2 inhibition. MLN-4760 treatment in SHRs has been shown to strengthen Mas receptor-, nitric oxide (NO)-, and hydrogen sulfide (B99878) (H2S)-mediated signal transduction in the aorta[8][9][10]. This suggests that the cardiovascular system adapts to the reduction in Ang-(1-7) by upregulating alternative vasodilatory pathways. Additionally, MLN-4760 administration in SHRs led to increased gene expression of Ace2, antioxidant enzymes (Sod1, Sod2, Gpx4, Hmox1), and H2S-producing enzymes, which correlated with the expression of the transcription factor NRF2[7].
Experimental Workflow for Preclinical Hypertension Studies with this compound
Caption: A typical experimental workflow for evaluating this compound in a preclinical hypertension model.
Detailed Experimental Protocols
The following protocols are synthesized from published preclinical studies involving MLN-4760 in hypertension research.
Animal Model and Drug Administration
-
Animal Model: Spontaneously Hypertensive Rats (SHRs), typically 16-18 weeks old, are a widely used model of human essential hypertension[7][8].
-
Drug Formulation: this compound is dissolved in a vehicle such as 10% dimethyl sulfoxide (B87167) (DMSO) in isotonic saline[7].
-
Administration: For chronic studies, mini-osmotic pumps (e.g., Alzet® model 2002) are used for continuous subcutaneous infusion[7]. This method ensures stable plasma concentrations of the inhibitor.
Blood Pressure Measurement
-
Method: Direct measurement of mean arterial pressure (MAP) can be performed in anesthetized rats via a catheter inserted into the femoral artery[8]. Non-invasive methods such as tail-cuff plethysmography can also be used for conscious animals.
-
Procedure for Vasoactive Response: To assess vascular reactivity, various agents can be infused intravenously, and the change in MAP is recorded.
Biochemical and Molecular Analyses
-
Blood and Tissue Collection: At the end of the treatment period, animals are euthanized, and trunk blood is collected in heparinized tubes. Tissues such as the aorta, heart, and kidneys are excised for further analysis[8]. Plasma is separated by centrifugation and stored at -80°C[8].
-
Analysis of Angiotensins: Plasma levels of various angiotensin peptides are quantified using methods like radioimmunoassay or liquid chromatography-mass spectrometry.
-
Enzyme Activity Assays: Plasma renin activity and ACE activity can be determined using commercially available kits or established enzymatic assays[8].
-
Gene and Protein Expression:
-
Quantitative PCR (qPCR): RNA is extracted from tissues, reverse-transcribed to cDNA, and qPCR is performed to quantify the mRNA levels of genes of interest (e.g., Ace2, Mas1, Nos3, H2S-producing enzymes)[7].
-
Western Blotting: Protein is extracted from tissues to determine the expression levels of proteins like ACE2 and Mas receptor[10].
-
Conclusion
This compound is an invaluable pharmacological tool for investigating the ACE2 axis in preclinical models of hypertension. The research conducted to date highlights the complexity of the renin-angiotensin system and the existence of potent compensatory mechanisms that can counteract the expected pressor effects of ACE2 inhibition. For researchers in cardiovascular drug discovery, these findings underscore the importance of a systems-level understanding of RAS modulation. Future research should continue to explore the long-term consequences of ACE2 inhibition and the interplay between the classical and alternative RAS pathways in the pathophysiology of hypertension.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. MLN-4760 | RAAS | TargetMol [targetmol.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. mdpi.com [mdpi.com]
- 8. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760—Benefit or Detriment in Essential Hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760-Benefit or Detriment in Essential Hypertension? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | From gene to protein—experimental and clinical studies of ACE2 in blood pressure control and arterial hypertension [frontiersin.org]
- 12. From gene to protein—experimental and clinical studies of ACE2 in blood pressure control and arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
ACE2 Inhibition by (R)-MLN-4760 in Kidney Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-converting enzyme 2 (ACE2) has emerged as a critical regulator of the renin-angiotensin system (RAS), playing a protective role in various cardiovascular and renal diseases. Its primary function is to counterbalance the pro-inflammatory and fibrotic effects of angiotensin II (Ang II) by converting it to the vasodilatory and anti-inflammatory peptide, angiotensin-(1-7)[1][2]. In the context of kidney disease, particularly diabetic nephropathy and chronic kidney disease (CKD), dysregulation of the RAS is a key driver of pathology[3][4]. Downregulation of renal ACE2 has been observed in experimental models of diabetic nephropathy, suggesting that enhancing or preserving ACE2 activity could be a therapeutic strategy[2].
This technical guide focuses on the inhibition of ACE2 by MLN-4760, a potent and selective inhibitor, as a tool to investigate the role of ACE2 in kidney disease models. While the user specified the (R)-enantiomer, the majority of published literature refers to MLN-4760 without specifying the stereoisomer. It is often described as the (S,S)-diastereomer, a potent inhibitor of human ACE2 with an IC50 of 0.44 nM[5][6][7][8]. This document will summarize the key findings from preclinical studies, provide detailed experimental protocols, and visualize the underlying signaling pathways and experimental workflows.
Data Presentation: Efficacy of MLN-4760 in a Chronic Kidney Disease Model
The following table summarizes the quantitative data from a key study investigating the effects of MLN-4760 in a 5/6 nephrectomy (Nx) mouse model of chronic kidney disease. This model mimics many features of human CKD, including the development of albuminuria and glomerulosclerosis.
| Parameter | Sham | 5/6 Nx + Vehicle | 5/6 Nx + MLN-4760 | 5/6 Nx + MLN-4760 + Losartan | Reference |
| Urinary Albumin Excretion (µ g/24h ) | 15.2 ± 2.1 | 42.3 ± 7.8 | 75.1 ± 10.2† | 38.5 ± 6.5‡ | [1] |
| Kidney Angiotensin II Level (fmol/g tissue) | 105 ± 15 | 120 ± 18 | 185 ± 25† | N/A | [1] |
| Systolic Blood Pressure (mmHg) | 115 ± 3 | 125 ± 4 | 128 ± 5 | N/A | [1] |
| Glomerular Filtration Rate (FITC-inulin clearance, µl/min) | 250 ± 20 | 125 ± 15 | 130 ± 18* | N/A | [1] |
Notes: p < 0.05 vs. Sham; †p < 0.05 vs. 5/6 Nx + Vehicle; ‡p < 0.05 vs. 5/6 Nx + MLN-4760. Data are presented as mean ± SEM. N/A: Not available.
Experimental Protocols
Animal Model of Chronic Kidney Disease (5/6 Nephrectomy)
This protocol describes the surgical procedure to induce chronic kidney disease in mice, as referenced in the summarized data.
Materials:
-
Male FVB mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, electrocautery)
-
Suture materials
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Make a dorsal incision to expose the left kidney.
-
Ligate the renal artery and vein, and remove the left kidney (left nephrectomy).
-
Suture the incision.
-
Allow the animal to recover for one week.
-
In the second surgery, expose the right kidney through a dorsal incision.
-
Ligate two of the three branches of the right renal artery to induce infarction of approximately two-thirds of the kidney mass.
-
Suture the incision and allow the animal to recover.
-
Sham-operated animals undergo the same surgical procedures without the removal or ligation of the kidneys.
Administration of MLN-4760
This protocol details the method for chronic administration of the ACE2 inhibitor.
Materials:
-
MLN-4760
-
Vehicle (e.g., sterile saline)
-
Osmotic minipumps
Procedure:
-
Dissolve MLN-4760 in the appropriate vehicle to the desired concentration for delivery.
-
Fill osmotic minipumps with the MLN-4760 solution or vehicle. The pumps are calibrated to deliver a specific dose over a set period (e.g., 10 mg/kg/day for 4 weeks).
-
Implant the osmotic minipumps subcutaneously in the dorsal region of the mice under light anesthesia.
-
Monitor the animals for the duration of the study.
Measurement of ACE2 Activity in Kidney Tissue
This fluorometric assay is used to determine the enzymatic activity of ACE2 in renal tissue homogenates[9].
Materials:
-
Kidney tissue
-
Homogenization buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.5% Triton X-100, 25 µM ZnCl2, and 1 mM PMSF)
-
Fluorogenic substrate (e.g., Mca-APK(Dnp))
-
ACE2 inhibitor (MLN-4760) for determining specific activity
-
96-well microplate reader
Procedure:
-
Homogenize kidney tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
In a 96-well plate, add the supernatant to reaction wells. For each sample, prepare a parallel well containing the ACE2 inhibitor MLN-4760 to measure non-specific fluorescence.
-
Add the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C and measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 415 nm emission) over time.
-
Calculate ACE2-specific activity by subtracting the fluorescence in the inhibitor-containing wells from the total fluorescence.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the progression of kidney disease and the role of ACE2.
Caption: The Renin-Angiotensin System and the role of ACE2.
Caption: Angiotensin II signaling cascade leading to renal fibrosis.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of an ACE2 inhibitor in a preclinical model of kidney disease.
Caption: Workflow for preclinical evaluation of this compound.
Conclusion
The selective inhibition of ACE2 by compounds such as MLN-4760 provides a valuable pharmacological tool to dissect the role of this enzyme in the pathophysiology of kidney disease. Preclinical evidence from models of chronic kidney disease demonstrates that inhibition of ACE2 exacerbates renal injury, particularly albuminuria, through an Ang II-dependent mechanism[1]. This underscores the protective role of endogenous ACE2 in the kidney. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of modulating the ACE2/Ang-(1-7)/Mas receptor axis in the treatment of renal disorders. Future investigations should continue to explore the intricate balance of the renin-angiotensin system and the long-term consequences of ACE2 modulation in various models of kidney disease.
References
- 1. Effect of ACE2 and angiotensin-(1-7) in a mouse model of early chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACE2 alterations in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Acetate attenuates hyperoxaluria-induced kidney injury by inhibiting macrophage infiltration via the miR-493-3p/MIF axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kidneynews.org [kidneynews.org]
- 7. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760—Benefit or Detriment in Essential Hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Recombinant ACE2 Reduces the Progression of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Renal protective effect of angiotensin-converting enzyme inhibition in aging rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of (R)-MLN-4760 in SARS-CoV-2 Entry Research: A Technical Guide
An In-depth Examination of a Potent ACE2 Inhibitor and its Implications for COVID-19 Therapeutic Strategies
This technical guide provides a comprehensive overview of the role of (R)-MLN-4760 in the context of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) entry research. Addressed to researchers, scientists, and drug development professionals, this document details the mechanism of action of this compound, its potent inhibition of Angiotensin-Converting Enzyme 2 (ACE2), the primary receptor for SARS-CoV-2, and the experimental methodologies used to evaluate its efficacy. This guide synthesizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.
Introduction: The Critical Role of ACE2 in SARS-CoV-2 Entry
The entry of SARS-CoV-2 into host cells is a critical first step in the viral lifecycle and represents a primary target for therapeutic intervention. This process is mediated by the binding of the viral spike (S) protein to the host cell receptor, Angiotensin-Converting Enzyme 2 (ACE2). Following this initial binding, the spike protein is cleaved by host proteases, such as Transmembrane Serine Protease 2 (TMPRSS2), which facilitates the fusion of the viral and cellular membranes, allowing the viral genome to enter the host cell. Given its central role in viral entry, ACE2 has emerged as a key target for the development of antiviral therapies.
This compound is a potent and highly selective inhibitor of ACE2.[1] Its ability to block the enzymatic activity of ACE2 has made it a valuable research tool for investigating the physiological functions of this enzyme and, more recently, for exploring its potential as an inhibitor of SARS-CoV-2 entry.
This compound: A Potent Inhibitor of ACE2
This compound is a small molecule inhibitor that demonstrates high affinity and specificity for ACE2. Its mechanism of action involves a hinge-bending motion in the ACE2 enzyme upon binding, which effectively blocks its catalytic activity.
Quantitative Data on this compound Activity
The inhibitory potency of this compound against ACE2 has been quantified in several studies. The following tables summarize the key in vitro data.
Table 1: In Vitro Inhibitory Activity of this compound against ACE2
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| This compound | Human ACE2 | 0.44 | Fluorogenic peptide substrate | [1] |
| This compound | Human ACE2 | ~30 | Fluorogenic peptide substrate | [2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Selectivity of this compound
| Enzyme | IC50 (µM) | Selectivity (fold vs. ACE2) | Reference |
| Human testicular ACE | >100 | >227,000 | [1] |
| Bovine carboxypeptidase A | 27 | ~61,000 | [1] |
Table 3: Binding Affinity of this compound to ACE2
| Compound | Target | K D (nM) | Method | Reference |
| This compound | ACE2 | ~1 | Surface Plasmon Resonance (SPR) | [3] |
K D (Dissociation constant) is a measure of the binding affinity between a ligand and a protein. A lower K D value indicates a higher binding affinity.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of this compound and its role in SARS-CoV-2 entry.
In Vitro ACE2 Inhibition Assay (Fluorometric)
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant human ACE2.
Materials and Reagents:
-
Recombinant Human ACE2 Enzyme
-
Fluorogenic ACE2 Substrate (e.g., Mca-YVADAPK(Dnp))
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well black microplate, add 20 µL of diluted this compound or vehicle control (for 100% activity) to each well.
-
Add 20 µL of diluted recombinant human ACE2 enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the fluorogenic ACE2 substrate to each well.
-
Immediately measure the fluorescence intensity (e.g., excitation at 320 nm and emission at 420 nm) in kinetic mode for 30-60 minutes at 37°C.[4]
-
The rate of increase in fluorescence is proportional to ACE2 activity. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
SARS-CoV-2 Pseudovirus Entry Inhibition Assay
This assay evaluates the ability of this compound to block the entry of SARS-CoV-2 spike-pseudotyped viruses into host cells.
Materials and Reagents:
-
HEK293T cells
-
HEK293T-ACE2 cells (stably expressing human ACE2)[5]
-
Lentiviral or retroviral packaging plasmids
-
Plasmid encoding the SARS-CoV-2 Spike protein
-
Reporter plasmid (e.g., encoding luciferase or GFP)
-
Transfection reagent
-
This compound
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
96-well white-walled microplate
-
Luciferase assay reagent (if using luciferase reporter)
Protocol:
Part 1: Production of SARS-CoV-2 Pseudovirus
-
Co-transfect HEK293T cells with the packaging plasmids, the SARS-CoV-2 spike protein expression plasmid, and the reporter plasmid using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours.
-
Harvest the cell culture supernatant containing the pseudoviruses.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
Titer the pseudovirus stock to determine the optimal dilution for infection.
Part 2: Pseudovirus Entry Inhibition Assay
-
Seed HEK293T-ACE2 cells in a 96-well white-walled microplate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the diluted pseudovirus with the serial dilutions of this compound or vehicle control for 1 hour at 37°C.
-
Remove the culture medium from the HEK293T-ACE2 cells and add the pseudovirus-(R)-MLN-4760 mixture.
-
Incubate the cells for 48-72 hours at 37°C.
-
If using a luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer. If using a GFP reporter, quantify the number of GFP-positive cells using fluorescence microscopy or flow cytometry.
-
Calculate the percentage of inhibition of viral entry for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Molecular Interactions and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: SARS-CoV-2 Entry Pathway and Inhibition by this compound.
Caption: Workflow for the In Vitro ACE2 Inhibition Assay.
Caption: Workflow for the SARS-CoV-2 Pseudovirus Entry Inhibition Assay.
Discussion and Future Perspectives
The research surrounding this compound has provided valuable insights into the role of ACE2 in SARS-CoV-2 infection. As a potent and selective inhibitor, it serves as a critical tool for dissecting the molecular mechanisms of viral entry.
Molecular dynamics simulations have been employed to study the interaction between this compound, ACE2, and the SARS-CoV-2 spike protein.[6][7] Some studies suggest that while this compound binds to the active site of ACE2 and alters its conformation, it may not directly block the binding of the spike protein's receptor-binding domain (RBD).[7] Instead, the binding of the spike protein might even displace the inhibitor.[7] These findings highlight the complexity of the interactions and suggest that simply inhibiting the enzymatic activity of ACE2 may not be sufficient to prevent viral entry. Further research is needed to fully elucidate the allosteric effects of inhibitor binding on the spike protein-ACE2 interaction.
Despite the conflicting in silico evidence, the potent inhibition of ACE2 by this compound warrants further investigation in cell-based and in vivo models of SARS-CoV-2 infection. The development of analogs of this compound with modified properties could lead to compounds that not only inhibit ACE2 activity but also effectively block the spike protein interaction.
Conclusion
This compound is a powerful pharmacological tool for studying the role of ACE2 in health and disease, including its function as the cellular receptor for SARS-CoV-2. The quantitative data on its inhibitory potency and the detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field. While the direct therapeutic potential of this compound for COVID-19 remains to be fully established, its use in research continues to advance our understanding of SARS-CoV-2 pathogenesis and aids in the development of novel antiviral strategies targeting viral entry. The continued investigation of ACE2 inhibitors, informed by the foundational knowledge gained from studies on molecules like this compound, holds promise for future pandemic preparedness.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes and Protocols for (R)-MLN-4760
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-MLN-4760 is the less active enantiomer of MLN-4760, a potent and highly selective inhibitor of Angiotensin-Converting Enzyme 2 (ACE2).[1] ACE2 is a zinc metalloprotease that plays a crucial role in the renin-angiotensin system (RAS) and serves as the primary receptor for the entry of SARS-CoV-2 into host cells.[2][3] Understanding the interaction of compounds like this compound with ACE2 is vital for the development of therapeutics targeting cardiovascular diseases and viral infections. These application notes provide detailed in vitro experimental protocols for characterizing the inhibitory activity of this compound against ACE2.
Mechanism of Action
This compound acts as a competitive inhibitor of ACE2, binding to the enzyme's active site.[4] ACE2 converts angiotensin II to angiotensin-(1-7), a peptide with vasodilatory and anti-proliferative effects. By inhibiting ACE2, this compound blocks this conversion. The (S)-enantiomer, MLN-4760, is significantly more potent than the (R)-enantiomer.[1]
Signaling Pathway
The primary signaling pathway influenced by this compound is the Renin-Angiotensin System (RAS). ACE2 is a key negative regulator of this system.
Data Presentation
The following table summarizes the inhibitory potency of this compound and its more active counterpart, MLN-4760, against various enzymes.
| Compound | Target | IC50 | Selectivity | Reference |
| This compound | Human ACE2 | 8.4 µM | Less active isomer | [1] |
| MLN-4760 | Human ACE2 | 0.44 nM | >5000-fold vs. human testicular ACE | [5][6] |
| MLN-4760 | Bovine Carboxypeptidase A (CPDA) | 27 µM | [5][6] | |
| MLN-4760 | Human testicular ACE | >100 µM | [6] |
Experimental Protocols
ACE2 Enzyme Inhibition Assay (Fluorometric)
This protocol describes a cell-free assay to determine the inhibitory activity of this compound on recombinant human ACE2.
Workflow Diagram:
Materials:
-
Recombinant human ACE2 enzyme
-
This compound
-
ACE2-specific fluorogenic substrate (e.g., Mca-YVADAPK(Dnp))[6]
-
Assay Buffer: 50 mM MES, 300 mM NaCl, 10 µM ZnCl₂, 0.01% Triton X-100, pH 6.5[5]
-
DMSO (for dissolving the inhibitor)
-
Black 96-well microtiter plates
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in the assay buffer to achieve the desired final concentrations for the dose-response curve.
-
Assay Plate Setup: To each well of a black 96-well plate, add the appropriate volume of the diluted this compound. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add recombinant human ACE2 to each well (except the negative control) to a final concentration of 0.01 µg per reaction.[5]
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well to a final concentration of 5 x 10⁻⁵ M.[5]
-
Incubation: Incubate the plate at 37°C for 1 hour.[5]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of 320 nm and an emission wavelength of 405 nm.[5][7]
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Radioligand Displacement Assay
This protocol outlines a cell-based assay to determine the binding affinity of this compound to ACE2 expressed on cells.
Materials:
-
HEK293 cells stably expressing human ACE2 (HEK-ACE2 cells)[8]
-
[³H]MLN-4760 (radioligand)[8]
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
NaOH (1 M) for cell lysis
-
48-well plates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed HEK-ACE2 cells in 48-well plates and allow them to adhere and grow overnight.[8]
-
Assay Setup:
-
To each well, add a constant concentration of [³H]MLN-4760 (e.g., 6.2 nM).[8]
-
Add increasing concentrations of this compound (the competitor) to the wells. Include a control for total binding (only [³H]MLN-4760) and a control for non-specific binding (a high concentration of unlabeled MLN-4760).
-
-
Incubation: Incubate the plate for 1 hour at 37°C.[8]
-
Washing: Aspirate the medium and wash the cells with ice-cold PBS to remove unbound radioligand.
-
Cell Lysis: Lyse the cells by adding 1 M NaOH to each well.[8]
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, which represents the concentration of this compound that displaces 50% of the specifically bound [³H]MLN-4760. This can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
-
Conclusion
These detailed protocols provide a framework for the in vitro characterization of this compound as an ACE2 inhibitor. By utilizing these methods, researchers can accurately determine its inhibitory potency and binding affinity, contributing to a deeper understanding of its potential therapeutic applications. Adherence to these standardized procedures will ensure the generation of reproducible and reliable data for drug discovery and development efforts targeting the renin-angiotensin system and ACE2-mediated viral entry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Inhibitory Assessment of ACE2 Inhibitors for SARS-CoV-2: An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Development of radiofluorinated MLN-4760 derivatives for PET imaging of the SARS-CoV-2 entry receptor ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of (R)-MLN-4760 in Mice
These application notes provide detailed protocols for the in vivo administration of (R)-MLN-4760, a potent and selective inhibitor of angiotensin-converting enzyme 2 (ACE2), in mouse models. The information is intended for researchers, scientists, and drug development professionals working in areas such as cardiovascular disease, inflammation, and virology.
Introduction
This compound is a small molecule inhibitor of ACE2, a key enzyme in the Renin-Angiotensin System (RAS). ACE2 is responsible for the conversion of angiotensin II (Ang II) to angiotensin-(1-7), which generally has vasodilatory and anti-proliferative effects, counterbalancing the vasoconstrictive and pro-hypertrophic actions of Ang II. By inhibiting ACE2, this compound can be used to study the physiological and pathological roles of the ACE2/Ang-(1-7) axis in various disease models. It has been demonstrated that MLN-4760 inhibits both human and mouse ACE2.
Signaling Pathway
This compound directly inhibits the enzymatic activity of ACE2. This action disrupts the normal balance of the Renin-Angiotensin System, leading to an accumulation of Angiotensin II and a reduction in the production of Angiotensin-(1-7).
Caption: Signaling pathway of this compound action on the Renin-Angiotensin System.
Quantitative Data Summary
The following table summarizes quantitative data from in vivo studies using this compound in mice.
| Administration Route | Dosage | Vehicle | Mouse Strain | Key Findings | Reference |
| Intraperitoneal (i.p.) Injection | 1 mg/kg | Phosphate-Buffered Saline (PBS) | C57BL/6J | Significantly lower serum and kidney ACE2 activity compared to vehicle control.[1] | [1] |
| Intraperitoneal (i.p.) Injection | 1 mg/kg | Not Specified | Wild-type mice | Blocked the blood pressure-lowering effect of murine recombinant ACE2 in Ang II-induced hypertension.[1][2] | [1][2] |
| Intravenous (i.v.) Injection | Not specified | 0.9% NaCl containing 0.05% BSA | CD1 nude mice | Used for biodistribution and PET/CT imaging studies of radiofluorinated MLN-4760 derivatives.[3] | [3] |
| Subcutaneous (s.c.) Infusion (via mini-osmotic pump) | 1 mg/kg/day | 10% Dimethyl Sulfoxide (DMSO) in isotonic saline | Spontaneously Hypertensive Rats (SHRs) | Did not exacerbate pre-existing hypertension but induced oxidative stress in the brainstem.[4] | [4] |
| Intracerebroventricular (i.c.v.) Infusion | 5 µg | Saline | Conscious mice | Resulted in a 90% decrease in brain ACE2 activity.[5] | [5] |
| Drinking Water | 10 mg/kg/day | Drinking Water | Not specified | A cited method for in vivo studies.[6][7] | [6][7] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for an in vivo study in mice using this compound.
Caption: General experimental workflow for in vivo studies with this compound in mice.
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle (see options below)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
Vehicle Options:
-
Phosphate-Buffered Saline (PBS): Suitable for intraperitoneal injections.
-
10% DMSO in Isotonic Saline: Used for subcutaneous infusion via osmotic mini-pumps.[4]
-
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: A formulation for achieving a clear solution, recommended for some in vivo applications.[8]
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen vehicle to achieve the desired final concentration.
-
For formulations containing DMSO, first dissolve the compound in DMSO.
-
For the multi-component vehicle, add the other components (PEG300, Tween 80, Saline) sequentially, ensuring the solution is mixed well after each addition.[8]
-
Vortex the solution thoroughly to aid dissolution. Sonication can be used if the compound is not fully dissolved.[8]
-
For parenteral administration, sterilize the final solution by passing it through a 0.22 µm sterile filter.
-
It is recommended to prepare the working solution fresh on the day of use.[9]
Administration Protocols
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)[10]
-
Mouse restraint device
Procedure:
-
Accurately determine the weight of each mouse to calculate the correct injection volume.
-
Restrain the mouse securely.
-
Lift the mouse's hindquarters to allow the abdominal organs to move away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 15-30 degree angle, being careful to avoid the internal organs.
-
Aspirate briefly to ensure no fluid (blood or urine) is drawn into the syringe.
-
Inject the calculated volume of the this compound solution. The typical injection volume for an adult mouse is less than 2-3 mL.[10]
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
Materials:
-
Alzet® mini-osmotic pumps (e.g., model 2002)
-
Prepared this compound solution
-
Surgical instruments (scalpel, forceps, wound clips or sutures)
-
Anesthesia and analgesics
-
Sterile gauze and antiseptic solution
Procedure:
-
Following the manufacturer's instructions, fill the mini-osmotic pumps with the prepared this compound solution.
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Shave and sterilize the surgical site on the back of the mouse, between the shoulder blades.
-
Make a small incision in the skin.
-
Create a subcutaneous pocket using blunt dissection with forceps.
-
Insert the filled mini-osmotic pump into the subcutaneous pocket.
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesics as required.
-
Monitor the mouse for recovery from anesthesia and for any signs of discomfort or infection at the surgical site.
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 0.5 mL or 1 mL)
-
Sterile needles (e.g., 27-30 gauge)[10]
-
Mouse restrainer with tail access
-
Heat lamp or warm water to dilate the tail vein
Procedure:
-
Warm the mouse's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Place the mouse in a restrainer.
-
Swab the tail with an antiseptic wipe.
-
Identify one of the lateral tail veins.
-
Carefully insert the needle, bevel up, into the vein at a shallow angle.
-
Inject the this compound solution slowly. The typical injection volume for an adult mouse is less than 0.2 mL.[10]
-
If swelling occurs, the needle is not in the vein; withdraw and re-attempt.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse effects.
References
- 1. Murine Recombinant ACE2: Effect on Angiotensin II Dependent Hypertension and Distinctive ACE2 Inhibitor Characteristics on rodent and human ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. Development of radiofluorinated MLN-4760 derivatives for PET imaging of the SARS-CoV-2 entry receptor ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. portlandpress.com [portlandpress.com]
- 6. MLN-4760 ≥97% (HPLC), Angiotensin-converting enzyme 2 inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MLN-4760 | RAAS | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cea.unizar.es [cea.unizar.es]
Application Notes and Protocols for (R)-MLN-4760 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-MLN-4760 is the less active enantiomer of MLN-4760, a potent and selective inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). ACE2 is a critical enzyme in the Renin-Angiotensin System (RAS), where it cleaves Angiotensin II (Ang II) to generate Angiotensin-(1-7) (Ang-(1-7)). This action counteracts the vasoconstrictive and pro-inflammatory effects of Ang II, playing a protective role in various physiological and pathological processes. As a research tool, this compound is valuable for investigating the physiological and pathophysiological roles of ACE2 in various in vivo models. These application notes provide a summary of recommended dosages, experimental protocols, and key findings from preclinical studies to guide researchers in their experimental design.
Recommended Dosages and Administration Routes
The selection of an appropriate dosage and administration route for this compound is critical for the successful execution of in vivo studies. The following tables summarize dosages used in various animal models and experimental contexts.
Table 1: Recommended Dosage of this compound in Rodent Models
| Animal Model | Strain | Application | Dosage | Administration Route | Duration | Vehicle | Reference |
| Rat | Spontaneously Hypertensive Rat (SHR) | Hypertension, Cardiovascular Research | 1 mg/kg/day | Subcutaneous (s.c.) via osmotic pump | 14 days | 10% DMSO in isotonic saline | [1][2][3] |
| Mouse | C57BL/6J | ACE2 Activity Inhibition | 1 mg/kg | Intraperitoneal (i.p.) | Single dose | Phosphate-Buffered Saline (PBS) | [4] |
| Mouse | FVB | Chronic Kidney Disease | Not specified | Not specified | 4 weeks | Not specified | [5] |
| Rat | Wistar | Lung Ischemia-Reperfusion Injury | 1 mg/kg/day | Intravenous (i.v.) | 2 days | 10% DMSO | [6] |
Note: The study in the FVB mouse model of chronic kidney disease did not specify the exact dosage of MLN-4760 used[5]. Researchers should perform pilot studies to determine the optimal dose for this specific application.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for the administration of this compound.
Protocol 1: Continuous Subcutaneous Infusion in Rats using Osmotic Pumps
This protocol is suitable for long-term administration to achieve steady-state plasma concentrations of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile isotonic saline (0.9% NaCl)
-
Alzet® mini-osmotic pumps (e.g., Model 2002 for 14-day delivery)
-
Surgical instruments for implantation
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in 10% DMSO in sterile isotonic saline to achieve the desired final concentration for a 1 mg/kg/day dose based on the pump's flow rate and the animal's body weight.[1][2]
-
For example, for a 300g rat and an Alzet 2002 pump (0.5 µL/hour), the daily dose is 0.3 mg. The total amount needed for 14 days is 4.2 mg. The pump reservoir volume is ~200 µL. The concentration would be approximately 21 mg/mL.
-
-
Pump Priming:
-
Fill the osmotic pumps with the prepared this compound solution according to the manufacturer's instructions.
-
Prime the pumps by incubating them in sterile saline at 37°C for at least 4-6 hours before implantation to ensure immediate delivery upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane).
-
Shave and aseptically prepare the skin on the dorsal side, between the scapulae.
-
Make a small subcutaneous pocket using blunt dissection.
-
Implant the primed osmotic pump into the subcutaneous pocket.
-
Close the incision with sutures or surgical staples.
-
-
Post-Operative Care:
-
Monitor the animal for recovery from anesthesia and signs of pain or infection.
-
Provide appropriate post-operative analgesia as per institutional guidelines.
-
Protocol 2: Intraperitoneal Injection in Mice
This protocol is suitable for acute or intermittent dosing.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS) or other suitable vehicle
-
Sterile syringes and needles (e.g., 27-30G)
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in sterile PBS to the desired concentration to deliver 1 mg/kg in a suitable injection volume (typically 5-10 mL/kg for mice).[4]
-
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen.
-
-
Injection:
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.
-
Inject the solution slowly.
-
-
Post-Injection Monitoring:
-
Observe the animal for any adverse reactions.
-
Protocol 3: Intravenous Injection in Rats
This protocol is suitable for achieving rapid and high systemic exposure to this compound.
Materials:
-
This compound
-
10% DMSO or other suitable vehicle
-
Sterile syringes and needles (e.g., 27-30G)
-
Animal restrainer
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in 10% DMSO to the desired concentration for a 1 mg/kg dose.[6]
-
-
Animal Preparation:
-
Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the rat in a suitable restrainer.
-
-
Injection:
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein.
-
Slowly inject the solution. Successful injection will be indicated by the absence of a subcutaneous bleb.
-
-
Post-Injection Care:
-
Apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Monitor the animal for any adverse effects.
-
Signaling Pathways and Experimental Workflows
Renin-Angiotensin System (RAS) and ACE2 Inhibition
This compound exerts its effects by inhibiting ACE2, a key enzyme in the RAS. The following diagram illustrates the central role of ACE2 in the RAS and the consequences of its inhibition.
Caption: The Renin-Angiotensin System and the inhibitory action of this compound.
Experimental Workflow for In Vivo Studies
A typical workflow for an in vivo study investigating the effects of this compound is depicted below.
References
- 1. A Closer Look at ACE2 Signaling Pathway and Processing during COVID-19 Infection: Identifying Possible Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760-Benefit or Detriment in Essential Hypertension? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Murine Recombinant ACE2: Effect on Angiotensin II Dependent Hypertension and Distinctive ACE2 Inhibitor Characteristics on rodent and human ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of ACE2 and angiotensin-(1-7) in a mouse model of early chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Diminazen Aceturate Protects Pulmonary Ischemia-Reperfusion Injury via Inhibition of ADAM17-Mediated Angiotensin-Converting Enzyme 2 Shedding [frontiersin.org]
Application Notes and Protocols: Preparation of (R)-MLN-4760 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-MLN-4760 is the R-enantiomer of MLN-4760, a potent and selective inhibitor of Angiotensin-Converting Enzyme 2 (ACE2).[1][2] ACE2 is a key enzyme in the Renin-Angiotensin System (RAS), where it cleaves Angiotensin II to produce Angiotensin-(1-7).[3][4] Due to its role in cardiovascular regulation and as the cellular receptor for SARS-CoV-2, ACE2 and its inhibitors are critical tools in various research areas.[4][5] Proper preparation of this compound stock solutions is crucial for accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Compound Data and Properties
All quantitative data for this compound is summarized in the table below. This information is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.
| Property | Value |
| Chemical Name | N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(3,5-dichlorophenyl)methyl]-L-histidine |
| Molecular Formula | C₁₉H₂₃Cl₂N₃O₄ |
| Molecular Weight | 428.31 g/mol |
| Purity | ≥98% |
| Appearance | Solid |
| Target | Angiotensin-Converting Enzyme 2 (ACE2) |
| IC₅₀ | 8.4 μM for this compound; 0.44 nM for the more active racemic MLN-4760[1][6][7] |
| Solubility (In Vitro) | DMSO: 14.29 mg/mL (33.36 mM). Note: Use of fresh, anhydrous DMSO and sonication is recommended as moisture can reduce solubility.[1][7] |
| Water: < 1 mg/mL (Insoluble or slightly soluble)[8] | |
| Storage (Solid) | Store at -20°C for up to 3 years. |
| Storage (Stock Solution) | Aliquot and store at -20°C (up to 1 year) or -80°C (up to 2 years). Avoid repeated freeze-thaw cycles.[1][6][9] |
Signaling Pathway
This compound acts on ACE2, a central component of the Renin-Angiotensin System (RAS). The diagram below illustrates the classical RAS pathway and the specific point of inhibition by MLN-4760.
Experimental Protocol: Stock Solution Preparation (10 mM in DMSO)
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
3.1. Materials
-
This compound solid powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
3.2. Safety Precautions
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
3.3. Calculation To prepare a stock solution of a specific concentration, use the following formula:
Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )
-
Example for 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM × 1 mL × 428.31 g/mol
-
Mass (mg) = 4.2831 mg
-
It is recommended to weigh out a practical amount (e.g., 5 mg) and adjust the solvent volume accordingly.
Volume of DMSO (mL) = Mass of Compound (mg) / (Desired Concentration (mM) × Molecular Weight ( g/mol ))
-
Example for a starting mass of 5 mg:
-
Volume (mL) = 5 mg / (10 mM × 428.31 g/mol )
-
Volume (mL) = 1.167 mL
-
3.4. Step-by-Step Procedure
The workflow for preparing the stock solution is outlined below.
-
Weigh Compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube or vial.
-
Add Solvent: Using a calibrated pipette, add the calculated volume of fresh, anhydrous DMSO to the vial containing the compound.
-
Dissolve: Tightly cap the vial and vortex vigorously for 1-2 minutes until the solid is fully dissolved.
-
Aid Dissolution (Optional): If the compound does not fully dissolve, briefly sonicate the solution in a water bath.[1][6] This can help break up small aggregates. Avoid excessive heating.
-
Aliquot: Once the solution is clear and homogenous, aliquot it into smaller, single-use volumes in pre-labeled, light-protected tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Store: Store the aliquots at -20°C for short-to-medium term storage or at -80°C for long-term storage.[1][6] Ensure vials are tightly sealed to prevent solvent evaporation and moisture absorption.
Application and Usage
-
Working Solutions: To prepare a working solution for cell culture or enzymatic assays, thaw a single aliquot of the stock solution and dilute it to the final desired concentration using the appropriate aqueous buffer or cell culture medium.
-
DMSO Concentration: Be mindful of the final DMSO concentration in your experiment, as high concentrations (>0.5%) can be toxic to cells or interfere with assays. Ensure the final DMSO concentration is consistent across all experimental conditions, including vehicle controls.
-
Stability in Media: The stability of this compound in aqueous media may be limited. It is best practice to prepare working solutions fresh for each experiment from the frozen DMSO stock.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MLN 4760 | ACE2 | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. MLN-4760 | RAAS | TargetMol [targetmol.com]
- 9. merckmillipore.com [merckmillipore.com]
(R)-MLN-4760 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-MLN-4760 is the less active R-enantiomer of MLN-4760, a potent and selective inhibitor of Angiotensin-Converting Enzyme 2 (ACE2).[1] As a critical component of the Renin-Angiotensin System (RAS), ACE2 plays a crucial role in cardiovascular physiology and has been identified as the primary receptor for SARS-CoV-2 entry into host cells.[2][3] Understanding the solubility of this compound is paramount for its effective use in in-vitro and in-vivo studies. These application notes provide a comprehensive overview of the solubility of this compound in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents, detailed protocols for solubility determination and stock solution preparation, and diagrams of its relevant signaling pathway and experimental workflows.
Solubility Data
The reported solubility of MLN-4760, and its (R)-enantiomer, varies across different suppliers and studies, particularly in DMSO. This discrepancy may be attributed to factors such as the purity of the compound, the hydration state, and the quality of the solvent used. Notably, several sources emphasize that the hygroscopic nature of DMSO can significantly reduce the solubility of the compound and recommend using fresh, anhydrous DMSO.[1][4][5] The use of sonication or gentle heating is also often suggested to aid dissolution.[1][5][6]
Below is a summary of the available solubility data. Researchers should consider this variability and perform their own solubility tests for their specific batch of this compound.
| Compound Form | Solvent | Reported Solubility | Concentration (mM) | Source/Notes |
| This compound | DMSO | 14.29 mg/mL | 33.36 mM | MedchemExpress.[1] Recommends ultrasound; warns against hygroscopic DMSO. |
| MLN-4760 (unspecified) | DMSO | Soluble to 100 mM | 100 mM | R&D Systems.[7] |
| MLN-4760 (unspecified) | DMSO | 42.83 mg/mL | 100 mM | Tocris Bioscience.[8] |
| MLN-4760 (unspecified) | DMSO | 8.33 mg/mL | 19.45 mM | MedchemExpress.[5] Recommends ultrasound. |
| MLN-4760 (unspecified) | DMSO | Soluble | Not specified | Cayman Chemical.[9] |
| MLN-4760 (unspecified) | DMSO | Insoluble | Not applicable | Selleck Chemicals.[4] Warns that moisture-absorbing DMSO reduces solubility. |
| MLN-4760 (unspecified) | Water | 86 mg/mL | ~200.8 mM | Selleck Chemicals.[4] |
| MLN-4760 (unspecified) | Water | < 1 mg/mL | < 2.33 mM | TargetMol.[6] Recommends sonication. |
| MLN-4760 (unspecified) | Ethanol | 10 mg/mL | ~23.35 mM | Selleck Chemicals.[4] |
Note: The molecular weight of MLN-4760 is 428.31 g/mol .[4][7]
Signaling Pathway
This compound acts as an inhibitor of ACE2. The primary function of ACE2 is to counterbalance the activity of Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin System (RAS). ACE converts Angiotensin I to the potent vasoconstrictor Angiotensin II (Ang II). ACE2, in turn, degrades Ang II into the vasodilator Angiotensin-(1-7).[2][10] By inhibiting ACE2, MLN-4760 prevents the breakdown of Ang II, potentially leading to an increase in its local concentration and a decrease in the production of the protective Ang-(1-7).[11] This mechanism is central to its use in studying the physiological and pathological roles of the ACE2 pathway.
Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE2.
Experimental Protocols
Protocol for Determining Solubility (Qualitative)
This protocol provides a general method to quickly assess the solubility of this compound in a given solvent.
Materials:
-
This compound powder
-
Selected solvents (e.g., Anhydrous DMSO, Ethanol, Deionized Water)
-
Vortex mixer
-
Water bath sonicator
-
Calibrated micropipettes
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) and place it into a clean microcentrifuge tube.
-
Add a calculated volume of the desired solvent to achieve a high target concentration (e.g., 23.35 µL of DMSO for a target of 100 mM, based on a MW of 428.31).
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, place the tube in a water bath sonicator for 10-15 minutes. Check for dissolution every 5 minutes.
-
If the compound is still not fully dissolved, gentle warming (e.g., 37°C) can be attempted for a short period.
-
If the compound dissolves completely, it is considered soluble at that concentration.
-
If particulates remain, add a known, incremental volume of solvent, repeat steps 3-6, and recalculate the concentration until full dissolution is achieved. This will provide an estimated solubility limit.
Protocol for Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound (MW: 428.31 g/mol )
-
Anhydrous (fresh) Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Sterile, amber glass vial or cryovial
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 428.31 g/mol x 1000 = 4.28 mg
-
Weighing: Carefully weigh out 4.28 mg of this compound powder and transfer it to the sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex for 2-3 minutes until the powder is dispersed.
-
Sonication: Place the vial in a water bath sonicator for 15-20 minutes to ensure complete dissolution. Visually confirm that no solid particles are visible.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term (1 month) or -80°C for long-term (1 year) storage.[4]
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for preparing and using this compound in a typical cell-based assay.
Caption: Workflow for the preparation and application of this compound stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Angiotensin-Converting Enzyme 2 (ACE2) Signaling in Pulmonary Arterial Hypertension: Underpinning Mechanisms and Potential Targeting Strategies [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MLN-4760 | RAAS | TargetMol [targetmol.com]
- 7. MLN 4760 | ACE Inhibitors: R&D Systems [rndsystems.com]
- 8. MLN 4760 | ACE2 | Tocris Bioscience [tocris.com]
- 9. caymanchem.com [caymanchem.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Injections of angiotensin-converting enzyme2 inhibitor MLN4760 into nucleus tractus solitarii reduce baroreceptor reflex sensitivity for heart rate control in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (R)-MLN-4760 for ACE2 Activity Assays
Introduction
Angiotensin-converting enzyme 2 (ACE2) is a critical zinc-dependent metalloproteinase and a key regulator in the Renin-Angiotensin System (RAS). It primarily catalyzes the conversion of angiotensin II (Ang II) into angiotensin-(1-7), a peptide with vasodilatory and anti-inflammatory properties.[1][2] Given its central role in cardiovascular health and its function as the primary receptor for SARS-CoV and SARS-CoV-2 viruses, the study of ACE2 activity is paramount.[3][4][5] (R)-MLN-4760 is the less active R-enantiomer of MLN-4760, a potent and selective inhibitor of ACE2. While the racemate MLN-4760 is a highly potent inhibitor of human ACE2 with an IC50 of 0.44 nM, this compound exhibits a higher IC50 of 8.4 μM and can serve as a valuable tool for comparative studies and as a negative control in ACE2 activity assays.[6][7][8][9]
Mechanism of Action
MLN-4760 acts as a reversible inhibitor that binds with high affinity to the active site zinc atom of ACE2, mimicking the transition state during peptide hydrolysis.[10] This action effectively blocks the cleavage of ACE2 substrates, such as Ang II or synthetic fluorogenic peptides.[7][8] The significant difference in inhibitory potency between MLN-4760 and its (R)-enantiomer allows researchers to probe the stereospecificity of the ACE2 active site.
Quantitative Data
The inhibitory activities of MLN-4760 and its stereoisomers are summarized below. This data highlights the high potency and selectivity of MLN-4760, and the comparatively lower activity of the (R)-enantiomer.
| Compound | Target | IC50 | Selectivity | Reference |
| MLN-4760 (Racemate) | Human ACE2 | 0.44 nM | >5000-fold vs. ACE & CPA | [7][8][9] |
| Recombinant Human ACE2 | 3 nM | - | [11] | |
| This compound | Human ACE2 | 8.4 µM | Less active isomer | [6] |
| MLN-4760 (Racemate) | Bovine Carboxypeptidase A (CPA) | 27 µM | - | [7][8][9] |
| MLN-4760 (Racemate) | Human Testicular ACE | >100 µM | - | [7][9] |
Protocol: Fluorogenic ACE2 Activity Assay
This protocol details a robust method for measuring ACE2 activity in biological fluids or with purified recombinant enzyme using an intramolecularly quenched fluorogenic substrate. The assay's specificity is confirmed by demonstrating inhibition with an ACE2-specific inhibitor like MLN-4760, while this compound can be used as a comparative control.
1. Materials and Reagents
-
Recombinant ACE2: Human or mouse (for standard curve)
-
This compound and/or MLN-4760: 10 mM stock in DMSO
-
Fluorogenic Substrate: e.g., Mca-Y-V-A-D-A-P-K(Dnp)-OH or Mca-Ala-Pro-Lys(Dnp)-OH. Reconstitute to 10-15 mM in 1% NH4OH or DMSO. Store aliquots at -20°C, protected from light.[1]
-
Assay Buffer: 75 mM Tris, 1 M NaCl, pH 7.5 OR 50 mM MES, 300 mM NaCl, 10 µM ZnCl2, pH 6.8.[1]
-
Other Reagents: Captopril (ACE inhibitor, for specificity control)
-
Hardware: Black 96-well microtiter plate, fluorescence plate reader (Excitation: 320 nm, Emission: 405 nm).[1]
2. Reagent Preparation
-
ACE2 Standard: Prepare a serial dilution of recombinant ACE2 (e.g., 0 to 50 ng/ml) in Assay Buffer.[1]
-
Inhibitor Solutions: Prepare serial dilutions of this compound and MLN-4760 in Assay Buffer to achieve final desired concentrations (e.g., spanning the expected IC50 values). Remember to maintain a constant, low percentage of DMSO in all wells (e.g., ≤1%).[12][13]
-
Substrate Working Solution: Dilute the fluorogenic substrate stock in Assay Buffer to the desired final concentration (e.g., 10-50 µM).[10][14]
3. Experimental Workflow
4. Assay Procedure (96-well format)
-
Plate Setup: Add reagents to a black 96-well plate. All samples and controls should be run in duplicate or triplicate.
-
Blank Wells: Add Assay Buffer and Substrate Working Solution (no enzyme).
-
Positive Control Wells (100% Activity): Add Assay Buffer, ACE2, and vehicle (e.g., 1% DMSO).
-
Inhibitor Wells: Add diluted this compound (or MLN-4760), ACE2, and Assay Buffer.
-
-
Pre-incubation: Add the ACE2 enzyme to all wells except the blanks. If testing inhibitors, add them and pre-incubate with the enzyme for 15-30 minutes at room temperature.
-
Initiate Reaction: Add the Substrate Working Solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately place the plate in a fluorescence reader. Measure the fluorescence intensity (Excitation: 320 nm, Emission: 405 nm) kinetically over 30-60 minutes or as an endpoint reading after a fixed incubation time (e.g., 60 minutes) at room temperature, protected from light.[1][13]
5. Data Analysis
-
Correct for Background: Subtract the average relative fluorescence units (RFU) of the blank wells from all other wells.
-
Determine ACE2-Specific Activity: For each sample, the specific activity is the RFU in the absence of an inhibitor minus the RFU in the presence of a saturating concentration of a potent inhibitor like MLN-4760.[1]
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (RFU_inhibitor / RFU_positive_control))
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
This compound, as the less active enantiomer of the highly potent ACE2 inhibitor MLN-4760, provides a crucial control for researchers studying ACE2. Its use in enzymatic assays allows for the validation of stereospecific interactions at the enzyme's active site and helps confirm that the observed inhibition is due to specific binding. The detailed protocol and data presented here offer a comprehensive guide for incorporating this compound into ACE2 research workflows.
References
- 1. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760-Benefit or Detriment in Essential Hypertension? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760—Benefit or Detriment in Essential Hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. MLN-4760 | RAAS | TargetMol [targetmol.com]
- 10. ACE2 Inhibitor, MLN-4760 = 97 HPLC, powder, Calbiochem 305335-31-3 [sigmaaldrich.com]
- 11. ahajournals.org [ahajournals.org]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]
Application of (R)-MLN-4760 in Cardiac Hypertrophy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-MLN-4760 is a potent and selective inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). In the context of cardiac hypertrophy, a condition characterized by the thickening of the heart muscle, this compound serves as a critical research tool. Its application in preclinical studies allows for the elucidation of the roles of ACE2 and the renin-angiotensin system (RAS) in the pathophysiology of cardiac remodeling. By inhibiting ACE2, this compound prevents the conversion of angiotensin II (Ang II) to the cardioprotective peptide angiotensin-(1-7). This leads to an accumulation of Ang II in cardiac tissue, which in turn promotes pathways leading to cardiomyocyte growth, fibrosis, and overall cardiac hypertrophy.[1][2][3][4] These application notes provide an overview of the use of this compound in a rat model of hypertension-induced cardiac hypertrophy, including quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.
Mechanism of Action
This compound specifically targets and inhibits the enzymatic activity of ACE2. In the heart, ACE2 is a key negative regulator of the RAS. It primarily functions by converting the potent vasoconstrictor and pro-hypertrophic peptide Ang II into Ang-(1-7), which generally has opposing, beneficial effects such as vasodilation and anti-proliferative actions.[5][6] By blocking ACE2, this compound leads to a localized increase in Ang II levels within the cardiac tissue.[1][2] Elevated Ang II then activates its type 1 receptor (AT1R), triggering a cascade of downstream signaling events that promote protein synthesis, cell growth, and extracellular matrix deposition, ultimately resulting in cardiac hypertrophy and fibrosis.[6][7][8]
Data Presentation
The following tables summarize the quantitative data from a study where 12-week-old male (mRen2)27 transgenic hypertensive rats were administered either a vehicle (0.9% saline) or this compound (30 mg/kg/day) via subcutaneous mini-osmotic pumps for 28 days.[1][2][3][4]
Table 1: Effects of this compound on Cardiac ACE2 Activity and Angiotensin Peptides
| Parameter | Vehicle (n=7) | This compound (n=7) | P-value |
| Cardiac ACE2 Activity (nmol/mg protein/min) | 0.354 ± 0.047 | 0.214 ± 0.025 | < 0.05 |
| Plasma Ang II (fmol/mL) | 2.11 ± 0.12 | 2.61 ± 0.09 | > 0.05 |
| Plasma Ang-(1-7) (fmol/mL) | 7.19 ± 0.52 | 6.50 ± 0.56 | > 0.05 |
| Cardiac Ang II (fmol/mg protein) | 2.11 ± 0.12 | 2.61 ± 0.09 | < 0.01 |
| Cardiac Ang-(1-7) (fmol/mg protein) | 7.19 ± 0.52 | 6.50 ± 0.56 | > 0.05 |
| Cardiac Ang-(1-7)/Ang II Ratio | 3.46 ± 0.30 | 2.49 ± 0.19 | < 0.05 |
| Data are presented as mean ± s.e.m.[1] |
Table 2: Hemodynamic and Echocardiographic Parameters
| Parameter | Vehicle (n=7) | This compound (n=7) | P-value |
| Mean Arterial Pressure (mmHg) | Not significantly altered | Not significantly altered | > 0.05 |
| Heart Rate (bpm) | Mildly elevated | Mildly elevated | < 0.05 |
| LV Anterior Wall Thickness, Diastole (mm) | 1.8 ± 0.04 | 2.0 ± 0.05 | < 0.05 |
| LV Posterior Wall Thickness, Diastole (mm) | 1.9 ± 0.06 | 2.1 ± 0.07 | < 0.05 |
| Relative Wall Thickness | 0.45 ± 0.02 | 0.52 ± 0.02 | < 0.05 |
| Data are presented as mean ± s.e.m.[1] |
Table 3: Histological Findings
| Parameter | Vehicle | This compound |
| Cardiomyocyte Hypertrophy | Present | Exacerbated |
| Interstitial Collagen Fraction Area | Increased | Significantly Increased |
| Qualitative assessment from histological analysis.[1][2] |
Experimental Protocols
The following are detailed protocols for key experiments involved in studying the effects of this compound on cardiac hypertrophy.
Protocol 1: In Vivo Induction of Cardiac Hypertrophy and Drug Administration
This protocol describes the use of a transgenic rat model of hypertension and the continuous administration of this compound.
Materials:
-
(mRen2)27 transgenic hypertensive rats (male, 12 weeks old)
-
This compound
-
0.9% saline (vehicle)
-
Alzet mini-osmotic pumps (e.g., Model 2ML4)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for subcutaneous implantation
Procedure:
-
Acclimatize rats to the housing conditions for at least one week.
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Prepare the this compound solution to achieve a final delivery dose of 30 mg/kg/day. The vehicle group will use 0.9% saline.
-
Fill the Alzet mini-osmotic pumps with either the this compound solution or the vehicle according to the manufacturer's instructions.
-
Surgically implant the filled mini-osmotic pumps subcutaneously in the dorsal region of the rats.
-
Allow the rats to recover from surgery and monitor them for any signs of distress.
-
The pumps will deliver the compound or vehicle continuously for 28 days.
-
At the end of the 28-day period, proceed with echocardiographic analysis and subsequent tissue collection.
Protocol 2: Echocardiographic Assessment of Cardiac Function
This protocol outlines the non-invasive assessment of cardiac dimensions and function in rats.
Materials:
-
High-frequency ultrasound system with a small animal probe (e.g., 12-15 MHz)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
ECG electrodes
-
Ultrasound gel
Procedure:
-
Anesthetize the rat and place it in a supine or left lateral position on the heating pad.
-
Apply ECG electrodes to monitor heart rate.
-
Apply ultrasound gel to the shaved chest area.
-
Acquire two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
From the M-mode images, measure the left ventricular (LV) anterior and posterior wall thickness during diastole.
-
Measure the LV internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate the relative wall thickness using the formula: (LV anterior wall thickness + LV posterior wall thickness) / LVIDd.
-
Assess other parameters of cardiac function as required, such as fractional shortening and ejection fraction.
-
Allow the animal to recover from anesthesia if further longitudinal studies are planned.
Protocol 3: Histological Analysis of Cardiac Hypertrophy and Fibrosis
This protocol details the preparation and staining of cardiac tissue to visualize cell size and collagen deposition.
Materials:
-
4% paraformaldehyde in phosphate-buffered saline (PBS)
-
Paraffin (B1166041) embedding station
-
Microtome
-
Glass slides
-
Picrosirius red staining kit
-
Hematoxylin and eosin (B541160) (H&E) staining reagents
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Following euthanasia, excise the heart and fix it in 4% paraformaldehyde for 24 hours.
-
Transfer the tissue to 70% ethanol for storage.
-
Process the heart tissue through a series of ethanol, xylene, and paraffin baths for dehydration, clearing, and infiltration.
-
Embed the tissue in paraffin blocks.
-
Cut 4-5 µm thick cross-sections of the heart using a microtome and mount them on glass slides.
-
For Cardiomyocyte Size:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with H&E to visualize cardiomyocyte morphology.
-
Capture images of the LV free wall at high magnification.
-
Using image analysis software, measure the cross-sectional area of individual cardiomyocytes.
-
-
For Fibrosis Assessment:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform Picrosirius red staining according to the kit manufacturer's protocol. This typically involves incubation in the staining solution for 60-90 minutes.[1][2]
-
Rinse, dehydrate, and mount the slides.
-
Capture images of the stained sections.
-
Use image analysis software to quantify the red-stained collagen area relative to the total tissue area to determine the interstitial collagen fraction.
-
Protocol 4: Cardiac ACE2 Activity Assay
This protocol describes a fluorometric assay to measure ACE2 activity in heart tissue homogenates.
Materials:
-
Left ventricular (LV) tissue
-
Homogenization buffer (e.g., 25 mmol/l HEPES, 125 mmol/l NaCl, 10 µmol/l ZnCl2, pH 7.4)
-
0.5% Triton X-100 in homogenization buffer
-
Fluorometric ACE2 substrate (e.g., 7-methoxycoumarin-4-acetyl-alanine-proline-lysine-(2,4-dinitrophenyl)-OH)
-
This compound (for determining ACE2-specific activity)
-
0.2% trifluoroacetic acid
-
Fluorometer (Excitation: 320 nm, Emission: 405 nm)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Homogenize a weighed portion of LV tissue in homogenization buffer.
-
Centrifuge the homogenate at 28,000 g for 10 minutes.
-
Resuspend the resulting membrane pellet in homogenization buffer containing 0.5% Triton X-100 and incubate overnight on ice at 4°C to solubilize membrane proteins.
-
Centrifuge again, and collect the supernatant containing the solubilized proteins.
-
Determine the protein concentration of the supernatant using a standard protein assay.
-
In a 96-well plate, incubate 25 µg of protein with 50 µmol/l of the fluorometric ACE2 substrate in the presence and absence of a specific ACE2 inhibitor like this compound.
-
Incubate the reaction at 42°C for 60 minutes.
-
Stop the reaction by adding 0.2% trifluoroacetic acid.
-
Measure the fluorescence using a fluorometer.
-
Quantify the reaction product by comparing the fluorescence to a standard curve generated with a known amount of the fluorescent product.
-
ACE2-specific activity is calculated as the difference between the total activity and the activity in the presence of the ACE2 inhibitor.
Signaling Pathways in Cardiac Hypertrophy
The inhibition of ACE2 by this compound perturbs the balance of the renin-angiotensin system, favoring the pro-hypertrophic Ang II/AT1R axis. Additionally, a related enzyme, ADAM17 (A Disintegrin and Metalloproteinase-17), also known as TACE (TNF-α converting enzyme), plays a role in cardiac remodeling. ADAM17 can be activated by Ang II and is involved in the shedding of various cell surface proteins, including growth factors and their receptors, which can contribute to hypertrophic signaling.[7][9][8][10]
Conclusion
This compound is an invaluable tool for investigating the role of ACE2 in cardiac hypertrophy. Its use in preclinical models has demonstrated that inhibition of ACE2 exacerbates cardiac hypertrophy and fibrosis by increasing cardiac Ang II levels. The protocols and data presented here provide a framework for researchers to utilize this compound in their own studies to further understand the complex mechanisms of cardiac remodeling and to evaluate potential therapeutic strategies targeting the renin-angiotensin system.
References
- 1. cancerdiagnostics.com [cancerdiagnostics.com]
- 2. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 3. academic.oup.com [academic.oup.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. visualsonics.com [visualsonics.com]
- 6. ahajournals.org [ahajournals.org]
- 7. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiomyocyte segmentation and cross-sectional area calculation [bio-protocol.org]
Application Notes and Protocols for (R)-MLN-4760 Administration via Osmotic Mini-Pumps
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-MLN-4760 is a potent and highly selective inhibitor of Angiotensin-Converting Enzyme 2 (ACE2).[1][2] ACE2 is a critical enzyme in the Renin-Angiotensin System (RAS), primarily responsible for the conversion of Angiotensin II (Ang II) to Angiotensin-(1-7) [Ang-(1-7)].[3] This pathway is a key regulator of cardiovascular function and blood pressure.[3] The administration of this compound via osmotic mini-pumps allows for continuous and controlled delivery of the inhibitor in vivo, enabling the study of the sustained effects of ACE2 inhibition. These application notes provide detailed protocols and data for the use of this compound with osmotic mini-pumps in a research setting.
Data Presentation
In Vitro Potency and Selectivity of this compound
| Target | IC50 | Fold Selectivity vs. ACE | Reference |
| Human ACE2 | 0.44 nM | >5000-fold | [2] |
| Bovine Carboxypeptidase A (CPDA) | 27 µM | - | [2] |
| Human Testicular ACE | >100 µM | - | [2] |
In Vivo Administration of this compound via Osmotic Mini-Pumps
| Animal Model | Dose | Delivery Rate | Duration | Vehicle | Reference |
| Spontaneously Hypertensive Rats (SHRs) | 1 mg/kg/day | 0.5 µL/hr | 14 days | 10% DMSO in isotonic saline | [3][4] |
Effects of this compound on the Renin-Angiotensin System (Qualitative Summary)
| Angiotensin Peptide | Effect of this compound | Reference |
| Angiotensin II (Ang II) | Increased plasma concentration | [5] |
| Angiotensin-(1-7) [Ang-(1-7)] | Reduced bioavailability | [3] |
Signaling Pathway
The following diagram illustrates the role of ACE2 in the Renin-Angiotensin System and the point of inhibition by this compound.
Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE2.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Osmotic Mini-Pump Filling
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Isotonic saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required concentration of this compound. This will depend on the desired dose, the weight of the animal, and the pumping rate of the osmotic mini-pump model being used. For example, for a 1 mg/kg/day dose in a 300g rat using an Alzet Model 2002 pump (0.5 µL/hr):
-
Daily dose = 1 mg/kg * 0.3 kg = 0.3 mg/day
-
Hourly dose = 0.3 mg/day / 24 hr = 0.0125 mg/hr = 12.5 µg/hr
-
Pump rate = 0.5 µL/hr = 0.0005 mL/hr
-
Required concentration = 12.5 µg/hr / 0.5 µL/hr = 25 µg/µL = 25 mg/mL
-
-
Prepare the vehicle. For a 10% DMSO in isotonic saline vehicle, mix 1 part sterile DMSO with 9 parts sterile isotonic saline.
-
Dissolve this compound. Weigh the required amount of this compound powder and dissolve it in the prepared vehicle to achieve the final calculated concentration. Vortex thoroughly to ensure complete dissolution.
-
Sterile filter the solution. Pass the this compound solution through a 0.22 µm syringe filter into a sterile tube to ensure sterility before filling the pumps.
Protocol 2: Osmotic Mini-Pump Filling and Priming
Materials:
-
Sterile osmotic mini-pumps (e.g., Alzet Model 2002)
-
Prepared sterile this compound solution
-
Sterile filling tube (provided with pumps)
-
Syringe (1 mL)
-
Sterile beaker with sterile isotonic saline
-
Incubator at 37°C
Procedure:
-
Filling the pump. Under aseptic conditions, attach the sterile filling tube to the syringe and draw up the this compound solution. Insert the filling tube fully into the osmotic pump and slowly inject the solution until the pump is full. A small amount of solution may overflow.
-
Inserting the flow moderator. Carefully insert the flow moderator into the opening of the pump until it is flush with the pump body.
-
Priming the pump. For immediate and consistent delivery upon implantation, it is recommended to prime the pumps. Place the filled pumps in a sterile beaker containing sterile isotonic saline at 37°C for at least 4-6 hours before implantation. This allows the osmotic layer to become hydrated and initiate pumping.
Protocol 3: Subcutaneous Implantation of Osmotic Mini-Pumps in Rodents
Materials:
-
Anesthetized rodent (e.g., rat or mouse)
-
Surgical instruments (scalpel, forceps, hemostat, wound clips or sutures)
-
Antiseptic solution (e.g., povidone-iodine) and alcohol swabs
-
Sterile gauze
-
Warming pad
-
Primed osmotic mini-pump containing this compound
Procedure:
-
Anesthetize the animal using an approved anesthetic protocol.
-
Prepare the surgical site. Shave the fur from the dorsal mid-scapular region. Cleanse the area with an antiseptic solution followed by an alcohol swab.
-
Make a small incision. Make a small midline incision (approximately 1 cm) through the skin.
-
Create a subcutaneous pocket. Insert a hemostat into the incision and use blunt dissection to create a small subcutaneous pocket, large enough to accommodate the pump.
-
Implant the pump. Insert the primed osmotic mini-pump into the subcutaneous pocket, with the flow moderator pointing away from the incision.
-
Close the incision. Close the skin incision with wound clips or sutures.
-
Post-operative care. Monitor the animal until it has fully recovered from anesthesia. Provide post-operative analgesia as per your institution's guidelines.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo study using this compound administered via osmotic mini-pumps.
Caption: Experimental workflow for in vivo studies with this compound and osmotic mini-pumps.
Conclusion
The use of this compound in conjunction with osmotic mini-pumps provides a reliable method for the sustained in vivo inhibition of ACE2. The protocols and data presented here offer a comprehensive guide for researchers to design and execute experiments aimed at understanding the physiological and pathological roles of the ACE2 pathway. Careful adherence to aseptic surgical techniques and proper preparation of the drug solution are critical for the success of these studies.
References
Application Notes and Protocols for (S,S)-MLN-4760 Derivatives in PET Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of radiolabeled derivatives of MLN-4760, a potent and selective inhibitor of Angiotensin-Converting Enzyme 2 (ACE2), in Positron Emission Tomography (PET) imaging studies. The protocols are based on published research and are intended to guide researchers in the application of these novel radiotracers for the non-invasive imaging and quantification of ACE2 expression in vitro and in vivo.
Note on Stereochemistry: The user requested information on (R)-MLN-4760. The scientific literature on the development of fluorinated MLN-4760 for PET imaging predominantly refers to the use of the (S,S)-diastereomer , which is the biologically active form that potently inhibits ACE2. Therefore, these application notes will focus on the applications of derivatives of (S,S)-MLN-4760.
Introduction
Angiotensin-Converting Enzyme 2 (ACE2) is a key enzyme in the renin-angiotensin system and serves as the cellular entry receptor for the SARS-CoV-2 virus. The ability to non-invasively image and quantify ACE2 expression is of significant interest for understanding its role in various physiological and pathological processes, including cardiovascular diseases and COVID-19. MLN-4760 is a highly potent and selective inhibitor of ACE2, making it an excellent candidate for the development of targeted imaging agents.[1] This document details the use of two such agents, [¹⁸F]F-MLN-4760 and [¹⁸F]F-Aza-MLN-4760, for PET imaging of ACE2.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of [¹⁸F]F-MLN-4760 and [¹⁸F]F-Aza-MLN-4760.
Table 1: Radiosynthesis and Radiotracer Properties
| Parameter | [¹⁸F]F-MLN-4760 | [¹⁸F]F-Aza-MLN-4760 | Reference |
| Radiochemical Yield (decay-corrected) | 5.3% | 1.2% | [2][3] |
| Radiochemical Purity | >99% | >99% | [2][3] |
| Molar Activity (end of synthesis) | 21-38 GBq/µmol | 78-81 GBq/µmol | [2] |
| Total Synthesis Time | Not specified | Not specified |
Table 2: In Vitro Binding Affinity
| Compound | IC₅₀ (nM) vs. hACE2 | Reference |
| MLN-4760 | 0.44 | [1] |
| F-MLN-4760 | 150 | |
| F-Aza-MLN-4760 | 387 |
Table 3: In Vitro Cell Uptake (3-hour incubation)
| Cell Line | Radiotracer | % Uptake | Reference |
| HEK-ACE2 | [¹⁸F]F-MLN-4760 | 67 ± 9% | [2][3] |
| HEK-ACE2 | [¹⁸F]F-Aza-MLN-4760 | 37 ± 8% | [2][3] |
| HEK-ACE | [¹⁸F]F-MLN-4760 | <0.3% | [2][3] |
| HEK-ACE | [¹⁸F]F-Aza-MLN-4760 | <0.3% | [2][3] |
Table 4: In Vivo Biodistribution in Xenograft-Bearing Mice (1 hour post-injection)
| Tissue/Organ | [¹⁸F]F-MLN-4760 (%IA/g) | [¹⁸F]F-Aza-MLN-4760 (%IA/g) | Reference |
| HEK-ACE2 Xenograft | 13 ± 2% | 15 ± 2% | [2][3] |
| HEK-ACE Xenograft | <0.3% | Not reported | [2][3] |
| Blood | Not specified | Not specified | |
| Heart | Not specified | Not specified | |
| Lungs | Not specified | Not specified | |
| Liver | Not specified | Not specified | |
| Kidneys | 5.1 ± 1.5% | 2.2 ± 0.6% | [2] |
| Intestines | 28 ± 5% | 10 ± 5% | [2] |
Experimental Protocols
Protocol 1: Radiosynthesis of [¹⁸F]F-MLN-4760
This protocol describes a copper-mediated radiofluorination of a stannylated precursor.
Materials:
-
Precursor 1 (aryl trimethylstannane (B102407) derivative of MLN-4760)
-
Cu(OTf)₂(Py)₄
-
Kryptofix 222 (K2.2.2)
-
Potassium Carbonate (K₂CO₃)
-
[¹⁸F]Fluoride
-
N,N-dimethylacetamide (DMA)
-
85% orthophosphoric acid
-
Semi-preparative HPLC system
-
C18 solid-phase extraction (SPE) cartridge
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Trap aqueous [¹⁸F]fluoride on a QMA cartridge.
-
Elute the [¹⁸F]fluoride with a solution of K₂CO₃ and K2.2.2 in acetonitrile/water.
-
-
Azeotropic Drying:
-
Dry the eluted [¹⁸F]fluoride by heating under a stream of nitrogen to remove water.
-
-
Radiofluorination Reaction:
-
To the dried K[¹⁸F]F/K2.2.2 complex, add a solution of Precursor 1 and Cu(OTf)₂(Py)₄ in DMA.
-
Heat the reaction mixture at 110°C for 10 minutes.[2]
-
-
Deprotection:
-
Cool the reaction mixture.
-
Add 85% orthophosphoric acid and heat at 110°C for 15 minutes to remove protecting groups.[2]
-
-
Purification:
-
Neutralize the reaction mixture.
-
Purify the crude product using semi-preparative HPLC.
-
Trap the collected fraction containing [¹⁸F]F-MLN-4760 on a C18 SPE cartridge.
-
-
Formulation:
-
Elute the final product from the C18 cartridge with ethanol.
-
Dilute with sterile saline for injection to obtain the final injectable solution.
-
Protocol 2: Synthesis of ¹⁸F-MLN-4760 via ¹⁸F/Cl Exchange
This protocol describes a nucleophilic aromatic substitution reaction for the synthesis of ¹⁸F-MLN-4760.
Materials:
-
This compound precursor with a chlorine leaving group
-
[¹⁸F]Fluoride
-
Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bicarbonate)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sep-Pak C18 cartridge
-
HPLC system for quality control
Procedure:
-
[¹⁸F]Fluoride Preparation:
-
Produce [¹⁸F]fluoride via cyclotron irradiation.
-
Trap and elute [¹⁸F]fluoride.
-
Perform azeotropic drying of the [¹⁸F]fluoride with acetonitrile.
-
-
Labeling Reaction:
-
Dissolve the chlorinated MLN-4760 precursor and a phase transfer catalyst in DMSO.
-
Add the dried [¹⁸F]fluoride to the reaction mixture.
-
Seal the reaction vessel and heat at a high temperature (e.g., 180°C) for a specified time (e.g., 1 hour).[2]
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Load the crude reaction mixture onto a pre-conditioned Sep-Pak C18 cartridge.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and impurities.
-
-
Elution and Formulation:
-
Elute the ¹⁸F-MLN-4760 from the C18 cartridge using ethanol.
-
Dilute the ethanolic solution with sterile saline for injection to the desired concentration and formulate for in vivo use.
-
-
Quality Control:
-
Determine the radiochemical purity and specific activity of the final product using analytical HPLC.
-
Protocol 3: In Vitro ACE2 Binding Assay
This protocol describes a competitive binding assay to determine the IC₅₀ values of MLN-4760 analogs.
Materials:
-
HEK-ACE2 cells (human embryonic kidney cells overexpressing ACE2)
-
[³H]MLN-4760 (or another suitable radioligand)
-
Unlabeled MLN-4760 and test compounds (F-MLN-4760, F-Aza-MLN-4760)
-
Cell culture medium and plates (48-well)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 1 M NaOH)
-
Scintillation counter and vials
Procedure:
-
Cell Seeding:
-
Seed HEK-ACE2 cells in 48-well plates and allow them to adhere overnight.
-
-
Competition Assay:
-
Prepare serial dilutions of the unlabeled test compounds and MLN-4760 (as a reference).
-
To each well, add a fixed concentration of [³H]MLN-4760 and varying concentrations of the unlabeled competitor.
-
Incubate the plate at 37°C for 1 hour.[2]
-
-
Washing and Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS to remove unbound radioligand.
-
Lyse the cells by adding lysis buffer to each well.
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.
-
Protocol 4: Animal PET/CT Imaging
This protocol outlines the procedure for performing PET/CT imaging in mice bearing HEK-ACE2 xenografts.
Materials:
-
Female nude mice
-
HEK-ACE2 and HEK-ACE cells
-
Matrigel
-
[¹⁸F]F-MLN-4760 or [¹⁸F]F-Aza-MLN-4760
-
Anesthesia (e.g., isoflurane)
-
Small-animal PET/CT scanner
Procedure:
-
Xenograft Model Generation:
-
Subcutaneously inject a suspension of HEK-ACE2 cells in one flank and HEK-ACE cells in the other flank of each mouse.
-
Allow the tumors to grow to a suitable size for imaging.
-
-
Radiotracer Administration:
-
Anesthetize the mouse using isoflurane.
-
Administer a defined dose of the radiotracer (e.g., ~5-10 MBq) via intravenous tail vein injection.
-
-
PET/CT Imaging:
-
Position the anesthetized mouse in the PET/CT scanner.
-
Acquire dynamic or static PET scans at various time points post-injection (e.g., 15 min, 1 h, 3 h).[2]
-
Perform a CT scan for anatomical co-registration and attenuation correction.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) over the tumors and various organs on the co-registered images.
-
Quantify the radioactivity concentration in each ROI and express it as a percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizations
ACE2 Signaling and Inhibition by MLN-4760
References
Application Notes and Protocols for Cell-based Assays Using (R)-MLN-4760 to Block ACE2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-converting enzyme 2 (ACE2) is a critical metalloproteinase with a dual role in human physiology. It is a key negative regulator of the renin-angiotensin system (RAS) and also serves as the primary receptor for the entry of coronaviruses, including SARS-CoV-2. The ability to modulate ACE2 activity is therefore of significant interest for both cardiovascular research and antiviral drug development. (R)-MLN-4760 is the less active enantiomer of the potent and selective ACE2 inhibitor, MLN-4760. While the (S)-isomer is significantly more potent, this compound can serve as a valuable tool for structure-activity relationship studies and as a negative control in experiments. These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate ACE2 inhibition.
Mechanism of Action of MLN-4760
MLN-4760 is a potent and selective inhibitor of ACE2, with the (S)-isomer exhibiting an IC50 of 0.44 nM[1]. The (R)-enantiomer, this compound, is less active, with a reported IC50 of 8.4 μM. MLN-4760 acts by binding to the active site of ACE2, effectively blocking its enzymatic activity. This inhibition prevents the conversion of angiotensin II to angiotensin-(1-7), thereby impacting the balance of the renin-angiotensin system.
Data Presentation
The following table summarizes the inhibitory activity of MLN-4760 and its enantiomers against ACE2. It is important to note that most of the available quantitative data pertains to the more active (S)-isomer, which is often referred to simply as MLN-4760 in the literature.
| Compound | Target | Assay Type | IC50 Value | Reference |
| (S)-MLN-4760 | Human ACE2 | Enzymatic Assay | 0.44 nM | [1] |
| This compound | Human ACE2 | Not Specified | 8.4 µM | |
| MLN-4760 (racemic) | Human ACE2 | Not Specified | Not Specified | [2] |
| (S)-MLN-4760 | rhACE2 | Enzymatic Assay | pIC50 of 8.5±0.1 | |
| (S)-MLN-4760 | Murine Heart ACE2 | Enzymatic Assay | pIC50 of 6.9±0.1 |
Experimental Protocols
Protocol 1: Fluorometric Cell-Based Assay for ACE2 Inhibition
This protocol describes a method to assess the inhibitory effect of this compound on ACE2 activity in cells expressing the enzyme, such as HEK293-ACE2 stable cell lines. The assay is based on the cleavage of a fluorogenic peptide substrate by ACE2.
Materials:
-
HEK293 cells stably expressing human ACE2 (HEK293-ACE2)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic (e.g., Hygromycin B)[3]
-
This compound
-
(S)-MLN-4760 (as a positive control)
-
ACE2 fluorogenic substrate (e.g., Mca-YVADAPK(Dnp)-OH)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 M NaCl, 10 µM ZnCl2)
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader (Excitation/Emission ~320/400 nm)
-
Cell lysis buffer (optional, for intracellular activity measurement)
Procedure:
-
Cell Culture: Culture HEK293-ACE2 cells in DMEM supplemented with 10% FBS and selection antibiotic in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed HEK293-ACE2 cells into a 96-well black, clear-bottom plate at a density of 40,000-50,000 cells per well. Allow cells to adhere and grow overnight.
-
Compound Preparation: Prepare a stock solution of this compound and (S)-MLN-4760 in DMSO. Serially dilute the compounds in Assay Buffer to achieve a range of desired concentrations. Include a vehicle control (DMSO in Assay Buffer).
-
Compound Treatment: Remove the culture medium from the wells and wash once with Assay Buffer. Add the diluted compounds to the respective wells and incubate for 30-60 minutes at 37°C.
-
Substrate Addition: Prepare the ACE2 fluorogenic substrate solution in Assay Buffer according to the manufacturer's instructions. Add the substrate to all wells.
-
Fluorometric Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) using a microplate reader with excitation at ~320 nm and emission at ~400 nm.
-
Data Analysis: Calculate the rate of substrate cleavage (slope of the fluorescence versus time curve) for each well. Determine the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: ACE2-Spike Protein Interaction Assay
This protocol is designed to evaluate the ability of this compound to interfere with the binding of the SARS-CoV-2 Spike protein to ACE2 on the cell surface. While molecular dynamics studies suggest MLN-4760 does not directly block the Spike-ACE2 interaction, this assay can be used to confirm these findings experimentally.[4][5]
Materials:
-
HEK293-ACE2 stable cell line
-
Recombinant SARS-CoV-2 Spike protein (RBD, His-tagged or Fc-tagged)
-
This compound
-
(S)-MLN-4760 (as a control)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Primary antibody against the Spike protein tag (e.g., anti-His or anti-Fc)
-
Fluorescently labeled secondary antibody
-
Flow cytometer or fluorescence microscope
-
96-well V-bottom plates
Procedure:
-
Cell Preparation: Harvest HEK293-ACE2 cells and resuspend them in Blocking Buffer to a concentration of 1 x 10^6 cells/mL.
-
Compound Incubation: Add a fixed concentration of this compound, (S)-MLN-4760, or vehicle control to the cell suspension in a 96-well V-bottom plate. Incubate for 30-60 minutes at room temperature.
-
Spike Protein Binding: Add the recombinant Spike protein to the wells at a pre-determined optimal concentration. Incubate for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the cells three times with Blocking Buffer by centrifugation and resuspension to remove unbound Spike protein.
-
Antibody Staining: Resuspend the cells in Blocking Buffer containing the primary antibody against the Spike protein tag. Incubate for 30 minutes at 4°C.
-
Washing: Wash the cells as described in step 4.
-
Secondary Antibody Staining: Resuspend the cells in Blocking Buffer containing the fluorescently labeled secondary antibody. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells as described in step 4.
-
Analysis: Resuspend the cells in PBS and analyze by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the amount of Spike protein bound to the cells. Alternatively, visualize the cells under a fluorescence microscope.
-
Data Interpretation: Compare the fluorescence intensity of cells treated with this compound to the vehicle control. A significant decrease in fluorescence would indicate that the compound inhibits the Spike-ACE2 interaction.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Renin-Angiotensin System and the counter-regulatory ACE2 pathway.
Caption: Workflow for the fluorometric cell-based ACE2 inhibition assay.
Caption: Workflow for the ACE2-Spike protein interaction assay.
References
Application Notes and Protocols for Studying Endothelial Function with (R)-MLN-4760
Audience: Researchers, scientists, and drug development professionals.
Introduction to (R)-MLN-4760 and Endothelial Function
Endothelial cells form the critical interface between circulating blood and the vessel wall, playing a pivotal role in vascular homeostasis. Endothelial dysfunction is a key initiating factor in the pathogenesis of various cardiovascular diseases, including hypertension and atherosclerosis. A central regulator of vascular function is the Renin-Angiotensin System (RAS). The classical RAS axis involves the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II (Ang II) by Angiotensin-Converting Enzyme (ACE).
A counter-regulatory axis, centered around Angiotensin-Converting Enzyme 2 (ACE2), has emerged as a crucial protective pathway in cardiovascular health. ACE2 primarily converts Ang II into Angiotensin-(1-7) [Ang-(1-7)].[1] Ang-(1-7) then binds to the Mas receptor, eliciting vasodilatory, anti-inflammatory, and anti-proliferative effects, often by stimulating the production of nitric oxide (NO).[2][3][4]
This compound is a potent, cell-permeable, and highly selective inhibitor of ACE2.[5][6][7] Its high specificity makes it an invaluable pharmacological tool for elucidating the precise role of the ACE2/Ang-(1-7)/Mas receptor axis in regulating endothelial function in both physiological and pathological contexts. By inhibiting ACE2, this compound allows researchers to study the consequences of reduced Ang-(1-7) formation and to uncover compensatory mechanisms that arise to maintain vascular homeostasis.[2][8]
Mechanism of Action
This compound functions as a direct, competitive inhibitor of angiotensin-converting enzyme 2 (ACE2).[5][9] It binds to the active site of the ACE2 enzyme, preventing the hydrolysis of its primary substrate, Angiotensin II, into Angiotensin-(1-7).[5][7] This blockade leads to a decrease in the bioavailability of the protective peptide Ang-(1-7) and a potential increase in local Ang II levels.[5] The functional consequence is an attenuation of the downstream signaling cascade mediated by the Ang-(1-7) Mas receptor, which includes the activation of endothelial nitric oxide synthase (eNOS) and subsequent NO production.[4][8]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its application in experimental models.
Table 1: Inhibitory Potency of this compound
| Target Enzyme | Species | IC50 Value | Selectivity | Reference |
|---|---|---|---|---|
| ACE2 | Human | 0.44 nM | >5000-fold vs. ACE | [5][6] |
| Carboxypeptidase A (CPDA) | Bovine | 27 µM | - | [5][6] |
| ACE | Human | >100 µM | - |[6] |
Table 2: Experimental Parameters in Animal Studies
| Animal Model | Compound | Dose | Administration Route | Duration | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Spontaneously Hypertensive Rats (SHRs) | This compound | 1 mg/kg/day | Subcutaneous (s.c.) mini-osmotic pump | 14 days | Increased plasma H₂S and total NO synthase activity in the brainstem.[8] | [8] |
| Spontaneously Hypertensive Rats (SHRs) | This compound | 1 mg/kg/day | Subcutaneous (s.c.) mini-osmotic pump | 14 days | Increased plasma and heart H₂S levels; detrimental effects on small artery function.[2][10] | [2][10] |
| Ischemic Stroke Rat Model | this compound | 100 µM | Intracerebroventricular (ICV) infusion | 5 days pre-stroke, 3 days post-stroke | Worsened neurological function post-stroke.[11] |[11] |
Signaling Pathways and Experimental Overviews
The diagrams below illustrate the mechanism of this compound and a typical experimental workflow for its use in vivo.
Caption: Mechanism of this compound in the Renin-Angiotensin System.
Caption: In vivo experimental workflow for studying endothelial function.
Experimental Protocols
The following are generalized protocols for key experiments to assess endothelial function when using this compound.
Protocol 1: Assessment of Endothelial-Dependent Vasodilation in Isolated Arteries
-
Principle: This protocol measures the vasodilatory capacity of isolated arterial rings in response to an endothelium-dependent agonist (e.g., Acetylcholine), which stimulates NO release. The effect of this compound treatment on this response can be quantified.
-
Materials:
-
Isolated arteries (e.g., thoracic aorta, femoral artery) from control and this compound-treated animals.
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 Glucose).
-
Wire myograph system.
-
Acetylcholine (ACh), Phenylephrine (PE), or Noradrenaline (NA).
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂).
-
-
Procedure:
-
Euthanize the animal and carefully excise the artery of interest, placing it immediately in ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, clean the artery of adherent connective tissue and cut it into 2-3 mm rings.
-
Mount the arterial rings on the wire myograph hooks in a chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate for 60-90 minutes under a determined optimal resting tension.
-
To assess viability, induce a contraction with 60 mM KCl.
-
After washing and returning to baseline, pre-contract the rings with a submaximal concentration of a vasoconstrictor (e.g., Phenylephrine, 1 µM).
-
Once a stable contraction plateau is reached, apply cumulative concentrations of Acetylcholine (e.g., 1 nM to 10 µM) to generate a concentration-response curve.
-
Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Compare the relaxation curves between arteries from control and this compound-treated animals to determine the effect on endothelial function.
-
Protocol 2: Measurement of Total Nitric Oxide (NO) Synthase Activity
-
Principle: This assay quantifies the total activity of NOS enzymes in tissue homogenates by measuring the conversion of radiolabeled L-arginine to L-citrulline.
-
Materials:
-
Tissue samples (e.g., brainstem, aorta) from control and this compound-treated animals.[8]
-
Homogenization buffer (e.g., HEPES buffer containing protease inhibitors).
-
[³H]-L-arginine.
-
Reaction buffer containing NADPH, calmodulin, CaCl₂, and other co-factors.
-
Dowex AG 50WX-8 resin (Na⁺ form).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Homogenize pre-weighed tissue samples in ice-cold homogenization buffer and centrifuge to obtain the supernatant.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
In a microcentrifuge tube, mix a standardized amount of protein (e.g., 50 µg) with the reaction buffer.
-
Initiate the reaction by adding [³H]-L-arginine and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer containing EDTA and Dowex resin. The resin binds unreacted [³H]-L-arginine.
-
Centrifuge the tubes to pellet the resin.
-
Transfer the supernatant, containing the [³H]-L-citrulline product, to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate NOS activity as pmol of [³H]-L-citrulline formed per mg of protein per minute and compare between experimental groups.
-
Protocol 3: Gene Expression Analysis by Real-Time Quantitative PCR (qPCR)
-
Principle: This protocol is used to quantify the mRNA expression levels of key genes involved in endothelial function and the RAS, such as Nos3 (eNOS), Ace2, and antioxidant enzymes, to assess the molecular response to this compound treatment.[8]
-
Materials:
-
Tissue samples from control and this compound-treated animals.
-
RNA extraction kit (e.g., TRIzol or column-based kits).
-
Reverse transcription kit for cDNA synthesis.
-
qPCR master mix (e.g., SYBR Green-based).
-
Gene-specific primers for target genes (e.g., Nos3, Ace2, Sod1, Hmox1) and a reference gene (e.g., Gapdh, Actb).
-
Real-time PCR system.
-
-
Procedure:
-
Homogenize tissue samples and extract total RNA according to the manufacturer's protocol of the chosen kit.
-
Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop).
-
Synthesize complementary DNA (cDNA) from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
Prepare the qPCR reaction mix containing the master mix, forward and reverse primers, and diluted cDNA.
-
Run the qPCR plate on a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the amplification data to obtain cycle threshold (Ct) values.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.
-
Compare the normalized expression levels between control and this compound-treated groups.
-
Compensatory Mechanisms and Broader Effects
Studies have shown that chronic inhibition of ACE2 by this compound does not always lead to a straightforward decline in endothelial function. Instead, it can induce complex compensatory responses. In spontaneously hypertensive rats, for example, treatment with this compound led to an increase in total NO synthase activity and elevated levels of hydrogen sulfide (B99878) (H₂S), another important gaseous signaling molecule with vasodilatory properties.[2][8] This suggests an upregulation of alternative pathways to counteract the reduction in the ACE2/Ang-(1-7) axis. Furthermore, treatment was associated with increased gene expression of antioxidant enzymes, potentially through the activation of the NRF2 transcription factor, as a response to induced oxidative stress.[4][8]
Caption: Compensatory signaling in response to ACE2 inhibition by this compound.
References
- 1. ANGIOTENSIN-CONVERTING ENZYME 2 ACTIVATION IMPROVES ENDOTHELIAL FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760-Benefit or Detriment in Essential Hypertension? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MLN 4760 | ACE2 | Tocris Bioscience [tocris.com]
- 8. MLN-4760 Induces Oxidative Stress without Blood Pressure and Behavioural Alterations in SHRs: Roles of Nfe2l2 Gene, Nitric Oxide and Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of an Inhibitor on the ACE2-Receptor Binding Domain of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760—Benefit or Detriment in Essential Hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ACTIVATION OF THE NEUROPROTECTIVE ANGIOTENSIN CONVERTING ENZYME 2 IN RAT ISCHEMIC STROKE - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Neurological Effects of (R)-MLN-4760 Post-Stroke: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stroke remains a leading cause of long-term disability and mortality worldwide. The renin-angiotensin system (RAS) has emerged as a critical player in the pathophysiology of stroke. Within the RAS, the angiotensin-converting enzyme 2 (ACE2)/angiotensin-(1-7)/Mas receptor axis is recognized as a neuroprotective pathway that counteracts the detrimental effects of the classical ACE/angiotensin II/AT1 receptor axis. (R)-MLN-4760 is a potent and selective inhibitor of ACE2, making it a valuable pharmacological tool to investigate the role of the ACE2 pathway in the neurological outcomes following ischemic stroke. By inhibiting ACE2, this compound allows researchers to probe the consequences of reduced angiotensin-(1-7) formation and elucidate the mechanisms by which the ACE2 axis confers neuroprotection.
These application notes provide detailed protocols for utilizing this compound in a preclinical model of ischemic stroke to assess its impact on neurological function and infarct volume.
Data Presentation
Table 1: Effects of Intracerebroventricular Infusion of this compound on Neurological Function Post-Stroke in Rats
| Treatment Group | Neurological Score (Bederson Scale) at 4h post-stroke | Neurological Score (Bederson Scale) at 3d post-stroke | Neurological Score (Garcia Scale) at 4h post-stroke | Neurological Score (Garcia Scale) at 3d post-stroke |
| NaCl (Control) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Significantly worse than control (p<0.05)[1] | Significantly worse than control (p<0.05)[1] | Data not specified | Data not specified |
*Data synthesized from findings where central infusion of the ACE2 inhibitor MLN-4760 alone worsened neurological function[1][2]. Specific mean and SEM values were not provided in the source material.
Table 2: Effect of Intracerebroventricular Infusion of this compound on Infarct Volume Post-Stroke in Rats
| Treatment Group | Average Infarct Volume (% of hemisphere) |
| NaCl (Control) | Mean ± SEM (n=7) |
| This compound (100μmol/L) | Not significantly different from control (n=6)[1] |
*Data from a study involving intracerebroventricular infusion of MLN-4760 for five days before and three days after endothelin-1 (B181129) (ET-1) induced middle cerebral artery occlusion (MCAO)[1].
Experimental Protocols
Protocol 1: Endothelin-1 (ET-1) Induced Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the induction of focal cerebral ischemia in rats using the vasoconstrictor endothelin-1, a model that mimics key aspects of human ischemic stroke[3][4].
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Endothelin-1 (ET-1)
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Microinjection pump and syringe
-
Laser Doppler flowmeter
-
Surgical instruments
-
Sutures
Procedure:
-
Anesthetize the rat using isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance) in an oxygen/nitrous oxide mixture.
-
Place the animal in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole through the skull to expose the middle cerebral artery (MCA). The coordinates for targeting the MCA will need to be empirically determined but are typically around +0.2 to -0.2 mm anterior and +5.0 to +5.5 mm lateral to bregma.
-
Position a laser Doppler flowmetry probe over the cortical surface supplied by the MCA to monitor cerebral blood flow (CBF).
-
Prepare a solution of ET-1 in sterile PBS (e.g., 400 pmol in 2 µL).
-
Lower a microinjection needle stereotaxically to the level of the MCA.
-
Slowly infuse the ET-1 solution over several minutes. A successful occlusion will be indicated by a sharp drop in CBF as monitored by the laser Doppler.
-
After infusion, leave the needle in place for 5-10 minutes to prevent backflow, then slowly retract it.
-
Suture the scalp incision.
-
Allow the animal to recover from anesthesia in a warm environment.
Protocol 2: Intracerebroventricular (ICV) Infusion of this compound
This protocol details the continuous central administration of this compound to investigate the role of central ACE2.
Materials:
-
This compound
-
Sterile artificial cerebrospinal fluid (aCSF) or saline
-
Osmotic minipumps
-
Brain infusion cannula
-
Stereotaxic apparatus
-
Surgical instruments
Procedure:
-
Prepare the this compound solution in sterile aCSF or saline at the desired concentration (e.g., 100 µmol/L)[1].
-
Fill the osmotic minipumps with the this compound solution according to the manufacturer's instructions. The pump flow rate and duration should be selected based on the experimental design (e.g., 0.5 µL/h for 7 days)[1].
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a brain infusion cannula into the lateral ventricle. Typical coordinates are -0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5-4.0 mm ventral to the skull surface.
-
Secure the cannula to the skull with dental cement.
-
Connect the filled osmotic minipump to the cannula via tubing and place the pump in a subcutaneous pocket on the back of the animal.
-
Suture the incisions.
-
The infusion will begin once the pump has equilibrated at body temperature.
Protocol 3: Neurological Assessment
Neurological deficits are evaluated using established scoring systems to quantify the functional impact of the stroke and the experimental treatment.
Bederson Scale:
This is a global neurological assessment.
-
Score 0: No observable deficit.
-
Score 1: Forelimb flexion. The contralateral forelimb is flexed when the animal is held by the tail.
-
Score 2: Decreased resistance to lateral push. The animal shows reduced resistance when pushed towards the paretic side.
-
Score 3: Unilateral circling. The animal spontaneously circles towards the paretic side.
Garcia Scale:
This is a composite scoring system assessing multiple neurological functions. The total score ranges from 3 to 18 (higher score indicates better function).
-
Spontaneous Activity (Score 3-0): Observe the animal in a cage for 5 minutes.
-
Symmetry of Limb Movements (Score 3-0): Observe the animal's movement.
-
Forelimb Outstretching (Score 3-0): Lift the animal by the tail.
-
Climbing (Score 3-1): Place the animal on a wire cage wall.
-
Body Proprioception (Score 3-1): Touch the animal's trunk on each side with a probe.
-
Response to Vibrissae Touch (Score 3-1): Gently stimulate the vibrissae on each side.
Protocol 4: Infarct Volume Measurement using TTC Staining
This protocol is for the quantification of ischemic brain injury.
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
-
Formalin
-
Brain matrix slicer
-
Digital scanner or camera
Procedure:
-
At the experimental endpoint (e.g., 3 days post-MCAO), deeply anesthetize the rat and perfuse transcardially with cold PBS.
-
Decapitate the animal and carefully remove the brain.
-
Place the brain in a brain matrix and slice it into coronal sections of uniform thickness (e.g., 2 mm).
-
Immerse the brain slices in a 2% TTC solution in PBS and incubate at 37°C for 15-30 minutes in the dark. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Transfer the stained slices to a 10% formalin solution for fixation.
-
Capture digital images of the stained sections.
-
Use image analysis software (e.g., ImageJ) to measure the area of the infarct (white tissue) and the total area of the ipsilateral and contralateral hemispheres for each slice.
-
Calculate the total infarct volume, often corrected for edema to provide a more accurate measure of tissue loss.
Mandatory Visualizations
Caption: ACE2/Ang-(1-7)/Mas signaling pathway and the inhibitory action of this compound.
References
- 1. Neuroprotective Mechanisms of the ACE2–Angiotensin-(1-7)–Mas Axis in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Endothelin-1 induced middle cerebral artery occlusion model for ischemic stroke with laser Doppler flowmetry guidance in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Video: Endothelin-1 Induced Middle Cerebral Artery Occlusion Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Rat [jove.com]
Troubleshooting & Optimization
(R)-MLN-4760 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of (R)-MLN-4760, a less active isomer of the potent ACE2 inhibitor, MLN-4760. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its integrity and activity. Recommendations for both solid and solubilized forms are summarized below.
Data Presentation: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Recommended for long-term storage. |
| 4°C | Up to 2 years | Suitable for shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years | Ideal for long-term storage of stock solutions. |
| -20°C | Up to 1 year | Suitable for mid-term storage of stock solutions. |
Note: For reconstituted stock solutions, one supplier suggests stability for up to 6 months at -20°C.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO. For a 10 mM stock solution, dissolve the appropriate mass of the compound in fresh, anhydrous DMSO. It is important to use newly opened DMSO as it is hygroscopic, and absorbed moisture can impact solubility and stability. Sonication may be necessary to fully dissolve the compound.
Q3: Can I store my diluted working solutions?
A3: It is highly recommended to prepare working solutions fresh on the day of use. If temporary storage is necessary, keep the solution on ice and protected from light. Avoid repeated freeze-thaw cycles of stock solutions.
Troubleshooting Guide
This guide addresses potential issues related to the stability of this compound. While specific forced degradation studies for this compound are not publicly available, this guidance is based on the chemical structure of the molecule and general principles of small molecule stability.
Issue 1: Inconsistent or lower than expected activity in in-vitro assays.
-
Possible Cause 1: Improper Storage. Long-term storage at inappropriate temperatures or exposure to moisture can lead to degradation.
-
Solution: Always store the compound as recommended in the table above. Ensure that both solid and dissolved forms are kept in tightly sealed containers.
-
-
Possible Cause 2: Degradation of Stock Solutions. Frequent freeze-thaw cycles or prolonged storage of stock solutions at -20°C can reduce the compound's potency.
-
Solution: Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. For long-term storage, use -80°C.
-
-
Possible Cause 3: Instability in Assay Buffer. The pH of your experimental buffer could affect the stability of this compound. The imidazole (B134444) moiety in the structure can be susceptible to pH-dependent degradation.
-
Solution: While specific pH stability data is unavailable, it is advisable to prepare fresh dilutions in your assay buffer immediately before the experiment. If you suspect pH-related issues, consider performing a pilot stability test of the compound in your buffer.
-
Issue 2: Precipitation of the compound in aqueous solutions.
-
Possible Cause: Low Aqueous Solubility. this compound has low solubility in water.
-
Solution: For in-vivo studies, specific formulations are recommended to improve solubility, such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. For in-vitro assays, ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 1%). If precipitation occurs, gentle heating and/or sonication can aid dissolution.
-
Issue 3: Potential for oxidative or light-induced degradation.
-
Possible Cause 1: Oxidation. The imidazole ring in this compound could be susceptible to oxidation, especially in the presence of reactive oxygen species in your experimental setup.
-
Solution: When not in use, store solutions under an inert gas like nitrogen or argon. Avoid prolonged exposure to air.
-
-
Possible Cause 2: Photodegradation. The dichlorophenyl group and the imidazole ring are functionalities that can be sensitive to light, potentially leading to degradation upon prolonged exposure.
-
Solution: Protect solid compound and solutions from light by using amber vials or by wrapping containers in aluminum foil. Perform experimental manipulations in a subdued lighting environment where possible.
-
Experimental Protocols
Protocol for a Basic Stability Assessment of this compound in Experimental Buffer
This protocol outlines a general method to assess the short-term stability of this compound in a specific aqueous buffer.
-
Preparation of this compound Solution: Prepare a concentrated stock solution of this compound in DMSO. From this, prepare a working solution in your experimental buffer at the desired final concentration.
-
Time-Point Sampling: Immediately after preparation (T=0), and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot of the working solution.
-
Storage of Samples: Store the aliquots at -80°C until analysis to prevent further degradation.
-
Analytical Method: Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The mobile phase and column should be chosen to achieve good separation of the parent compound from any potential degradants.
-
Data Analysis: Compare the peak area of the parent this compound at each time point to the T=0 sample to determine the percentage of the compound remaining. A significant decrease in the peak area over time indicates instability in the tested buffer.
Visualizations
Caption: A simplified workflow for conducting a stability assessment of this compound.
Caption: A logical diagram for troubleshooting common issues with this compound.
Caption: The role of this compound as an inhibitor of ACE2 in the RAS pathway.
Troubleshooting (R)-MLN-4760 Solubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges encountered with (R)-MLN-4760. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is known to have limited solubility in aqueous solutions but is more soluble in organic solvents.[1][2] The solubility can be influenced by factors such as temperature, pH, and the presence of co-solvents. Quantitative data from various suppliers is summarized below.
Q2: My this compound is not dissolving in DMSO as expected. What could be the issue?
A2: Several factors can contribute to incomplete dissolution in DMSO. Firstly, ensure you are using fresh, anhydrous (hygroscopic) DMSO, as absorbed moisture can significantly impact solubility.[2][3] Additionally, gentle warming and sonication are often recommended to aid dissolution.[1][3] If the compound still does not dissolve, it may be due to the concentration being above its solubility limit in DMSO.
Q3: I observed precipitation when diluting my this compound DMSO stock solution into aqueous media for cell-based assays. How can I prevent this?
A3: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue for hydrophobic compounds. To mitigate this, it is advisable to use a final DMSO concentration in your working solution that is as low as possible while maintaining the compound's solubility. It is also recommended to add the DMSO stock solution to the aqueous medium slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation. For in vivo studies, specific formulations using co-solvents like PEG300, Tween 80, or SBE-β-CD have been successfully used.[1][3]
Q4: Are there established solvent formulations for in vivo administration of this compound?
A4: Yes, several formulations have been reported for in vivo use. These typically involve a combination of solvents to ensure the compound remains in solution upon administration. Some examples include:
It is crucial to prepare these formulations by adding each solvent sequentially and ensuring the solution is clear before adding the next component.[1][3]
Quantitative Solubility Data
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 14.29 mg/mL (33.36 mM) | Ultrasonic assistance may be needed. Use of newly opened DMSO is recommended.[2] |
| MLN-4760 (racemic) | DMSO | 8.33 mg/mL (19.45 mM) | Ultrasonic assistance may be needed. Use of newly opened DMSO is recommended.[3] |
| DMSO | Soluble to 100 mM | - | |
| H₂O | < 1 mg/mL | Insoluble or slightly soluble. Sonication is recommended.[1] | |
| 0.1N NaOH(aq) | Soluble | -[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure: a. Weigh the required amount of this compound powder. For 1 mg of this compound (MW: 428.31 g/mol ), you will need 233.48 µL of DMSO to make a 10 mM solution. b. Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. c. Vortex the solution vigorously for 1-2 minutes. d. If the compound is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes. e. Visually inspect the solution to ensure it is clear and free of particulates. f. Store the stock solution at -20°C or -80°C for long-term stability.[3]
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Materials: 10 mM this compound in DMSO stock solution, pre-warmed cell culture medium.
-
Procedure: a. Determine the final concentration of this compound required for your experiment. b. Calculate the volume of the DMSO stock solution needed. Aim to keep the final DMSO concentration in the cell culture medium below 0.5% to avoid solvent toxicity. c. In a sterile tube, add the required volume of pre-warmed cell culture medium. d. While gently vortexing the medium, add the calculated volume of the this compound DMSO stock solution dropwise to the medium. e. Continue to mix for a few seconds to ensure homogeneity. f. Use the working solution immediately. Do not store aqueous working solutions for extended periods.
Visual Guides
Caption: Simplified Renin-Angiotensin System (RAS) pathway showing the inhibitory action of this compound on ACE2.
References
- 1. MLN-4760 | RAAS | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760—Benefit or Detriment in Essential Hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. axonmedchem.com [axonmedchem.com]
Optimizing (R)-MLN-4760 concentration for cell culture
Welcome to the technical support center for (R)-MLN-4760. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments. Here you will find troubleshooting guidance and frequently asked questions to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and cell-permeable inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). Its primary mechanism of action is to block the enzymatic activity of ACE2, which is a key component of the Renin-Angiotensin System (RAS). ACE2 is responsible for converting Angiotensin II into Angiotensin-(1-7). By inhibiting ACE2, this compound prevents this conversion.[1]
Q2: What are the common applications of this compound in research?
A2: this compound is frequently used in research to investigate the physiological and pathological roles of ACE2. This includes studies related to cardiovascular function, lung inflammation, and its role as a functional receptor for coronaviruses, including SARS-CoV-2.[2][3][4]
Q3: What is the IC50 of this compound?
A3: this compound has a reported IC50 of 0.44 nM for human ACE2 in cell-free assays.[1][5] It is significantly less active against its R-enantiomer, with an IC50 of 8.4 μM.[6]
Q4: How should I prepare a stock solution of this compound?
A4: For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution. For example, a 10 mM stock solution can be prepared in DMSO.[5][7] For in vivo use, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] Always refer to the manufacturer's instructions for specific solubility information.
Troubleshooting Guide
Issue 1: I am not observing the expected inhibitory effect of this compound on ACE2 activity.
-
Possible Cause 1: Incorrect Concentration. The optimal concentration of this compound can vary significantly depending on the cell type and experimental conditions. A broad concentration range from 0.01 nM to 300 μM has been used in various studies.[1]
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a wide range of concentrations and narrow it down based on the observed effects.
-
-
Possible Cause 2: Inactive Compound. Improper storage or handling can lead to the degradation of the compound.
-
Solution: Ensure that this compound is stored as recommended by the supplier, typically at -20°C or -80°C and protected from moisture.[5] Prepare fresh dilutions from a stock solution for each experiment.
-
-
Possible Cause 3: Low ACE2 Expression in the Cell Model. The target cells may not express sufficient levels of ACE2 for a measurable inhibitory effect.
Issue 2: I am observing cellular toxicity at my working concentration.
-
Possible Cause: High Concentration of this compound or DMSO. High concentrations of the inhibitor or the solvent (DMSO) can be toxic to cells.
-
Solution: Determine the maximum tolerable concentration of both this compound and DMSO for your specific cell line through a cytotoxicity assay (e.g., MTT or LDH assay). Ensure the final DMSO concentration in your culture medium is kept to a minimum, typically below 0.5%.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | Assay Type | IC50 | Reference |
| ACE2 | Human | Cell-free | 0.44 nM | [1][5] |
| (R)-enantiomer | - | - | 8.4 µM | [6] |
| Carboxypeptidase A | Bovine | Cell-free | 27 µM | [1] |
Table 2: Recommended Starting Concentrations for Cell Culture Experiments
| Cell Type | Concentration Range | Incubation Time | Reference |
| Human Mononuclear Cells (huMNCs) | 0.01 nM - 300 µM | 1 h, 4 h | [1] |
| Human CD34+ cells | 0.01 nM - 300 µM | 1 h, 4 h | [1] |
| Mouse Lineage-depleted (muLin-) cells | 0.01 nM - 300 µM | 1 h, 4 h | [1] |
| HEK-ACE2 cells | 0.01 nM - 100 µM | 1 h | [8][9] |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound on ACE2 Activity in Cell Lysates
-
Cell Lysis: Prepare cell lysates from your target cells.
-
Protein Quantification: Determine the total protein concentration of the lysates.
-
Assay Buffer Preparation: Prepare an assay buffer (e.g., 50mM MES, 300mM NaCl, 10µM ZnCl2, 0.01% Triton X-100, pH 6.5).[1]
-
Serial Dilution: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme Reaction: In a 96-well plate, add 10 µg of total protein from the cell lysate to each well. Add the different concentrations of this compound.
-
Substrate Addition: Initiate the reaction by adding a fluorogenic ACE2 substrate (e.g., 5x10^-5 M).[1]
-
Incubation: Incubate the plate for a predetermined time (e.g., 4 hours for cell lysates).[1]
-
Fluorescence Measurement: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 405 nm emission).[1]
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Treatment of Cultured Cells with this compound
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare the desired concentrations of this compound by diluting the stock solution in fresh culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours).
-
Downstream Analysis: After incubation, harvest the cells or supernatant for downstream analysis, such as measuring changes in protein expression, enzyme activity, or signaling pathway activation.
Visualizations
Figure 1: The Renin-Angiotensin System and the inhibitory action of this compound on ACE2.
Figure 2: A general experimental workflow for treating cultured cells with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760—Benefit or Detriment in Essential Hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of an Inhibitor on the ACE2-Receptor Binding Domain of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. Development of radiofluorinated MLN-4760 derivatives for PET imaging of the SARS-CoV-2 entry receptor ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-MLN-4760 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of (R)-MLN-4760. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is the R-enantiomer of MLN-4760, a potent inhibitor of Angiotensin-Converting Enzyme 2 (ACE2).[1][2] As the less active isomer, this compound has a significantly higher IC50 value for ACE2 compared to its S-enantiomer.[1]
Q2: What are the known off-target effects of this compound?
The publicly available information on the off-target profile of this compound is limited. The primary characterized off-target is Angiotensin-Converting Enzyme (ACE), a metalloprotease related to ACE2. Studies on the isomers of MLN-4760 have provided some insights into its selectivity.
Q3: How does the selectivity of this compound for ACE2 compare to ACE?
One study characterized the selectivity of two isomers of MLN-4760, denoted as MLN-4760-A (the more active isomer) and MLN-4760-B (the less active isomer, likely corresponding to this compound). In human mononuclear cells, MLN-4760-B demonstrated a 28-fold selectivity for ACE2 over ACE.[3][4] In human CD34+ cells, this selectivity was 63-fold.[3][4] In murine heart and mononuclear cells, the selectivity for ACE2 was even higher, at 100-fold and 228-fold, respectively.[3][4]
Q4: Are there any known effects of MLN-4760 (the racemic mixture or the S-enantiomer) that might suggest potential off-target activities for this compound?
Studies on MLN-4760 have shown various physiological effects, some of which could potentially be influenced by off-target activities. For instance, in spontaneously hypertensive rats, MLN-4760 treatment was associated with (pro)obesogenic effects, negative effects on the action of the ACE inhibitor captopril, and detrimental effects on small artery function.[5] It also induced compensatory mechanisms involving Mas receptor, nitric oxide, and hydrogen sulfide-mediated signal transduction in the aorta.[5] Furthermore, MLN-4760 administration in rats led to increased gene expression of several antioxidant enzymes, suggesting an induction of oxidative stress.[6] While these effects are linked to the more potent MLN-4760, they highlight pathways that could be sensitive to off-target interactions by either enantiomer.
Troubleshooting Guides
Issue: Unexpected Phenotype Observed in Cellular Assays
If you observe an unexpected cellular response when using this compound, it is crucial to determine whether this is due to an on-target effect on ACE2 or an off-target interaction.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Perform a dose-response experiment to ensure you are using a concentration of this compound that is appropriate for inhibiting ACE2.
-
Use a structurally different ACE2 inhibitor as a control. If the phenotype is recapitulated, it is more likely to be an on-target effect.
-
Genetically validate the on-target effect using siRNA or CRISPR to knock down or knock out ACE2. If the phenotype of ACE2 knockdown matches the phenotype induced by this compound, it supports an on-target mechanism.
-
-
Investigate Potential Off-Target Effects:
-
Literature Review: Thoroughly search for any reported off-target activities of MLN-4760 and its analogs.
-
Broad-Spectrum Screening: If resources permit, consider a broad off-target screening panel. Since this compound is a metalloprotease inhibitor, a panel of related proteases would be a logical starting point. For broader screening, a comprehensive kinome scan can reveal unexpected kinase interactions.
-
Cellular Thermal Shift Assay (CETSA): This technique can identify direct binding of this compound to cellular proteins in an unbiased manner.
-
Quantitative Data
Table 1: Inhibitory Potency of this compound and Related Compounds
| Compound | Target | IC50 | Reference |
| This compound | Human ACE2 | 8.4 µM | [1] |
| MLN-4760 | Human ACE2 | 0.44 nM | [2] |
| MLN-4760 | Bovine Carboxypeptidase A | 27 µM | [2] |
| MLN-4760 | Human Testicular ACE | >100 µM | [2] |
Table 2: Selectivity of MLN-4760 Isomer B (likely this compound) for ACE2 vs. ACE
| Cell/Tissue Type | Fold Selectivity (ACE2 vs. ACE) | Reference |
| Human Mononuclear Cells (MNCs) | 28-fold | [3][4] |
| Human CD34+ Cells | 63-fold | [3][4] |
| Murine Heart | 100-fold | [3][4] |
| Murine Mononuclear Cells (MNCs) | 228-fold | [3][4] |
Experimental Protocols
Protocol 1: Biochemical Assay for ACE2 and ACE Inhibition
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against ACE2 and ACE.
Materials:
-
Recombinant human ACE2 and ACE
-
Fluorogenic substrates for ACE2 (e.g., Mca-YVADAPK(Dnp)-OH) and ACE (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
This compound
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 600 mM NaCl, 10 µM ZnCl₂)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 96-well plate, add 20 µL of the this compound dilution or vehicle control (for no inhibitor wells).
-
Add 20 µL of recombinant ACE2 or ACE solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the respective fluorogenic substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 400 nm emission) kinetically over 30-60 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Protocol 2: Cellular Assay to Investigate Off-Target Effects
This protocol outlines a general workflow to assess if an observed phenotype is due to off-target effects using a genetic knockdown approach.
Materials:
-
Cell line of interest expressing ACE2
-
This compound
-
siRNA targeting ACE2 or a non-targeting control siRNA
-
Transfection reagent
-
Cell-based assay reagents for the phenotype of interest (e.g., proliferation, apoptosis, cytokine production)
Procedure:
-
Transfection: Transfect the cells with ACE2 siRNA or control siRNA according to the manufacturer's protocol.
-
Incubation: Allow the cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.
-
Treatment: Treat the transfected cells with a range of concentrations of this compound.
-
Phenotypic Assay: Perform the relevant cell-based assay to measure the phenotype of interest.
-
Analysis:
-
Confirm ACE2 knockdown by Western blot or qPCR.
-
Compare the phenotypic response to this compound in cells with ACE2 knockdown versus control cells.
-
If the phenotype is still observed in the ACE2 knockdown cells, it strongly suggests an off-target effect.
-
Visualizations
Caption: Experimental workflow for troubleshooting unexpected phenotypes.
Caption: Simplified Renin-Angiotensin System and points of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Angiotensin converting enzyme versus angiotensin converting enzyme-2 selectivity of MLN-4760 and DX600 in human and murine bone marrow-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760—Benefit or Detriment in Essential Hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
How to prevent degradation of (R)-MLN-4760 in solution
Welcome to the technical support center for (R)-MLN-4760. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and stability of this compound in solution. By following these recommendations, you can minimize degradation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing solid this compound?
A1: Solid this compound should be stored at -20°C. Under these conditions, the compound is expected to be stable for up to three years.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO). For long-term storage, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C. Under these conditions, the solution is expected to be stable for up to one year. For short-term storage, aliquots can be kept at -20°C for up to one month.[1][2]
Q3: Can I store this compound stock solutions at room temperature?
A3: It is not recommended to store this compound stock solutions at room temperature for extended periods. While short-term exposure during experimental setup is generally acceptable, prolonged exposure can lead to degradation.
Q4: How often should I prepare fresh working solutions for my experiments?
A4: For optimal results, it is highly recommended to prepare fresh working solutions from your frozen stock on the day of the experiment.[1] This minimizes the potential for degradation that can occur in aqueous solutions.
Q5: What are the initial signs of degradation in my this compound solution?
A5: Visual indicators of degradation can include a change in color or the appearance of precipitates in the solution. However, significant degradation can occur without any visible changes. Therefore, it is crucial to follow proper storage and handling procedures. For quantitative assessment, analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary.
Troubleshooting Guide: Preventing Degradation
This guide addresses specific issues you might encounter during your experiments and provides solutions to mitigate the degradation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected activity in in vitro assays. | Degradation of this compound in the working solution. | Prepare fresh working solutions from a properly stored stock solution immediately before each experiment. Avoid prolonged storage of diluted aqueous solutions. |
| Precipitate forms in the stock solution upon thawing. | The compound may have come out of solution during freezing or thawing. | Gently warm the vial to 37°C and vortex or sonicate to redissolve the compound completely before making dilutions. Ensure you are using anhydrous DMSO for stock solutions. |
| Loss of potency observed over a series of experiments. | Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use vials after preparation to avoid multiple freeze-thaw cycles. |
| Suspected degradation due to experimental conditions (e.g., pH, temperature). | This compound may be susceptible to hydrolysis or thermal degradation. | Perform a pilot stability study under your specific experimental conditions. A general protocol for a forced degradation study is provided in the "Experimental Protocols" section. |
Data Presentation: Stability of this compound
While specific quantitative data on the degradation kinetics of this compound under various stress conditions are not extensively available in the public domain, the following table summarizes the general stability recommendations based on vendor information and best practices for small molecule inhibitors.
| Storage Condition | Form | Recommended Temperature | Reported Stability |
| Long-term | Solid | -20°C | Up to 3 years[2] |
| Long-term | Stock Solution (in DMSO) | -80°C | Up to 1 year[1][2] |
| Short-term | Stock Solution (in DMSO) | -20°C | Up to 1 month[2] |
| Working Solution (Aqueous) | Solution | Room Temperature | Prepare fresh for immediate use[1] |
Experimental Protocols
Protocol for a General Forced Degradation Study
This protocol provides a framework for researchers to assess the stability of this compound under various stress conditions. This is not a substitute for a comprehensive, validated stability study but can serve as a valuable tool for understanding the compound's liability in specific experimental settings.
1. Objective: To evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
2. Materials:
- This compound
- HPLC-grade water
- HPLC-grade acetonitrile
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (B78521) (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- HPLC system with a UV detector
- pH meter
- Temperature-controlled incubator
- Photostability chamber
3. Methods:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution (in a sealed vial) at 60°C for 24 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution in a photostability chamber to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours), withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of any degradation products.
-
4. Data Analysis:
- Calculate the percentage of degradation for each condition.
- Characterize any significant degradation products using techniques like LC-MS/MS.
Mandatory Visualizations
Signaling Pathway
This compound is an inhibitor of Angiotensin-Converting Enzyme 2 (ACE2), a key enzyme in the Renin-Angiotensin System (RAS). The following diagram illustrates the role of ACE2 in the RAS pathway.
Caption: The Renin-Angiotensin System and the role of ACE2.
Experimental Workflow
The following diagram outlines a logical workflow for assessing the stability of this compound in solution.
Caption: Workflow for a forced degradation study of this compound.
Logical Relationship
The following diagram illustrates the logical relationship between storage conditions and the stability of this compound.
Caption: Recommended storage and handling logic for this compound.
References
(R)-MLN-4760 delivery challenges in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-MLN-4760 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from MLN-4760?
A1: this compound is the R-enantiomer of MLN-4760 and is considered the less active isomer of this potent and selective human angiotensin-converting enzyme 2 (ACE2) inhibitor.[1] The more active form, often referred to as MLN-4760, is the (S,S)-diastereoisomer.[2] While both target ACE2, the inhibitory potency of this compound is significantly lower, with a reported IC50 of 8.4 μM, compared to the nanomolar potency of the S-enantiomer (IC50 = 0.44 nM).[1][3][4][5] It is crucial to select the correct enantiomer for your experiments based on the desired inhibitory activity.
Q2: What is the primary mechanism of action of MLN-4760?
A2: MLN-4760 is a potent and selective inhibitor of angiotensin-converting enzyme 2 (ACE2).[3][4][5] ACE2 is a key enzyme in the renin-angiotensin system (RAS), where it cleaves angiotensin II to produce angiotensin-(1-7), a peptide with vasodilatory and cardioprotective effects. By inhibiting ACE2, MLN-4760 blocks this conversion, which can lead to an increase in angiotensin II levels.[4][6][7] This mechanism is central to its effects in cardiovascular and related research models.
Q3: In which animal models has MLN-4760 been used?
A3: MLN-4760 has been utilized in various rodent models. These include spontaneously hypertensive rats (SHRs) to study its effects on the cardiovascular system[8][9], rat models of stroke (via intracerebroventricular infusion)[3][5], and mouse models of lung inflammation and xenograft studies for PET imaging.[2][4][10]
Q4: What are the recommended storage conditions for MLN-4760 stock solutions?
A4: For long-term stability, stock solutions of MLN-4760 should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[3] It is advisable to store the solutions under nitrogen and away from moisture to prevent degradation.[3]
Troubleshooting In Vivo Delivery Challenges
Q5: My this compound is not dissolving for in vivo administration. What should I do?
A5: Solubility is a common challenge for in vivo delivery. This compound is soluble in DMSO up to 100 mM.[4] However, high concentrations of DMSO can be toxic to animals. Therefore, a co-solvent system is typically required for in vivo formulations. If you are experiencing precipitation or insolubility, consider the following:
-
Vehicle Composition: Several vehicle formulations have been successfully used for MLN-4760. Refer to the Data Presentation section below for specific recipes.
-
Sonication and Heating: If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[3][5]
-
pH Adjustment: The solubility of compounds can be pH-dependent. Ensure the pH of your final formulation is compatible with physiological conditions and the stability of the compound.
-
Fresh Preparation: Always prepare solutions fresh on the day of the experiment to minimize the risk of precipitation over time.
Q6: I'm observing signs of toxicity in my animal model after administration. What could be the cause?
A6: Toxicity can arise from the compound itself or the delivery vehicle.
-
Vehicle Toxicity: High concentrations of solvents like DMSO can cause local irritation or systemic toxicity. It is recommended to keep the final concentration of DMSO below 2% in the working solution, especially for frail animals.[3]
-
Compound-Specific Effects: While MLN-4760 is a selective ACE2 inhibitor, off-target effects or exaggerated pharmacological effects can occur at high doses. Consider performing a dose-response study to identify a well-tolerated and effective dose for your specific model and experimental endpoint.
-
Administration Route: The route of administration can influence local and systemic tolerance. For instance, subcutaneous infusion via an osmotic mini-pump may be better tolerated for chronic studies compared to bolus intravenous injections.[8]
Q7: How can I deliver this compound for a continuous, long-term study?
A7: For continuous, long-term administration, the use of Alzet® mini-osmotic pumps is a well-documented method.[8] These pumps can be implanted subcutaneously on the dorsum of the animal and provide a constant rate of infusion over a period of days to weeks.[8] This method ensures stable plasma concentrations of the compound, which is often critical for chronic disease models.
Data Presentation
Table 1: In Vitro Inhibitory Potency
| Compound | Target | IC50 |
| This compound | Human ACE2 | 8.4 µM[1] |
| MLN-4760 | Human ACE2 | 0.44 nM[3][4][5] |
| MLN-4760 | Human Testicular ACE | >100 µM[3][5] |
| MLN-4760 | Bovine Carboxypeptidase A | 27 µM[3][5] |
Table 2: In Vivo Formulation Recipes for MLN-4760
| Protocol | Solvent Composition | Final Concentration | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[3] | Heat and/or sonication can be used to aid dissolution.[3][5] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[3] | SBE-β-CD can improve the solubility of hydrophobic compounds. |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[3] | Suitable for oral or subcutaneous administration. |
| 4 | 10% DMSO in isotonic saline | 1 mg/kg/day (via osmotic pump)[8] | Used for continuous subcutaneous infusion in rats.[8] |
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Infusion via Osmotic Mini-Pump
This protocol is adapted from a study using MLN-4760 in spontaneously hypertensive rats.[8]
-
Calculate the required amount: Determine the total dose of this compound needed based on the animal's weight, the desired dose (e.g., 1 mg/kg/day), the pump's flow rate (e.g., 0.5 µL/hour), and the duration of the study (e.g., 14 days).
-
Prepare the vehicle: Prepare a solution of 10% dimethyl sulfoxide (B87167) (DMSO) in sterile isotonic saline (0.9% NaCl).
-
Dissolve the compound: Weigh the calculated amount of this compound and dissolve it in the 10% DMSO/saline vehicle to achieve the final desired concentration. Use gentle vortexing and, if necessary, brief sonication to ensure complete dissolution.
-
Fill the osmotic pumps: Under sterile conditions, fill the Alzet® mini-osmotic pumps (e.g., model 2002) with the prepared this compound solution according to the manufacturer's instructions.
-
Prime the pumps: Prime the pumps by incubating them in sterile saline at 37°C for the time specified by the manufacturer to ensure immediate pumping upon implantation.
-
Surgical implantation: Anesthetize the animal (e.g., with isoflurane). Under aseptic conditions, make a small incision on the dorsum and create a subcutaneous pocket. Insert the primed osmotic pump into the pocket and close the incision with sutures or wound clips.
-
Post-operative care: Monitor the animal for recovery from anesthesia and provide appropriate post-operative care, including analgesics as required by your institution's animal care guidelines.
Visualizations
Caption: Signaling pathway of the Renin-Angiotensin System and the inhibitory action of this compound on ACE2.
Caption: General experimental workflow for an in vivo study using this compound with osmotic mini-pumps.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of radiofluorinated MLN-4760 derivatives for PET imaging of the SARS-CoV-2 entry receptor ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MLN 4760 | ACE2 | Tocris Bioscience [tocris.com]
- 5. MLN-4760 | RAAS | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760—Benefit or Detriment in Essential Hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of radiofluorinated MLN-4760 derivatives for PET imaging of the SARS-CoV-2 entry receptor ACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of (R)-MLN-4760
Welcome to the technical support center for (R)-MLN-4760. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of this potent and selective ACE2 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental studies.
Introduction to this compound and Bioavailability Challenges
This compound is a highly potent inhibitor of angiotensin-converting enzyme 2 (ACE2), with an IC50 of 0.44 nM for the active (S,S)-enantiomer.[1][2][3] Its utility in in vivo research, particularly via the oral route, is often hampered by its physicochemical properties. The compound is reported to be insoluble or only slightly soluble in water, which is a primary contributor to poor oral bioavailability.[4] This characteristic likely places this compound in the Biopharmaceutics Classification System (BCS) Class II or IV, signifying that its absorption is limited by its dissolution rate.
This guide provides strategies and detailed protocols to help improve the systemic exposure of this compound in your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the expected low oral bioavailability of this compound?
A1: The primary reason for the anticipated low oral bioavailability of this compound is its poor aqueous solubility. For a drug to be absorbed from the gastrointestinal tract into the bloodstream, it must first be dissolved in the gut fluids. Compounds with low solubility have a slow dissolution rate, which often becomes the rate-limiting step for absorption.[5][6][7] Additionally, as with many complex organic molecules, it may be susceptible to first-pass metabolism in the gut wall or liver, further reducing the amount of active drug that reaches systemic circulation.
Q2: I am observing low and variable plasma concentrations of this compound after oral administration in my animal model. What could be the cause?
A2: Low and variable plasma concentrations are classic indicators of poor oral bioavailability, likely stemming from the compound's low aqueous solubility. This can lead to incomplete and erratic absorption from the gastrointestinal tract. The formulation used to administer the compound plays a critical role. If this compound is administered as a simple suspension in an aqueous vehicle, its dissolution will be minimal, leading to the observed results.
Q3: What are the recommended starting points for formulating this compound for oral in vivo studies?
A3: Given its poor aqueous solubility, it is highly recommended to use a formulation that enhances the solubility and dissolution of this compound. Several approaches can be considered, ranging from simple co-solvent systems to more advanced lipid-based formulations. A common starting point for preclinical studies is to use a mixture of a solubilizing agent, a surfactant, and an oil. For example, a formulation consisting of DMSO, PEG300, and Tween-80 in saline has been used for in vivo administration of similar compounds.[8] Another option is a simple solution in a biocompatible oil if the compound has sufficient lipid solubility.
Q4: Can I administer this compound intravenously to determine its absolute bioavailability?
A4: Yes, administering this compound intravenously is a standard and recommended procedure to determine its absolute bioavailability. By comparing the area under the plasma concentration-time curve (AUC) after intravenous administration (where bioavailability is 100%) to the AUC after oral administration, you can calculate the absolute oral bioavailability. This will provide a quantitative measure of the extent of its absorption.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility leading to low dissolution and absorption. | 1. Improve Formulation: Move from a simple aqueous suspension to a solubilizing formulation. Start with a co-solvent system (e.g., DMSO/PEG300/saline). If that is insufficient, consider more advanced formulations like a Self-Emulsifying Drug Delivery System (SEDDS).2. Particle Size Reduction: If using a suspension, consider micronization or nanosizing of the this compound powder to increase the surface area for dissolution. |
| High variability in plasma concentrations between individual animals. | Inconsistent dissolution and absorption from the gastrointestinal tract. Food effects can also contribute to variability. | 1. Standardize Dosing Conditions: Ensure consistent fasting or fed states for all animals in the study, as the presence of food can significantly alter the gastrointestinal environment and drug absorption.2. Use a Homogeneous Formulation: Ensure the formulation is well-mixed and stable to prevent settling or phase separation, which would lead to inconsistent dosing. For suspensions, ensure they are uniformly dispersed before each administration. |
| Precipitation of this compound observed when preparing the formulation. | The concentration of the compound exceeds its solubility in the chosen vehicle. | 1. Perform Solubility Studies: Determine the solubility of this compound in various pharmaceutically acceptable solvents and co-solvents to select an appropriate vehicle.2. Reduce the Concentration: If possible, lower the dose or increase the volume of the vehicle to ensure the compound remains in solution.3. Use a Surfactant: Incorporate a surfactant (e.g., Tween-80, Cremophor EL) to increase the solubilizing capacity of the formulation. |
| Difficulty in detecting this compound in plasma samples. | The bioanalytical method may not be sensitive enough, or the plasma concentrations are genuinely below the limit of quantification. | 1. Optimize the Bioanalytical Method: Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.[9][10] Ensure proper sample preparation to minimize matrix effects.2. Increase the Dose (with caution): If toxicologically permissible, a higher oral dose may lead to plasma concentrations within the quantifiable range. |
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 428.31 g/mol | [2] |
| IC50 (human ACE2) | 0.44 nM | [1][2][3] |
| Aqueous Solubility | Insoluble or slightly soluble | [4] |
| Solubility in DMSO | Up to 100 mg/mL | [9] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage in Rodents
This protocol describes the preparation of a simple co-solvent formulation suitable for early-stage in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound powder in DMSO. For example, to prepare a 10 mg/mL stock solution.
-
In a separate tube, prepare the vehicle by mixing PEG300, Tween-80, and saline. A common ratio is 40% PEG300, 5% Tween-80, and 45% saline.
-
Slowly add the this compound/DMSO stock solution to the vehicle with continuous vortexing to achieve the final desired concentration. For example, to achieve a final DMSO concentration of 10%, add 1 part of the 10 mg/mL stock to 9 parts of the vehicle.
-
Visually inspect the final formulation for any signs of precipitation. The solution should be clear.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
This protocol outlines a basic design for an oral bioavailability study.
Animal Model:
-
Male Sprague-Dawley rats (n=3-5 per group)
Dosing:
-
Oral Group: Administer the this compound formulation via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous Group: Administer a solution of this compound in a suitable intravenous vehicle (e.g., a solution containing a solubilizing agent) at a lower dose (e.g., 1 mg/kg).
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for both oral and intravenous routes.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Visualizations
Caption: Factors influencing the oral bioavailability of this compound.
Caption: Troubleshooting workflow for low bioavailability of this compound.
References
- 1. Angiotensin‐converting enzyme 2 catalytic activity in human plasma is masked by an endogenous inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jgtps.com [jgtps.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rjpdft.com [rjpdft.com]
- 7. jddtonline.info [jddtonline.info]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. ijpsr.com [ijpsr.com]
- 10. Bioanalytical Assessment of Plasma Concentrations of Angiotensin-Converting Enzyme II Inhibitors and Angiotensin Receptor Blockers: A Pilot Study Among Patients Hospitalized With Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays with (R)-MLN-4760 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using (R)-MLN-4760 in cell viability assays.
Troubleshooting Guides
When conducting cell viability assays with this compound, unexpected results can arise. This guide provides insights into common problems, their potential causes, and solutions to help you navigate your experiments effectively.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cell Viability/Low Potency of this compound | Incorrect Isomer Used: You may be using the less active (R)-isomer, while the (S)-isomer (MLN-4760) is significantly more potent. The IC50 of this compound is 8.4 μM, whereas the IC50 for MLN-4760 is 0.44 nM.[1] | - Double-check the product specifications to ensure you are using the intended isomer for your experiment's required potency. - If high potency is required, consider using the (S)-isomer, MLN-4760. |
| Low ACE2 Expression in Cell Line: The target cell line may express low levels of Angiotensin-Converting Enzyme 2 (ACE2), the target of this compound. | - Screen different cell lines to find one with robust ACE2 expression. - Confirm ACE2 expression levels using techniques like Western blot or qPCR. | |
| Compound Degradation: Improper storage or handling may have led to the degradation of the compound. | - Ensure this compound is stored as recommended by the manufacturer (typically at -20°C). - Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use them promptly. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven distribution of cells across the wells of the microplate. | - Ensure a homogenous cell suspension before and during plating. - Use a calibrated multichannel pipette for cell seeding. |
| Edge Effects: Evaporation from the outer wells of the microplate can concentrate the compound and affect cell viability. | - Avoid using the outermost wells for experimental samples. Fill them with sterile media or PBS to maintain humidity. | |
| Incomplete Solubilization of Formazan (B1609692) (MTT Assay): Incomplete dissolution of the purple formazan crystals leads to inaccurate absorbance readings.[2] | - Ensure thorough mixing after adding the solubilization buffer. - Incubate for a sufficient time to allow complete dissolution. Visually inspect wells before reading. | |
| Unexpected Cytotoxicity at Low Concentrations | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the concentration used. | - Include a vehicle control (media with the same concentration of solvent) in your experiment. - Ensure the final solvent concentration is below the tolerance level of your cell line (typically <0.5%). |
| Off-Target Effects: Although MLN-4760 is highly selective for ACE2, the (R)-isomer's off-target profile may not be as well-characterized.[3] | - Review the literature for any known off-target effects of this compound. - Consider using a structurally different ACE2 inhibitor as a control to see if the effect is target-specific. | |
| Metabolic Effects of ACE2 Inhibition: ACE2 plays a role in cellular metabolism.[1] Inhibition might lead to metabolic stress, which could be misinterpreted as direct cytotoxicity by assays that measure metabolic activity (e.g., MTT). | - Use a viability assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH assay or trypan blue exclusion), to confirm the results. - Consider that MLN-4760 has been shown to induce oxidative stress in some models.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). It binds to the active site of ACE2, preventing it from converting angiotensin II to angiotensin-(1-7).[2][5][6][7] This disrupts the normal signaling of the Renin-Angiotensin System (RAS).
Q2: What is the difference between this compound and MLN-4760?
A2: this compound is the less active enantiomer of MLN-4760. The more potent (S)-isomer is typically referred to as MLN-4760 and has a significantly lower IC50 value (0.44 nM) compared to the (R)-isomer (8.4 μM).[1]
Q3: Which cell viability assay is best to use with this compound?
A3: The choice of assay depends on your experimental goals.
-
MTT/XTT/WST assays: These colorimetric assays measure metabolic activity. They are widely used but can be influenced by changes in cellular metabolism that may be induced by ACE2 inhibition.[8]
-
CellTiter-Glo®: This is a luminescent assay that measures ATP levels, another indicator of metabolic activity and cell viability. It is generally more sensitive than MTT assays.
-
LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating a loss of membrane integrity. It is a good orthogonal method to confirm results from metabolic assays.
-
Trypan Blue Exclusion: A simple method to count viable cells based on membrane integrity.
It is often recommended to use at least two different types of assays to confirm your results.
Q4: How should I prepare my this compound stock solution?
A4: this compound is typically dissolved in a non-polar solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. This stock can then be diluted in cell culture medium to the desired final concentrations for your experiment. Always refer to the manufacturer's instructions for specific solubility information.
Q5: What are some key controls to include in my cell viability assay with this compound?
A5:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This helps to determine if the solvent itself is affecting cell viability.
-
Untreated Control: Cells that are not treated with the compound or vehicle. This represents 100% cell viability.
-
Positive Control: A compound known to induce cell death in your specific cell line. This ensures that the assay is working correctly.
-
Blank Control: Wells containing only cell culture medium (and the assay reagent) to measure background absorbance/luminescence.
Data Presentation
The following table summarizes the inhibitory potency of different forms of MLN-4760 in various cell types and against recombinant enzymes.
| Compound/Isomer | Target/Cell Type | Parameter | Value |
| This compound | ACE2 | IC50 | 8.4 μM[1] |
| MLN-4760 (S-isomer) | human ACE2 | IC50 | 0.44 nM[9] |
| MLN-4760-B (isomer) | human mononuclear cells (MNCs) | % ACE2 Inhibition | 63% |
| MLN-4760-B (isomer) | human CD34+ cells | % ACE2 Inhibition | 38% |
| MLN-4760-B (isomer) | murine Lin- cells | pIC50 | 6.3[3] |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol provides a general guideline for performing an MTT assay with adherent cells. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Adherent cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[2] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the untreated control.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol provides a general guideline for the CellTiter-Glo® assay. Always refer to the manufacturer's specific instructions.
Materials:
-
This compound
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Cells of interest
-
Complete cell culture medium
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Add the compound dilutions to the appropriate wells. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Equilibration: Before adding the reagent, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the average luminescence of the medium-only blank wells from all other readings. Calculate cell viability as a percentage of the untreated control.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Angiotensin converting enzyme versus angiotensin converting enzyme-2 selectivity of MLN-4760 and DX600 in human and murine bone marrow-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ACE2/Ang-(1-7)/Mas1 axis and the vascular system: vasoprotection to COVID-19-associated vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scientificarchives.com [scientificarchives.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: (R)-MLN-4760 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving the ACE2 inhibitor, (R)-MLN-4760.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective, cell-permeable inhibitor of Angiotensin-Converting Enzyme 2 (ACE2).[1][2] Its mechanism of action is to bind to the active site of ACE2, thereby preventing it from converting its natural substrates, such as Angiotensin II.
Q2: What is the potency and selectivity of this compound?
This compound is a highly potent inhibitor of human ACE2 with a reported IC50 of 0.44 nM.[1] It demonstrates excellent selectivity (over 5000-fold) for ACE2 compared to related enzymes like human testicular ACE (IC50 > 100 μM) and bovine carboxypeptidase A (CPDA; IC50 = 27 μM).[1]
Q3: What are the common experimental applications of this compound?
This compound is widely used in both in vitro and in vivo studies to investigate the role of ACE2 in various physiological and pathological processes, including cardiovascular diseases, kidney diseases, and inflammatory conditions. It is used in enzyme activity assays, cell-based assays, and animal models.[3]
Q4: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. For in vivo studies, specific formulations in vehicles like saline with solubilizing agents may be required, and it is often recommended to prepare these solutions fresh.
Q5: What are the key sources of variability in experiments using this compound?
Variability can arise from several factors, including:
-
Reagent Preparation and Handling: Inconsistent inhibitor concentration, improper storage, and repeated freeze-thaw cycles of reagents.
-
Assay Conditions: Fluctuations in temperature, pH, and incubation times.
-
Biological System: Cell line instability, passage number, and variability in primary cell isolates.
-
Pipetting and Technique: Inaccurate liquid handling can lead to significant errors in results.
-
Data Analysis: Incorrectly applied models for calculating IC50 values.[4]
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value (Lower Potency)
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Prepare a fresh stock solution from powder. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect Concentration of this compound | Verify the calculations for serial dilutions. Use calibrated pipettes for accurate liquid handling. |
| High Enzyme Concentration | Reduce the concentration of ACE2 in the assay. High enzyme concentrations can lead to an underestimation of inhibitor potency. |
| High Substrate Concentration | Ensure the substrate concentration is at or below the Km value. High substrate levels can compete with the inhibitor. |
| Suboptimal Assay Buffer Conditions | Check and optimize the pH and ionic strength of the assay buffer for ACE2 activity. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Use calibrated pipettes and practice consistent pipetting techniques. For small volumes, consider preparing a master mix. |
| Inconsistent Incubation Times | Use a multichannel pipette or a repeating pipette to start all reactions simultaneously. Ensure consistent timing for all steps. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with buffer or media. |
| Cell Seeding Inconsistency (for cell-based assays) | Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between seeding wells. |
| Incomplete Mixing of Reagents | Gently mix the plate after adding each reagent to ensure a homogenous reaction mixture in each well. |
Issue 3: No or Weak Inhibition Observed
| Possible Cause | Troubleshooting Step | | Inactive this compound | Prepare a fresh stock solution. Confirm the identity and purity of the compound if possible. | | Incorrect Assay Setup | Double-check the concentrations of all reagents (enzyme, substrate, inhibitor) and the order of addition. | | Enzyme Source Issue | Verify the activity of the ACE2 enzyme using a known control inhibitor or by measuring its basal activity. | | Substrate Degradation | Prepare fresh substrate solution. Some fluorogenic substrates are light-sensitive. | | Incorrect Detection Settings | Ensure the plate reader is set to the correct excitation and emission wavelengths for the fluorogenic substrate used. |
Data Presentation
Table 1: Inhibitory Potency of this compound against ACE2 and Other Enzymes
| Enzyme | Species | IC50 | Reference |
| ACE2 | Human | 0.44 nM | [1] |
| ACE | Human (testicular) | >100 μM | [1] |
| Carboxypeptidase A (CPDA) | Bovine | 27 μM | [1] |
Experimental Protocols
Protocol 1: In Vitro ACE2 Enzyme Inhibition Assay
This protocol describes a fluorometric assay to determine the IC50 of this compound against recombinant human ACE2.
Materials:
-
Recombinant Human ACE2
-
This compound
-
Fluorogenic ACE2 substrate (e.g., Mca-YVADAPK(Dnp)-OH)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 M NaCl, 10 µM ZnCl2, 0.05% BSA)
-
DMSO
-
Black 96-well microplate
Procedure:
-
Prepare this compound Serial Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in Assay Buffer to obtain a range of concentrations (e.g., 100 µM to 1 pM). Also, prepare a vehicle control (Assay Buffer with the same final DMSO concentration).
-
-
Prepare Reagents:
-
Dilute the recombinant human ACE2 in Assay Buffer to the desired working concentration.
-
Dilute the fluorogenic substrate in Assay Buffer to the desired working concentration (typically at or below the Km).
-
-
Assay Plate Setup:
-
Add 20 µL of each this compound dilution or vehicle control to the wells of the 96-well plate.
-
Add 40 µL of the diluted ACE2 enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 40 µL of the diluted fluorogenic substrate to each well to start the reaction.
-
-
Measure Fluorescence:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/400 nm for Mca-YVADAPK(Dnp)-OH) in a kinetic mode for 30-60 minutes at 37°C. Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: ACE2 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vitro ACE2 inhibition assay.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: (R)-MLN-4760 Quality Control and Purity Assessment
Welcome to the technical support center for (R)-MLN-4760. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and troubleshooting for experiments involving this compound.
This compound is the less active R-enantiomer of MLN-4760, a potent and selective inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). As a chiral molecule, ensuring the enantiomeric purity of this compound is critical for accurate and reproducible experimental results. This guide provides detailed methodologies and answers to frequently asked questions to ensure the quality and integrity of your this compound samples.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its quality control important?
This compound is a stereoisomer of MLN-4760, an inhibitor of the ACE2 enzyme. The biological activity of chiral molecules can vary significantly between enantiomers. Therefore, rigorous quality control is essential to confirm the identity, purity, and enantiomeric excess of this compound, ensuring that the observed biological effects are attributable to the correct isomer and not influenced by impurities.
2. What are the recommended storage conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C. Following reconstitution in a solvent such as DMSO, it is recommended to aliquot the solution and store it at -20°C for up to six months to minimize degradation from repeated freeze-thaw cycles.[1]
3. What solvents are suitable for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).
Quality Control Parameters
Ensuring the quality of this compound involves assessing its identity, purity (both chemical and enantiomeric), and stability. The following table summarizes the key quality control tests and typical specifications.
| Parameter | Method | Typical Specification |
| Identity | 1H NMR, Mass Spectrometry | Conforms to the structure of this compound |
| Chemical Purity | HPLC (achiral) | ≥98% |
| Enantiomeric Purity | Chiral HPLC or Chiral SFC | ≥99% enantiomeric excess (e.e.) |
| Residual Solvents | GC-HS | To be determined based on synthesis |
| Water Content | Karl Fischer Titration | To be determined |
Experimental Protocols
Protocol 1: Achiral Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the chemical purity of this compound and detecting any non-enantiomeric impurities.
-
Column: C18 reverse-phase column (e.g., Agilent C18, 5 µm, 4.6 x 250 mm)[2]
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: Acetonitrile
-
-
Gradient: A linear gradient from 0% to 50% B over 10 minutes is a good starting point and can be optimized as needed.[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection: UV at an appropriate wavelength (e.g., 220 nm or 254 nm).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in DMSO to a concentration of approximately 1 mg/mL.
Protocol 2: Enantiomeric Purity Assessment by Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC)
Determining the enantiomeric purity is critical to quantify the amount of the unwanted (S)-enantiomer. Chiral SFC is often faster and provides better resolution for enantiomeric separations.
-
Column: A polysaccharide-based chiral stationary phase (CSP) is recommended. Examples include columns with selectors like amylose (B160209) tris(3,5-dimethylphenylcarbamate) or cellulose (B213188) tris(3,5-dichlorophenylcarbamate).
-
Mobile Phase (for HPLC): Typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio will need to be optimized for the specific column and compound.
-
Mobile Phase (for SFC): Supercritical CO2 with a polar co-solvent such as methanol (B129727) or ethanol.
-
Detection: UV at an appropriate wavelength.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent.
Protocol 3: Identity Confirmation by Mass Spectrometry and NMR Spectroscopy
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for confirming the chemical structure of the compound. The spectra should be compared to a reference standard if available.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor peak shape or tailing in HPLC | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Use a new or properly cleaned column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume. |
| Inconsistent retention times in HPLC | - Fluctuation in mobile phase composition or flow rate- Temperature variations | - Ensure the mobile phase is well-mixed and degassed.- Verify the pump is delivering a consistent flow rate.- Use a column oven to maintain a constant temperature. |
| Poor separation of enantiomers in chiral chromatography | - Incorrect chiral stationary phase- Suboptimal mobile phase composition | - Screen different types of chiral columns.- Systematically vary the ratio of the non-polar solvent and alcohol modifier in the mobile phase. |
| Presence of unexpected peaks in the chromatogram | - Sample degradation- Synthesis-related impurities | - Prepare fresh samples and store them properly.- Investigate the synthesis route to identify potential byproducts.- Perform forced degradation studies to identify potential degradation products. |
| Low purity results | - Contamination of the sample- Inaccurate integration of peaks | - Use high-purity solvents and clean glassware.- Review the integration parameters to ensure all peaks are correctly quantified. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of ACE2 Inhibition
The following diagram illustrates the role of ACE2 in the Renin-Angiotensin System (RAS) and the mechanism of its inhibition by MLN-4760.
Caption: Simplified diagram of the Renin-Angiotensin System and the inhibitory action of this compound on ACE2.
Experimental Workflow for Quality Control
This workflow outlines the logical sequence of experiments for the comprehensive quality control of an this compound sample.
Caption: Logical workflow for the quality control assessment of this compound.
Troubleshooting Logic for Unexpected HPLC Peaks
This diagram provides a logical approach to troubleshooting the appearance of unexpected peaks in an HPLC chromatogram.
Caption: A decision tree for troubleshooting unexpected peaks in HPLC analysis.
References
Potential compensatory mechanisms to (R)-MLN-4760 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the Angiotensin-Converting Enzyme 2 (ACE2) inhibitor, (R)-MLN-4760. The focus is on understanding and investigating potential compensatory mechanisms that may arise during its experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective, cell-permeable inhibitor of human Angiotensin-Converting Enzyme 2 (ACE2).[1][2] It functions by binding to the active site of ACE2, thereby preventing it from carrying out its enzymatic function.[3] The reported 50% inhibitory concentration (IC₅₀) for human ACE2 is 0.44 nM.[1][2]
Q2: What are the expected immediate effects of ACE2 inhibition by this compound on the Renin-Angiotensin System (RAS)?
ACE2 is a critical negative regulator of the Renin-Angiotensin System (RAS). Its primary role is to convert the vasoconstrictor peptide Angiotensin II (Ang II) into the vasodilator peptide Angiotensin-(1-7) (Ang 1-7).[4][5] Therefore, inhibiting ACE2 with this compound is expected to decrease the production of Ang 1-7 and consequently increase the local concentration of Ang II.[6] This shift in the balance between the two arms of the RAS—the classical ACE/Ang II/AT1R axis and the alternative ACE2/Ang 1-7/Mas receptor axis—is the primary intended effect of the inhibitor.
Q3: What potential compensatory mechanisms have been observed in response to this compound treatment?
Several studies, primarily in spontaneously hypertensive rats (SHRs), have identified compensatory mechanisms that can counteract the expected effects of ACE2 inhibition. These include:
-
Strengthened Mas Receptor, Nitric Oxide (NO), and Hydrogen Sulfide (B99878) (H₂S) Signaling: In the aorta of SHRs, low-dose this compound treatment induced compensatory vasorelaxation mechanisms involving the Mas receptor, NO, and H₂S signal transduction pathways.[7][8][9]
-
Increased Systemic H₂S Levels: Treatment has been shown to significantly increase the levels of H₂S in both plasma and heart tissue.[7][10]
-
Activation of the NRF2 Antioxidant Pathway: this compound can induce oxidative stress, which in turn activates a compensatory response. This involves the upregulation of the Nfe2l2 gene, which encodes the transcription factor NRF2.[10][11] Activated NRF2 then increases the expression of target antioxidant enzymes (e.g., Sod1, Sod2, Gpx4, Hmox1) and H₂S-producing enzymes.[10][11]
-
Transcriptional Upregulation of Ace2 and Mas Genes: A feedback mechanism has been proposed where the reduction in Ang 1-7 levels leads to an increased gene expression of Ace2 to restore Ang 1-7 production, and an increased gene expression of the Mas receptor (Mas) to enhance sensitivity to the remaining Ang 1-7.[11]
-
Alternative RAS Pathways: The body can produce Ang 1-7 through ACE2-independent pathways. Enzymes like neprilysin (NEP) and prolylcarboxypeptidase (PRCP) can also generate Ang 1-7.[12][13] It is plausible that these pathways could be upregulated in response to chronic ACE2 inhibition.
Q4: My experiment shows unexpected vasorelaxation or unchanged blood pressure despite ACE2 inhibition. Why could this be happening?
This observation is consistent with published findings. Instead of producing hypertension, low-dose this compound treatment in hypertensive rats did not exacerbate pre-existing high blood pressure.[7][10] This was attributed to potent compensatory mechanisms, specifically the strengthening of vasorelaxant signaling pathways mediated by the Mas receptor, nitric oxide (NO), and hydrogen sulfide (H₂S) in the vasculature.[7][8][9] Your results may indicate the activation of these very pathways in your experimental model.
Q5: I'm observing increased markers of oxidative stress. Is this a known effect, and are there associated compensatory responses?
Yes, this is a known effect. This compound-induced oxidative damage has been observed in the brainstem of SHRs.[10] This is thought to be a consequence of shifting the RAS balance towards the pro-oxidative Ang II arm. However, this is accompanied by a robust compensatory antioxidant response. This response is mediated by the transcription factor NRF2, which upregulates a suite of antioxidant and H₂S-producing enzymes to counteract the oxidative load.[10][11]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Suggested Troubleshooting Steps |
| Weaker-than-expected physiological effects (e.g., minimal change in blood pressure, unexpected vasodilation). | Activation of compensatory vasorelaxant pathways. | 1. Assess Mas Receptor Signaling: Measure Mas receptor protein and mRNA levels. Use a Mas receptor antagonist (e.g., A-779) to see if the observed effect is blocked. 2. Measure NO and H₂S Levels: Quantify plasma/tissue levels of NO metabolites and H₂S.[7][10] 3. Evaluate Alternative Pathways: Measure plasma levels of Ang 1-7 to see if production is maintained via other enzymes. |
| Altered gene/protein expression of non-target molecules. | Induction of feedback loops or stress responses. | 1. NRF2 Pathway Analysis: Perform qPCR or Western blot for NRF2 and its target genes (Hmox1, Sod1, Gpx4).[10] 2. RAS Component Gene Expression: Use qPCR to measure mRNA levels of Ace2 and Mas to check for transcriptional feedback.[11] |
| Variable results between experiments or animal models. | Differences in baseline RAS activity or capacity for compensatory responses. | 1. Characterize Baseline: Establish baseline levels of RAS components (Ang II, Ang 1-7) and key compensatory molecules (H₂S, NRF2) in your specific model before treatment. 2. Dose-Response: Perform a dose-response study, as some compensatory effects have been noted specifically with low-dose treatment.[7] |
Quantitative Data Summary
The following tables summarize data from a study using spontaneously hypertensive rats (SHRs) treated with this compound.
Table 1: Effects of this compound on Select Biochemical Parameters in SHRs
| Parameter | Control SHRs | MLN-4760 Treated SHRs | Result | Reference |
| Plasma H₂S (µmol/L) | Data not specified | Data not specified | Significantly increased vs. control | [7] |
| Heart H₂S (µmol/g protein) | Data not specified | Data not specified | Significantly increased vs. control | [7] |
| Blood Glucose (mmol/L) | 7.9 ± 0.2 | 8.6 ± 0.3 | Strong tendency toward elevation (p=0.0596) | [7] |
Table 2: Observed Changes in Gene Expression in Response to this compound in SHR Brainstem
| Gene | Encoded Protein | Function | Change with Treatment | Reference |
| Nfe2l2 | NRF2 | Transcription factor (antioxidant response) | Increased | [10] |
| Ace2 | ACE2 | Angiotensin-converting enzyme 2 | Increased | [10] |
| Sod1 | Superoxide dismutase 1 | Antioxidant enzyme | Increased | [10] |
| Sod2 | Superoxide dismutase 2 | Antioxidant enzyme | Increased | [10] |
| Gpx4 | Glutathione peroxidase 4 | Antioxidant enzyme | Increased | [10] |
| Hmox1 | Heme oxygenase 1 | Antioxidant enzyme | Increased | [10] |
Key Experimental Protocols
1. Western Blotting for Protein Expression (e.g., Mas Receptor, NRF2)
-
Tissue Homogenization: Homogenize harvested tissues (e.g., aorta, brainstem) in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a 4-20% Tris-glycine gel and separate by electrophoresis.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against your target (e.g., anti-Mas Receptor, anti-NRF2) and a loading control (e.g., anti-GAPDH, anti-β-actin) at the manufacturer's recommended dilution.
-
Washing: Wash the membrane 3x for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.
-
Analysis: Quantify band density using software like ImageJ, normalizing target protein levels to the loading control.
2. Quantitative Real-Time PCR (qPCR) for Gene Expression
-
RNA Extraction: Extract total RNA from tissues using a TRIzol-based method or a commercial kit. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for your genes of interest (Mas, Nfe2l2, Ace2, etc.) and a reference gene (Gapdh, Actb), and a SYBR Green master mix.
-
Thermocycling: Run the reaction on a qPCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Analysis: Calculate relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Classical and Alternative Pathways of the Renin–Angiotensin–Aldosterone System in Regulating Blood Pressure in Hypertension and Obese Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ACE2, angiotensin-(1-7) and Mas receptor axis in inflammation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760—Benefit or Detriment in Essential Hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760-Benefit or Detriment in Essential Hypertension? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
Validating ACE2 Inhibition: A Comparative Analysis of (R)-MLN-4760 and Other Key Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-MLN-4760, a known inhibitor of Angiotensin-Converting Enzyme 2 (ACE2), with its more active stereoisomer and other alternative inhibitors. The information presented is supported by experimental data and detailed methodologies to assist researchers in their evaluation of ACE2 inhibition for therapeutic and research applications.
Executive Summary
Angiotensin-Converting Enzyme 2 (ACE2) is a critical enzyme in the renin-angiotensin system and serves as the primary receptor for the entry of coronaviruses, including SARS-CoV-2, into host cells. The development and validation of potent and selective ACE2 inhibitors are therefore of significant interest. This guide focuses on this compound, comparing its inhibitory activity against its more potent (S,S)-isomer and another widely studied inhibitor, DX600. The data demonstrates that while this compound exhibits inhibitory activity, its (S,S)-enantiomer is significantly more potent.
Comparative Inhibitor Performance
The inhibitory activities of this compound, its racemate, its more active (S,S)-isomer (also referred to as MLN-4760-B), and DX600 have been evaluated in various studies. The following tables summarize the key quantitative data from these comparative analyses.
| Inhibitor | Target | IC50 / pIC50 | Cell/Tissue Type | Reference |
| This compound | Human ACE2 | IC50: 8.4 µM | - | [1] |
| MLN-4760 (racemic) | Human ACE2 | IC50: 0.44 nM | Recombinant Human ACE2 | [2][3][4][5] |
| MLN-4760-B ((S,S)-isomer) | Human ACE2 | pIC50: 6.3 | Murine Lin- cells | [6] |
| MLN-4760-B ((S,S)-isomer) | Human ACE2 | - | 63% inhibition in human MNCs | [6] |
| MLN-4760-B ((S,S)-isomer) | Human ACE2 | - | 38% inhibition in human CD34+ cells | [6] |
| DX600 | Human ACE2 | pIC50: 6.5 ± 0.1 | Human MNCs | [6] |
| DX600 | Human ACE2 | pIC50: 6.8 ± 0.2 | Human CD34+ cells | [6] |
| DX600 | Human ACE2 | - | 42% inhibition in human MNCs | [6] |
| DX600 | Human ACE2 | - | 30% inhibition in human CD34+ cells | [6] |
Note: IC50 is the half-maximal inhibitory concentration. pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency. MNCs are mononuclear cells.
Experimental Methodologies
The validation of ACE2 inhibition by these compounds relies on robust experimental protocols. The two primary methods cited in the literature are fluorescence-based enzymatic assays and Surface Plasmon Resonance (SPR).
Fluorescence-Based ACE2 Inhibition Assay
This assay measures the enzymatic activity of ACE2 by detecting the cleavage of a fluorogenic substrate.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM MES, 300 mM NaCl, 10 µM ZnCl2, 0.01% Triton X-100, pH 6.5).
-
Reconstitute recombinant human ACE2 enzyme in the assay buffer to a final concentration of 50 pM.
-
Prepare a stock solution of the fluorogenic substrate (e.g., Mca-APK(Dnp)) in DMSO and dilute it in the assay buffer to a final concentration of 50 µM.
-
Prepare serial dilutions of the test inhibitors (this compound, MLN-4760, DX600) in the assay buffer.
-
-
Assay Procedure:
-
Add 25 µL of the diluted inhibitors to the wells of a 96-well black microplate.
-
Add 25 µL of the diluted ACE2 enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the diluted substrate solution to each well.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 405 nm using a fluorescence plate reader.
-
Record the fluorescence at regular intervals for 30-60 minutes.
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Surface Plasmon Resonance (SPR) for ACE2 Inhibition
SPR is a label-free technique used to measure the binding kinetics between an inhibitor and ACE2.
Protocol:
-
Chip Preparation:
-
Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize recombinant human ACE2 onto the activated sensor chip surface via amine coupling to a target density of approximately 10,000 response units (RU).
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a running buffer (e.g., HBS-EP+).
-
Prepare serial dilutions of the test inhibitors in the running buffer.
-
Inject the inhibitor solutions over the ACE2-immobilized surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in RU) over time to generate sensorgrams.
-
After each injection, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove the bound inhibitor.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
A lower KD value indicates a higher binding affinity of the inhibitor for ACE2.
-
Visualizing Key Processes
To better understand the context of ACE2 inhibition, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: ACE2 signaling pathway in the Renin-Angiotensin System.
Caption: Experimental workflow for validating ACE2 inhibition.
References
- 1. ACE2 Signaling Pathway and Processing during COVID-19 Infection | Encyclopedia MDPI [encyclopedia.pub]
- 2. ahajournals.org [ahajournals.org]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Angiotensin converting enzyme versus angiotensin converting enzyme-2 selectivity of MLN-4760 and DX600 in human and murine bone marrow-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ACE2 Inhibitors: (R)-MLN-4760 vs. DX600
For Researchers, Scientists, and Drug Development Professionals
Angiotensin-converting enzyme 2 (ACE2) has emerged as a critical therapeutic target, not only for its role in cardiovascular regulation but also as the primary receptor for SARS-CoV-2 entry into host cells.[1][2] This guide provides a detailed, data-driven comparison of two prominent ACE2 inhibitors: the small molecule (R)-MLN-4760 and the peptidic inhibitor DX600.
At a Glance: Key Performance Indicators
The following table summarizes the key quantitative data for this compound and DX600, offering a direct comparison of their inhibitory potential and selectivity.
| Parameter | This compound | DX600 | Notes |
| Molecular Type | Small Molecule (less active R-enantiomer of MLN-4760) | Peptide | |
| IC50 vs. human ACE2 | 8.4 µM | 0.17 µM | IC50 (half-maximal inhibitory concentration) indicates the concentration of inhibitor required to reduce enzyme activity by 50%.[3] A lower value indicates higher potency. |
| Ki vs. human ACE2 | Not widely reported | 2.8 nM | Ki (inhibition constant) reflects the binding affinity of the inhibitor to the enzyme. A lower value indicates a stronger interaction. |
| Selectivity | Less selective for ACE2 compared to its (S)-enantiomer. | More selective for ACE2 over ACE compared to the racemic mixture of MLN-4760.[4][5][6] | Selectivity is crucial to avoid off-target effects. |
| Mechanism of Action | Binds to the active site of ACE2.[2] | Exhibits a mixed competitive and non-competitive type of inhibition. | The mode of inhibition can influence the inhibitor's efficacy under different substrate concentrations. |
In-Depth Analysis of Inhibitor Performance
This compound is the less active enantiomer of the potent ACE2 inhibitor MLN-4760 (IC50 = 0.44 nM). While the (S)-enantiomer is a highly potent inhibitor, the (R)-form exhibits significantly weaker activity, with an IC50 value in the micromolar range. This stereospecificity highlights the precise structural requirements for effective ACE2 inhibition.
DX600 , a peptide-based inhibitor, demonstrates high affinity for ACE2 with a Ki of 2.8 nM. Studies have indicated that DX600 is more selective for ACE2 over the related angiotensin-converting enzyme (ACE) when compared to the racemic mixture of MLN-4760.[4][5][6] However, it has been reported to be less efficacious in inhibiting overall ACE2 activity in certain cell types compared to the more active isomer of MLN-4760.[4][5][6] The cyclic form of DX600 has been shown to be more active than its linear counterpart.
The Renin-Angiotensin System: The Stage for ACE2 Inhibition
ACE2 plays a pivotal role in the Renin-Angiotensin System (RAS), a critical regulator of blood pressure, fluid balance, and inflammation. A simplified depiction of the classical and ACE2-mediated counter-regulatory pathways of the RAS is presented below.
Caption: The Renin-Angiotensin System highlighting the role of ACE2 and the action of its inhibitors.
Inhibition of ACE2 by compounds like this compound and DX600 disrupts the conversion of angiotensin II to angiotensin-(1-7). This leads to an accumulation of angiotensin II, which can potentiate its effects through the AT1 receptor, including vasoconstriction and inflammation. Conversely, the protective effects mediated by the angiotensin-(1-7)/Mas receptor axis are diminished.
Experimental Protocols: How Performance is Measured
The data presented in this guide are derived from established in vitro assays. A general workflow for determining the inhibitory potential of compounds against ACE2 is outlined below.
Caption: A generalized workflow for an in vitro ACE2 inhibition assay.
Fluorometric Inhibition Assay (General Protocol)
This method is commonly used to determine the IC50 values of ACE2 inhibitors.
-
Reagent Preparation:
-
Prepare a solution of recombinant human ACE2 enzyme in an appropriate assay buffer.
-
Perform serial dilutions of the test inhibitor (e.g., this compound, DX600) to create a range of concentrations. A vehicle control (without inhibitor) is also prepared.
-
Prepare a solution of a fluorogenic ACE2 substrate.
-
-
Assay Procedure:
-
In a 96-well microplate, add the ACE2 enzyme solution to each well.
-
Add the diluted inhibitor solutions to the respective wells.
-
Incubate the enzyme and inhibitor together for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at room temperature, protected from light, for a specified time (e.g., 60 minutes).
-
-
Data Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Concluding Remarks
The choice between this compound and DX600 for research applications will depend on the specific experimental goals. While DX600 offers higher selectivity for ACE2, the MLN-4760 series (specifically the more active (S)-enantiomer) provides greater potency. The less active this compound can serve as a useful negative control in experiments to demonstrate the stereospecificity of ACE2 inhibition. Understanding the distinct profiles of these inhibitors is crucial for the accurate interpretation of experimental results and for the advancement of drug discovery efforts targeting ACE2.
References
- 1. Synthesis and Inhibitory Assessment of ACE2 Inhibitors for SARS-CoV-2: An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of an Inhibitor on the ACE2-Receptor Binding Domain of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Angiotensin converting enzyme versus angiotensin converting enzyme-2 selectivity of MLN-4760 and DX600 in human and murine bone marrow-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiotensin converting enzyme versus angiotensin converting enzyme-2 selectivity of MLN-4760 and DX600 in human and murine bone marrow-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-MLN-4760 Isomers for ACE2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the racemic mixture of MLN-4760 and its separated diastereomers, (R)-MLN-4760-A and this compound-B. The information presented is supported by experimental data to aid researchers in selecting the most appropriate compound for their studies targeting angiotensin-converting enzyme 2 (ACE2).
Introduction to MLN-4760
MLN-4760 is a potent and selective inhibitor of angiotensin-converting enzyme 2 (ACE2), a key enzyme in the renin-angiotensin system (RAS).[1][2] ACE2 is responsible for converting angiotensin II to angiotensin-(1-7), a peptide with vasodilatory and anti-proliferative effects.[1] The synthesis of MLN-4760 results in a racemic mixture of two diastereomers, designated as MLN-4760-A and MLN-4760-B.[3] This guide focuses on the comparative efficacy and selectivity of these isomers.
Quantitative Comparison of Isomer Efficacy
The following tables summarize the inhibitory activity and selectivity of the MLN-4760 racemic mixture and its individual isomers against ACE2 and the related enzyme, angiotensin-converting enzyme (ACE).
Table 1: Inhibitory Potency (IC50/pIC50) of MLN-4760 Isomers
| Compound | Target | IC50 (nM) | pIC50 | Cell/Enzyme Source |
| MLN-4760 (Racemic) | Human ACE2 | 0.44 | 8.5 ± 0.1 | Recombinant Human ACE2 (rhACE2) |
| Human ACE | >100,000 | 4.4 ± 0.2 | Recombinant Human ACE (rhACE) | |
| Bovine Carboxypeptidase A | 27,000 | - | - | |
| MLN-4760-A | - | - | - | Data not consistently available |
| MLN-4760-B | Murine Lineage-depleted (muLin-) cells ACE2 | - | 6.3 | muLin- cells |
Data compiled from multiple sources.[1][2][3][4]
Table 2: Selectivity of MLN-4760 Isomers for ACE2 over ACE
| Compound | Cell/Tissue Source | ACE2 Inhibition (%) | Selectivity (fold) |
| MLN-4760 (Racemic) | Human Mononuclear Cells (MNCs) | Lower efficacy | Poor selectivity |
| Murine Heart | Lower efficacy | Poor selectivity | |
| MLN-4760-A | Human Mononuclear Cells (MNCs) | Lower efficacy | Poor selectivity |
| Murine Heart | Lower efficacy | Poor selectivity | |
| MLN-4760-B | Human Mononuclear Cells (MNCs) | 63% | 28-fold |
| Human CD34+ cells | 38% | 63-fold | |
| Murine Heart | - | 100-fold | |
| Murine Mononuclear Cells (MNCs) | - | 228-fold |
Data compiled from multiple sources, indicating that MLN-4760-B demonstrates superior selectivity for ACE2 compared to the racemic mixture and isomer A in various cell types.[1][3][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the renin-angiotensin signaling pathway and a general experimental workflow for evaluating MLN-4760 isomer activity.
Caption: Renin-Angiotensin System and the inhibitory action of this compound on ACE2.
Caption: General workflow for evaluating the efficacy of MLN-4760 isomers.
Experimental Protocols
The following is a representative protocol for an in vitro ACE2 inhibition assay, based on methodologies described in the literature.[1]
Objective: To determine the inhibitory activity of MLN-4760 isomers on ACE2.
Materials:
-
MLN-4760 racemic mixture and purified isomers (MLN-4760-A, MLN-4760-B)
-
Recombinant human ACE2 (rhACE2)
-
Cell lysates from human or murine mononuclear cells (MNCs)
-
Assay Buffer: 50mM MES, 300mM NaCl, 10μM ZnCl₂, 0.01% Triton X-100, pH 6.5
-
Fluorogenic substrate for ACE2
-
Black 96-well microtiter plates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of MLN-4760 isomers in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds in Assay Buffer to achieve the desired final concentrations.
-
Prepare a solution of rhACE2 or cell lysate in Assay Buffer.
-
-
Assay Protocol:
-
Add 10 μg of total protein from cell lysates or a pre-determined amount of rhACE2 to each well of the microtiter plate.
-
Add the various concentrations of the MLN-4760 isomers or vehicle control to the wells.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
The total reaction volume in each well should be 100 μl.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.
-
For recombinant enzyme, incubate for 1 hour before reading.
-
For cell/tissue lysates, incubate for 4 hours before reading.
-
-
Data Analysis:
-
Calculate the percent inhibition of ACE2 activity for each concentration of the test compounds relative to the vehicle control.
-
Determine the IC₅₀ or pIC₅₀ values by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
To determine selectivity, a similar assay can be performed using recombinant ACE and an ACE-specific substrate, with captopril (B1668294) as a positive control for ACE inhibition.[1]
-
Conclusion
The available data strongly suggest that while racemic MLN-4760 is a potent ACE2 inhibitor, the this compound-B isomer exhibits superior selectivity for ACE2 over ACE, particularly in cellular contexts.[3][4] In contrast, the racemic mixture and the this compound-A isomer show lower efficacy and poor selectivity in several cell types.[1][4] For researchers requiring a highly selective tool to probe the function of ACE2 with minimal off-target effects on ACE, this compound-B is the more suitable candidate. This guide provides the necessary data and protocols to assist in making an informed decision for future research endeavors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Angiotensin converting enzyme versus angiotensin converting enzyme-2 selectivity of MLN-4760 and DX600 in human and murine bone marrow-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-MLN-4760: A Validated Negative Control for ACE2 Inhibition Studies
For researchers in drug discovery and virology, the use of precise and reliable controls is paramount to generating reproducible and meaningful data. In the context of Angiotensin-Converting Enzyme 2 (ACE2) research, particularly concerning its role as the cellular receptor for SARS-CoV-2, the stereoisomers of MLN-4760 serve as an exemplary toolset for delineating specific enzyme inhibition. This guide provides a comparative analysis of (R)-MLN-4760 and its active enantiomer, (S)-MLN-4760, alongside other ACE2 inhibitors, supported by experimental data and protocols.
The significant difference in inhibitory activity between the (S) and (R) enantiomers of MLN-4760 underscores the stereospecificity of the ACE2 active site. The active (S)-enantiomer, commonly referred to as MLN-4760, is a potent inhibitor of ACE2 with an IC50 in the nanomolar range. In stark contrast, the (R)-enantiomer, this compound, exhibits significantly weaker activity, with an IC50 in the micromolar range, making it an ideal negative control for in vitro and in vivo studies.
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, its active counterpart, and other compounds targeting ACE or ACE2. This data clearly illustrates the suitability of this compound as a negative control due to its substantially lower potency compared to (S)-MLN-4760.
| Compound | Target(s) | IC50 |
| (S)-MLN-4760 | ACE2 | 0.44 nM |
| This compound | ACE2 | 8.4 µM |
| DX600 | ACE2 | Ki = 2.8 nM |
| Captopril | ACE | 6 nM[1], 23-35 nM |
| Lisinopril | ACE | 1.9 nM |
| Enalaprilat | ACE | 1.94 nM[2] |
Note: Ki (inhibition constant) is another measure of inhibitor potency. Lower values for both IC50 and Ki indicate higher potency.
Stereospecific Inhibition of ACE2
The dramatic difference in potency between the enantiomers of MLN-4760 highlights the highly specific nature of the ACE2 enzyme's active site. The (S,S) configuration of MLN-4760 allows for optimal binding and inhibition, while the (R) configuration at the critical stereocenter results in a significantly diminished interaction. This stereoselectivity is a key reason why this compound is an excellent negative control, as it possesses the same chemical scaffold as the active inhibitor but lacks the precise three-dimensional arrangement required for potent enzymatic inhibition.
References
A Comparative Guide to the Reproducibility of ACE2 Inhibition Experiments Using (R)-MLN-4760 and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (R)-MLN-4760 and its alternatives as inhibitors of Angiotensin-Converting Enzyme 2 (ACE2). This document synthesizes experimental data, details key protocols to assess reproducibility, and visualizes relevant biological pathways and workflows.
This compound is the less active enantiomer of the potent and selective ACE2 inhibitor, MLN-4760. The more active S-enantiomer, often referred to simply as MLN-4760, is widely used in research to probe the function of ACE2 in cardiovascular regulation and as the cellular entry point for SARS-CoV-2. The reproducibility of experiments involving these compounds is critical for the reliability of scientific findings. This guide examines the available data for this compound, its more active counterpart, and a common alternative, DX600, to provide a framework for evaluating experimental consistency.
Comparative Efficacy of ACE2 Inhibitors
The inhibitory activity of this compound, its S-enantiomer (MLN-4760), and the peptide-based inhibitor DX600 have been characterized in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these inhibitors. While data for the less active (R)-enantiomer is sparse, the S-enantiomer is a highly potent inhibitor of human ACE2.
| Inhibitor | Target | IC50 / pIC50 / Ki | Selectivity | Reference |
| This compound | Human ACE2 | Less active isomer of MLN-4760 | Not specified | [1] |
| MLN-4760 (S-enantiomer) | Human ACE2 | IC50: 0.44 nM | >5000-fold vs. human testicular ACE | [2][3] |
| Recombinant Human ACE2 | pIC50: 8.5 ± 0.1 | 28-fold vs. rhACE in huMNCs | [3][4] | |
| Murine Heart ACE2 | pIC50: 4.7 ± 0.1 | 100-fold vs. mu-heart ACE | [3][4] | |
| DX600 | Human ACE2 | Ki: 2.8 nM | Selective for ACE2 over ACE | [5] |
| Recombinant Human ACE2 | pIC50: 8.0 (47% inhibition at 1 µM) | Less efficacious than MLN-4760-B | [4] | |
| Murine ACE2 | Significantly lower affinity than for human ACE2 | Poor inhibitor of rodent ACE2 | [6] |
Signaling Pathway of ACE2 in the Renin-Angiotensin System
The primary role of ACE2 is to counterbalance the activity of Angiotensin-Converting Enzyme (ACE). ACE converts Angiotensin I to the vasoconstrictor Angiotensin II. ACE2, in turn, degrades Angiotensin II to the vasodilatory peptide Angiotensin-(1-7). This intricate balance is crucial for maintaining cardiovascular homeostasis.
Caption: The Renin-Angiotensin System and the role of ACE2.
Experimental Protocols for Assessing Reproducibility
Consistent and detailed experimental protocols are the cornerstone of reproducible research. Below are summaries of key methodologies used in studies involving this compound and its alternatives.
In Vitro ACE2 Inhibition Assay
This assay is fundamental for determining the potency of ACE2 inhibitors. Reproducibility relies on consistent substrate and enzyme concentrations, buffer conditions, and incubation times.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against ACE2.
General Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., MLN-4760) in a suitable solvent (e.g., DMSO).
-
Dilute recombinant human or murine ACE2 enzyme to a working concentration in assay buffer.
-
Prepare a fluorogenic ACE2 substrate solution.
-
-
Assay Procedure:
-
Add serial dilutions of the test compound to the wells of a 96-well plate.
-
Add the ACE2 enzyme solution to each well and incubate to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the ACE2 substrate.
-
Monitor the fluorescence signal over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
-
Caption: Workflow for an in vitro ACE2 inhibition assay.
In Vivo Administration and Blood Pressure Measurement in Rodent Models
Animal models are crucial for understanding the physiological effects of ACE2 inhibition. The reproducibility of these studies depends on the animal strain, method of drug administration, and blood pressure monitoring technique.
Objective: To assess the effect of MLN-4760 on blood pressure in spontaneously hypertensive rats (SHRs).
Protocol Summary:
-
Animal Model: 16- to 18-week-old male spontaneously hypertensive rats (SHRs) are used.[8][9]
-
Drug Administration:
-
Blood Pressure Measurement:
-
Systolic blood pressure and heart rate are measured in conscious, pre-warmed rats using a non-invasive tail-cuff method.[8]
-
For more detailed hemodynamic measurements, rats can be anesthetized, and a catheter inserted into the carotid artery to directly measure mean arterial pressure and heart rate.[10]
-
-
Data Analysis:
Caption: Workflow for in vivo blood pressure studies with MLN-4760.
SARS-CoV-2 Spike-ACE2 Binding Inhibition Assay
This assay is critical for evaluating potential therapeutics that block the interaction between the SARS-CoV-2 spike protein and the ACE2 receptor.
Objective: To measure the ability of a test compound to inhibit the binding of the SARS-CoV-2 spike protein to ACE2.
General Protocol:
-
Plate Coating: A 96-well plate is coated with recombinant SARS-CoV-2 spike protein (receptor-binding domain, RBD).[11][12][13]
-
Inhibition Step:
-
Detection:
-
Data Analysis:
-
The percentage of inhibition is calculated based on the reduction in absorbance in the presence of the inhibitor compared to the control.[11]
-
Caption: Workflow for a SARS-CoV-2 Spike-ACE2 binding inhibition assay.
Discussion on Reproducibility
Challenges to reproducibility can arise from several factors:
-
Reagent Quality: The purity and stereoisomeric composition of MLN-4760 can vary between suppliers. As the R- and S-enantiomers have different activities, the ratio of these in a given sample is critical.[1][4]
-
Species Differences: MLN-4760 and DX600 exhibit different potencies against human and rodent ACE2.[6] This is a crucial consideration when translating findings from animal models to humans.
-
Experimental Conditions: Minor variations in assay conditions, such as pH, substrate concentration, and cell lines used, can significantly impact the results.[14] For in vivo studies, the animal strain, age, and sex can also introduce variability.
To enhance reproducibility, researchers should:
-
Thoroughly characterize the inhibitors used, including their purity and isomeric composition.
-
Clearly report all experimental parameters, including the source of reagents, cell lines, and animal models.
-
Use standardized protocols where possible and report any deviations.
-
Include appropriate controls to ensure the validity of the results.
By adhering to these principles, the scientific community can improve the reliability and reproducibility of research involving this compound and other ACE2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. The Repurposed ACE2 Inhibitors: SARS-CoV-2 Entry Blockers of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Angiotensin converting enzyme versus angiotensin converting enzyme-2 selectivity of MLN-4760 and DX600 in human and murine bone marrow-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Murine Recombinant ACE2: Effect on Angiotensin II Dependent Hypertension and Distinctive ACE2 Inhibitor Characteristics on rodent and human ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760—Benefit or Detriment in Essential Hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. biovendor.com [biovendor.com]
- 12. COVID-19 Spike-ACE2 Binding Assay Kit | ABIN6952755 [antibodies-online.com]
- 13. CoviDrop SARS-CoV-2 Spike-ACE2 Binding Activity/Inhibition Assay Kit | EpigenTek [epigentek.com]
- 14. Development of radiofluorinated MLN-4760 derivatives for PET imaging of the SARS-CoV-2 entry receptor ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (R)-MLN-4760 Cross-reactivity with Metalloproteases
This guide provides a detailed comparison of the enzymatic cross-reactivity of (R)-MLN-4760, a component of the potent Angiotensin-Converting Enzyme 2 (ACE2) inhibitor, MLN-4760. For researchers in pharmacology and drug development, understanding the selectivity profile of an inhibitor is critical for predicting its biological effects and potential off-target interactions. This document summarizes inhibitory activity against related enzymes, outlines the experimental methods used for these determinations, and illustrates the relevant biological pathways.
Inhibitor Potency and Selectivity
This compound is an enantiomer of the potent ACE2 inhibitor MLN-4760.[1] While the racemic MLN-4760 demonstrates extremely high potency for human ACE2, the (R)-enantiomer is significantly less active.[1] The selectivity of an inhibitor is often expressed as the ratio of its IC50 value against off-target enzymes to its IC50 value against the primary target. The parent compound, MLN-4760, exhibits exceptional selectivity for ACE2 over other closely related metalloproteases, such as Angiotensin-Converting Enzyme (ACE) and Carboxypeptidase A (CPDA).[2][3][4][5]
The following table summarizes the inhibitory concentrations (IC50) of MLN-4760 and its (R)-isomer against key enzymes, providing a clear quantitative comparison of their selectivity.
| Compound | Target Enzyme | Species | IC50 Value | Selectivity Fold (vs. hACE2) |
| MLN-4760 (Racemate) | ACE2 | Human | 0.44 nM | - |
| ACE | Human (testicular) | >100 µM | >227,000-fold | |
| Carboxypeptidase A (CPDA) | Bovine | 27 µM | >61,000-fold | |
| This compound | ACE2 | - | 8.4 µM | - |
Data compiled from multiple sources.[1][2][3][5][6]
The Renin-Angiotensin System (RAS) Pathway
To understand the importance of ACE2 selectivity, it is crucial to visualize its role within the Renin-Angiotensin System (RAS). ACE and ACE2 are key zinc metalloproteases that have counter-regulatory effects in this pathway. ACE converts Angiotensin I to the potent vasoconstrictor Angiotensin II. ACE2, in contrast, degrades Angiotensin II into Angiotensin-(1-7), a peptide with vasodilatory and anti-inflammatory effects. Selective inhibition of ACE2 by compounds like MLN-4760 allows researchers to investigate the specific functions of the ACE2/Ang-(1-7) axis without simultaneously blocking the classical ACE/Ang II pathway.
Caption: The Renin-Angiotensin System, highlighting the opposing roles of ACE and ACE2.
Experimental Procedures
The determination of inhibitor potency and selectivity relies on robust enzymatic assays. The general workflow for an in vitro fluorescence-based inhibition assay is depicted below. This process allows for the precise measurement of enzyme activity in the presence of varying concentrations of an inhibitor, leading to the calculation of an IC50 value.
Caption: Workflow for a typical in vitro fluorescence-based enzyme inhibition assay.
Detailed Experimental Protocol: In Vitro ACE2 Inhibition Assay
The following protocol is a representative method for determining the IC50 of an inhibitor against recombinant human ACE2 (rhACE2).
1. Materials and Reagents:
-
Assay Buffer: 50 mM MES, 300 mM NaCl, 10 µM ZnCl₂, 0.01% Triton X-100, adjusted to pH 6.5.
-
Enzyme: Recombinant human ACE2 (rhACE2), diluted in Assay Buffer to the desired concentration (e.g., 0.01 µg per reaction).
-
Inhibitor: this compound or MLN-4760, serially diluted in Assay Buffer or DMSO.
-
Substrate: Fluorogenic peptide substrate, such as 7-Mca-YVADAPK(Dnp), prepared at a stock concentration in DMSO and diluted in Assay Buffer to a final concentration of 50 µM.
-
Microplate: Black, opaque 96-well microtiter plates suitable for fluorescence measurements.
-
Instrumentation: Fluorescence plate reader with temperature control.
2. Assay Procedure:
-
Plate Preparation: Add 10 µL of each inhibitor dilution to the wells of the 96-well plate. Include wells for a "no inhibitor" positive control (0% inhibition) and a "no enzyme" negative control (100% inhibition).
-
Enzyme Addition: Add 80 µL of the diluted rhACE2 solution to each well, except for the negative control wells (add 80 µL of Assay Buffer instead).
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the diluted fluorogenic substrate to all wells to initiate the enzymatic reaction. The total reaction volume is 100 µL.
-
Incubation and Measurement: Immediately place the plate in the fluorescence reader, pre-set to 37°C. Measure the fluorescence signal (Excitation: 320 nm, Emission: 405 nm) kinetically over a period of 1 to 4 hours.[7]
3. Data Analysis:
-
Calculate Percent Inhibition: The rate of substrate cleavage (fluorescence increase over time) is determined for each well. The percent inhibition for each inhibitor concentration is calculated using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_negative_control) / (Rate_positive_control - Rate_negative_control))
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
This protocol can be adapted to assess cross-reactivity by substituting rhACE2 with other enzymes (e.g., ACE, Carboxypeptidase A) and their respective specific substrates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MLN-4760 | RAAS | TargetMol [targetmol.com]
- 4. MLN-4760 | 305335-31-3 | ACE | MOLNOVA [molnova.com]
- 5. MLN-4760|COVID-19|SARS-COV-2 |ACE2 inhibitor [dcchemicals.com]
- 6. ACE2 Inhibitor, MLN-4760 - CAS 305335-31-3 - Calbiochem | 530616 [merckmillipore.com]
- 7. selleckchem.com [selleckchem.com]
Comparative Analysis of (R)-MLN-4760's Effects Across Diverse Cell Lines
(R)-MLN-4760, a potent and highly selective inhibitor of angiotensin-converting enzyme 2 (ACE2), has garnered significant interest within the research community for its potential therapeutic applications. This guide provides a comparative overview of the in vitro effects of this compound across various cell lines, offering valuable insights for researchers in oncology, cardiovascular disease, and virology.
This document summarizes key findings on the inhibitory activity of this compound, presents available data on its effects on cell viability, and details the experimental protocols utilized in these assessments. The information is intended to guide researchers, scientists, and drug development professionals in designing future studies and understanding the context-dependent cellular responses to ACE2 inhibition.
Quantitative Comparison of this compound Activity
This compound demonstrates high potency in inhibiting ACE2 activity. The half-maximal inhibitory concentration (IC50) has been determined in both cell-free and cell-based assays, highlighting its efficacy. Below is a summary of the reported IC50 values.
| System/Cell Line | Assay Type | IC50 Value | Reference |
| Recombinant Human ACE2 | Cell-free enzymatic assay | 0.44 nM | [1][2] |
| HEK-293 cells expressing ACE2 (HEK-ACE2) | Cell-based binding assay | High nM range | [3] |
| Murine Endothelial Cells (SVEC-40) | Cytokine expression assay | 1 µM (effective concentration) |
Note: The effective concentration in SVEC-40 cells represents the dose at which the compound enhanced TNF-α stimulated expression of proinflammatory cytokines.
The ACE2 Signaling Pathway and the Impact of this compound
The classical Renin-Angiotensin System (RAS) plays a critical role in blood pressure regulation and electrolyte balance. Angiotensin II (Ang II), the primary effector of the classical RAS, mediates its effects through the AT1 receptor, leading to vasoconstriction, inflammation, and cell proliferation. ACE2 acts as a negative regulator of this system by converting Ang II to Angiotensin-(1-7) [Ang-(1-7)]. Ang-(1-7) then signals through the Mas receptor, counteracting the effects of Ang II by promoting vasodilation, anti-inflammation, and anti-proliferative responses.
This compound, by inhibiting ACE2, blocks the conversion of Ang II to Ang-(1-7). This leads to an accumulation of Ang II and a reduction in the protective Ang-(1-7)/Mas receptor signaling. The downstream consequences of this inhibition are cell-type dependent and can influence processes such as cell growth, apoptosis, and inflammation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. The following sections outline standard protocols for assessing the effects of this compound on cell viability and apoptosis.
Cell Viability/Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Annexin V staining is a common method for detecting apoptosis. In apoptotic cells, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, thus allowing for the differentiation between different stages of cell death.
Protocol:
-
Cell Treatment: Seed cells in appropriate culture vessels and treat with desired concentrations of this compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC) and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Conclusion
This compound is a powerful tool for investigating the biological roles of ACE2. Its high potency and selectivity make it an ideal pharmacological probe. While current publicly available data on its comparative effects across a broad panel of cancer cell lines is limited, the provided protocols offer a robust framework for researchers to conduct their own comparative studies. Future research should focus on elucidating the differential sensitivity of various cancer cell lines to this compound and correlating these effects with ACE2 expression levels and the functional status of the RAS pathway within these cells. Such studies will be instrumental in identifying potential therapeutic applications for ACE2 inhibitors in oncology and other diseases.
References
Performance Comparison of ACE2 Inhibitors
A Comprehensive Review and Comparison Guide to (R)-MLN-4760 Studies
This compound is a potent and selective inhibitor of Angiotensin-Converting Enzyme 2 (ACE2), a key enzyme in the Renin-Angiotensin System (RAS). This guide provides a comparative overview of this compound, its stereoisomers, and other ACE2 inhibitors, supported by experimental data from various studies. The information is intended for researchers, scientists, and drug development professionals.
The following tables summarize the in vitro potency and selectivity of MLN-4760 and its related compounds against ACE2 and other enzymes.
Table 1: Inhibitory Potency (IC50) of MLN-4760 and its Derivatives against Various Enzymes
| Compound | Target Enzyme | IC50 | Source |
| MLN-4760 | Human ACE2 | 0.44 nM | [1][2] |
| Human testicular ACE | >100 µM | [2] | |
| Bovine Carboxypeptidase A | 27 µM | [2] | |
| This compound (less active isomer) | ACE2 | 8.4 µM | [3] |
| F-MLN-4760 | Human ACE2 | 3-fold lower affinity than MLN-4760 | [4] |
| F-Aza-MLN-4760 | Human ACE2 | 7-fold lower affinity than MLN-4760 | [4] |
Table 2: Comparison of MLN-4760 Isomers and DX600 in Human and Murine Cells
| Compound | Cell/Tissue Type | % ACE2 Inhibition (Imax) | pIC50 (ACE2) | Selectivity for ACE2 over ACE (fold) | Source |
| MLN-4760-B | Human MNCs | 63% | - | 28 | [1][5][6] |
| Human CD34+ cells | 38% | - | 63 | [1][5][6] | |
| Murine Heart | - | - | 100 | [1][5][6] | |
| Murine MNCs | - | - | 228 | [1][5][6] | |
| Murine Lin- cells | 25% | 6.3 | - | [1][5][6] | |
| Racemic MLN-4760 | Human/Murine MNCs & Murine Heart | Lower efficacy and poor selectivity | - | - | [1][5][6] |
| MLN-4760-A | Human/Murine MNCs & Murine Heart | Lower efficacy and poor selectivity | - | - | [1][5][6] |
| DX600 | Human rhACE2 | 47 ± 3% | 8.0 ± 0.1 | More selective than MLN-4760-B | [5] |
| Human MNCs | 42 ± 4% | 6.5 ± 0.1 | - | [5] | |
| Human CD34+ cells | 30 ± 4% | 6.8 ± 0.2 | - | [5] | |
| Murine MNCs | 33 ± 1% | 6.4 ± 0.1 | - | [5] | |
| Murine Lin- cells | 23 ± 2% | 5.8 ± 0.4 | - | [5] |
MNCs: Mononuclear Cells; rhACE2: recombinant human ACE2; Lin-: Lineage-negative cells.
Signaling Pathways
The primary mechanism of action of MLN-4760 is the inhibition of ACE2, which plays a crucial role in the Renin-Angiotensin System (RAS).
Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE2.
In studies involving spontaneously hypertensive rats (SHRs), chronic administration of MLN-4760 led to the activation of compensatory signaling pathways involving nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S).[4][7]
Caption: Compensatory NO and H₂S signaling pathways activated by MLN-4760 in SHRs.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vitro ACE2 and ACE Inhibition Assay[6][7]
-
Objective: To determine the inhibitory activity and selectivity of MLN-4760 and its analogs on ACE and ACE2.
-
Materials:
-
Human recombinant ACE2 (rhACE2) and ACE (rhACE).
-
Fluorogenic substrates specific for ACE2 and ACE.
-
Test compounds: Racemic MLN-4760, MLN-4760-A, MLN-4760-B, DX600.
-
Assay buffer.
-
96-well plates.
-
Fluorometer.
-
-
Procedure:
-
Enzyme solutions (rhACE2 or rhACE) are prepared in assay buffer.
-
Test compounds are serially diluted to various concentrations.
-
In a 96-well plate, the enzyme solution is incubated with the test compounds or vehicle control for a specified pre-incubation period at 37°C.
-
The specific fluorogenic substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a fluorometer.
-
The rate of substrate cleavage is calculated from the linear phase of the reaction.
-
The percentage of inhibition for each compound concentration is determined relative to the vehicle control.
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
Selectivity is determined by the ratio of IC50 values for ACE versus ACE2.
-
Animal Studies in Spontaneously Hypertensive Rats (SHRs)[5][8][9]
-
Objective: To investigate the in vivo effects of chronic MLN-4760 administration on blood pressure and cardiovascular parameters in a model of hypertension.
-
Animal Model: Male spontaneously hypertensive rats (SHRs).
-
Drug Administration:
-
MLN-4760 is dissolved in a vehicle solution (e.g., 10% DMSO in saline).
-
The solution is administered via subcutaneously implanted mini-osmotic pumps for continuous infusion over a period of, for example, 14 days.
-
A typical dose used is 1 mg/kg/day.[8]
-
-
Measurements:
-
Blood Pressure and Heart Rate: Monitored continuously using radiotelemetry devices implanted in the animals.
-
Biochemical Analysis: At the end of the treatment period, blood and tissue samples (e.g., heart, aorta) are collected. Plasma levels of angiotensins, nitric oxide metabolites, and hydrogen sulfide are measured using techniques like ELISA and specific biochemical assays.
-
Gene Expression Analysis: RNA is extracted from tissues of interest, and the expression of genes related to the Renin-Angiotensin System, oxidative stress, and inflammatory pathways is quantified using real-time quantitative PCR (RT-qPCR).
-
-
Workflow Diagram:
Caption: Experimental workflow for in vivo studies of MLN-4760 in SHRs.
Conclusion
This compound is a highly potent and selective inhibitor of ACE2. The commercially available isomer, MLN-4760-B, demonstrates greater selectivity for ACE2 compared to its other isomer and the racemic mixture.[5][6] In comparison to another ACE2 inhibitor, DX600, MLN-4760-B is a more efficacious antagonist of ACE2 in human and murine bone marrow cells, although DX600 may exhibit higher selectivity.[5][6] In vivo studies in hypertensive rats suggest that while MLN-4760 effectively inhibits ACE2, the cardiovascular system may engage compensatory mechanisms, such as enhanced nitric oxide and hydrogen sulfide signaling, to maintain homeostasis.[4][7] The development of radiofluorinated derivatives of MLN-4760 highlights its potential as a scaffold for developing imaging agents to study ACE2 distribution and dynamics.[4] This guide provides a foundational comparison that can aid researchers in selecting appropriate tools and designing experiments to further investigate the roles of ACE2 in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. Angiotensin converting enzyme versus angiotensin converting enzyme-2 selectivity of MLN-4760 and DX600 in human and murine bone marrow-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiotensin converting enzyme versus angiotensin converting enzyme-2 selectivity of MLN-4760 and DX600 in human and murine bone marrow-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760—Benefit or Detriment in Essential Hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to (R)-MLN-4760 and Other ACE2 Inhibitors: IC50 Values and Experimental Protocols
For researchers and professionals in drug development, understanding the potency and mechanism of action of enzyme inhibitors is paramount. This guide provides a comparative analysis of (R)-MLN-4760, a potent inhibitor of Angiotensin-Converting Enzyme 2 (ACE2), alongside other relevant inhibitors. We present a compilation of half-maximal inhibitory concentration (IC50) values from various assays, detailed experimental protocols, and visual representations of the associated signaling pathway and experimental workflows.
Data Presentation: Comparative IC50 Values
The potency of this compound and other inhibitors is summarized in the tables below, categorized by the type of assay performed. It is important to note that the active form of MLN-4760 is the (S,S)-diastereomer, which exhibits significantly higher potency than the (R)-enantiomer.
Table 1: IC50 Values of MLN-4760 Stereoisomers in Biochemical Assays
| Compound | Target | Assay Type | IC50 Value |
| (S,S)-MLN-4760 | Human ACE2 | Biochemical (Fluorogenic Substrate) | 0.44 nM[1] |
| This compound | Human ACE2 | Biochemical | 8.4 µM |
Table 2: Selectivity of (S,S)-MLN-4760 in Biochemical Assays
| Compound | Target | Assay Type | IC50 Value | Selectivity vs. Human ACE2 |
| (S,S)-MLN-4760 | Human Testicular ACE | Biochemical | >100 µM[1] | >227,000-fold |
| (S,S)-MLN-4760 | Bovine Carboxypeptidase A (CPDA) | Biochemical | 27 µM[1] | ~61,364-fold |
Table 3: Comparative IC50 Values of Various ACE and ACE2 Inhibitors
| Inhibitor | Target | Assay Type | IC50 Value |
| DX600 | Human ACE2 | Biochemical | 2.8 nM (Ki) |
| TAPI-0 | ADAM17 (TACE) | Biochemical | - |
| Captopril | ACE | Biochemical | 20 nM[2] |
| Lisinopril | ACE | Biochemical | - |
Note: Direct comparative IC50 values for all inhibitors across the same assays are not always available in the literature. Values presented are from various sources and should be interpreted with consideration of the different experimental conditions.
Signaling Pathway
Angiotensin-Converting Enzyme 2 (ACE2) is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in regulating blood pressure and fluid balance. The following diagram illustrates the central role of ACE2 within this pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for biochemical and cell-based ACE2 inhibition assays.
Biochemical ACE2 Inhibition Assay (Fluorogenic)
This protocol is adapted from commercially available ACE2 inhibitor screening kits that utilize a fluorogenic substrate, such as Mca-APK(Dnp).
Materials:
-
Recombinant Human ACE2 Enzyme
-
ACE2 Assay Buffer (e.g., 75 mM Tris, 1 M NaCl, pH 7.5)
-
Fluorogenic ACE2 Substrate (e.g., Mca-APK(Dnp))
-
This compound and other test inhibitors
-
DMSO (for inhibitor dilution)
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation/Emission ~320/420 nm)
Procedure:
-
Prepare Inhibitor Solutions: Create a serial dilution of this compound and other test compounds in DMSO. Further dilute these stock solutions in ACE2 Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
Enzyme Preparation: Dilute the recombinant human ACE2 enzyme to the working concentration in pre-warmed ACE2 Assay Buffer.
-
Assay Reaction: a. To each well of the black 96-well plate, add 50 µL of the diluted inhibitor solutions or the DMSO control. b. Add 50 µL of the diluted ACE2 enzyme solution to each well. c. Incubate the plate at 37°C for 15 minutes.
-
Substrate Addition: Prepare the ACE2 substrate working solution by diluting the stock in ACE2 Assay Buffer. Add 50 µL of the substrate solution to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically at an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm.[3] Record data every 5 minutes for 30-60 minutes.[4]
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based ACE2 Inhibition Assay
This protocol outlines a general procedure for measuring ACE2 inhibition in a cellular context, for example, using HEK293 cells overexpressing ACE2.
Materials:
-
HEK293 cells stably expressing human ACE2
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound and other test inhibitors
-
Cell-permeable fluorogenic ACE2 substrate
-
Cell lysis buffer
-
96-well cell culture plate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed the ACE2-expressing HEK293 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare dilutions of this compound and other test compounds in cell culture medium. Remove the existing medium from the cells and add the inhibitor-containing medium. Include a vehicle control (e.g., DMSO in medium).
-
Incubation: Incubate the cells with the inhibitors for a predetermined period (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
Substrate Loading: Add the cell-permeable fluorogenic ACE2 substrate to each well and incubate for a specified time to allow for substrate cleavage.
-
Cell Lysis (Optional): Depending on the substrate used, cell lysis may be required to release the fluorescent product. If so, add cell lysis buffer to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths for the specific substrate used.
-
Data Analysis: Normalize the fluorescence signal to cell viability if necessary (e.g., using a parallel MTT or similar assay). Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value as described for the biochemical assay.
Experimental Workflow
The following diagram illustrates a typical workflow for determining the IC50 value of a test compound.
References
Assessing the Selectivity Profile of (R)-MLN-4760: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profile of (R)-MLN-4760, an inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). It is intended to offer an objective assessment of its performance against other relevant compounds, supported by available experimental data, to aid researchers in drug development and discovery.
Introduction to this compound and its Target
This compound is the R-enantiomer of MLN-4760, a potent inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). ACE2 is a zinc metalloprotease that plays a crucial role in the Renin-Angiotensin System (RAS) by converting angiotensin II into the vasodilatory peptide angiotensin-(1-7).[1] This positions ACE2 as a key therapeutic target for cardiovascular diseases. The stereochemistry of inhibitor molecules can significantly impact their potency and selectivity, making a detailed assessment of individual enantiomers like this compound critical.
Comparative Selectivity Profile
The selectivity of a pharmacological inhibitor is paramount to its therapeutic potential, minimizing off-target effects. This section compares the inhibitory activity of this compound and its more active counterparts against ACE2 and other related proteases.
Data Summary: Inhibitor Potency and Selectivity
| Inhibitor | Target Enzyme | IC50 / Kᵢ | Selectivity vs. ACE | Selectivity vs. Carboxypeptidase A | Reference(s) |
| This compound | Human ACE2 | 8.4 µM | Data not available | Data not available | [2] |
| MLN-4760 (Racemic) | Human ACE2 | 0.44 nM | > 227,000-fold | ~61,364-fold | [3] |
| Human Testicular ACE | > 100 µM | - | - | [3] | |
| Bovine Carboxypeptidase A | 27 µM | - | - | [3] | |
| DX600 | Human ACE2 | Kᵢ = 2.8 nM | Does not cross-react with ACE | Data not available | [4] |
| DRI-C23041 | SARS-CoV-2 Spike-ACE2 Interaction | ~4.16 - 6.54 µM | Not applicable | Not applicable | [5][6] |
Note: The selectivity for MLN-4760 (Racemic) is calculated based on the provided IC50 values. Data for this compound against other proteases is currently limited.
DX600 is another potent and selective ACE2 inhibitor, notable for its lack of cross-reactivity with ACE.[4] DRI-C23041 represents a different class of inhibitor that disrupts the interaction between the SARS-CoV-2 spike protein and ACE2, a relevant mechanism in the context of viral entry.[5][6]
Experimental Methodologies
Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are methodologies for key assays used to characterize ACE2 inhibitors.
In Vitro Enzymatic Assay for ACE2 Activity
This protocol is adapted from commercially available ACE2 inhibitor screening kits and published literature.
Objective: To determine the in vitro inhibitory activity of a compound against purified ACE2 enzyme.
Materials:
-
Recombinant human ACE2 enzyme
-
Fluorogenic ACE2 substrate (e.g., Mca-Ala-Pro-Lys(Dnp)-OH)
-
Assay Buffer (e.g., 50 mM MES, 300 mM NaCl, 10 µM ZnCl₂, pH 6.5)
-
Test compound (this compound or other inhibitors)
-
Positive control (e.g., MLN-4760, racemic)
-
Negative control (vehicle, e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~320/405 nm)
Procedure:
-
Prepare serial dilutions of the test compound and controls in assay buffer.
-
In a 96-well plate, add a defined amount of recombinant human ACE2 enzyme to each well.
-
Add the diluted test compounds, positive control, and negative control to the respective wells.
-
Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic ACE2 substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time using a microplate reader.
-
Calculate the rate of substrate cleavage (reaction velocity) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Cellular Assay for Angiotensin II Levels
This protocol outlines a general procedure for measuring changes in angiotensin II levels in cell culture supernatants following treatment with an ACE2 inhibitor, using a commercially available ELISA kit.
Objective: To assess the functional consequence of ACE2 inhibition by measuring the accumulation of its substrate, angiotensin II.
Materials:
-
A suitable cell line expressing ACE2 (e.g., HEK293-ACE2, primary endothelial cells)
-
Cell culture medium and supplements
-
Test compound (this compound or other inhibitors)
-
Angiotensin II
-
Angiotensin II ELISA Kit
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and grow to a desired confluency.
-
Wash the cells with serum-free medium.
-
Treat the cells with various concentrations of the test compound or controls in fresh medium.
-
Add a known concentration of angiotensin II to the medium to serve as the substrate for ACE2.
-
Incubate for a defined period (e.g., 1-24 hours) to allow for ACE2-mediated conversion of angiotensin II.
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
Angiotensin II Measurement (ELISA):
-
Perform the angiotensin II ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubation with a biotinylated detection antibody.
-
Addition of a streptavidin-HRP conjugate.
-
Addition of a TMB substrate and subsequent stopping of the reaction.
-
Measuring the absorbance at 450 nm.
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the angiotensin II standards.
-
Calculate the concentration of angiotensin II in each sample from the standard curve.
-
Analyze the effect of the test compound on angiotensin II levels compared to the vehicle control. An effective ACE2 inhibitor will lead to higher levels of remaining angiotensin II.
-
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams are provided.
The Renin-Angiotensin System and the site of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Angiotensin I Converting Enzyme 2 (ACE-2) Inhibitor, DX 600 - 0.1 mg [anaspec.com]
- 5. mdpi.com [mdpi.com]
- 6. Small-Molecule Inhibitors of the Coronavirus Spike: ACE2 Protein-Protein Interaction as Blockers of Viral Attachment and Entry for SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (R)-MLN-4760 (ORE-1001) and Alternative Therapies in Ulcerative Colitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available data for (R)-MLN-4760 (ORE-1001), an investigational angiotensin-converting enzyme 2 (ACE2) inhibitor for the treatment of ulcerative colitis. Due to the limited public availability of clinical trial data for ORE-1001, this guide leverages preclinical data from a similar ACE2 inhibitor, GL1001. This preclinical information is contrasted with established clinical trial data from two approved therapies with distinct mechanisms of action: the tumor necrosis factor (TNF)-α inhibitor infliximab (B1170848) and the Janus kinase (JAK) inhibitor tofacitinib (B832).
Executive Summary
This compound, also known as ORE-1001, is a novel therapeutic agent that has been investigated for ulcerative colitis. While a Phase Ib/IIa clinical trial (NCT01039597) was initiated to evaluate its safety and efficacy, the results have not been publicly disclosed. The proposed mechanism of action for this class of drugs involves the inhibition of ACE2, a key enzyme in the renin-angiotensin system (RAS), which is implicated in intestinal inflammation. Preclinical studies on the related compound GL1001 have shown promise in a mouse model of colitis. This guide places these preclinical findings in the context of the robust clinical data available for infliximab and tofacitinib, offering a comparative perspective on their therapeutic potential and mechanisms of action.
Data Presentation
Preclinical Efficacy of GL1001 in a DSS-Induced Colitis Mouse Model
The following table summarizes the preclinical efficacy of the ACE2 inhibitor GL1001 in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model. The data is compared to sulfasalazine (B1682708), an established treatment for inflammatory bowel disease.
| Parameter | Vehicle (DSS Control) | GL1001 (High Dose) | Sulfasalazine (150 mg/kg) |
| Disease Activity Index (DAI) | Markedly Increased | Significantly Ameliorated | Comparable Amelioration to GL1001 |
| Rectal Prolapse & Intestinal Bleeding | Present | Ameliorated | Not explicitly reported in the study |
| Colon Pathology | Severe | Markedly Attenuated | Not explicitly reported in the study |
| Myeloperoxidase (MPO) Activity | Significantly Increased | Markedly Attenuated | Not explicitly reported in the study |
Clinical Efficacy of Infliximab and Tofacitinib in Moderate-to-Severe Ulcerative Colitis (Phase 3 Induction Data)
This table presents the induction of remission and response rates from the pivotal Phase 3 clinical trials of infliximab (ACT 1 & ACT 2) and tofacitinib (OCTAVE Induction 1 & 2).
| Efficacy Endpoint (at Week 8) | Placebo | Infliximab (5 mg/kg) | Tofacitinib (10 mg twice daily) |
| Clinical Remission | 8.2% (OCTAVE 1) / 3.6% (OCTAVE 2) | 39% (ACT 1) | 18.5% (OCTAVE 1) / 16.6% (OCTAVE 2)[1] |
| Clinical Response | 37% (ACT 1) / 29% (ACT 2)[2][3][4] | 69% (ACT 1) / 64% (ACT 2)[2][3][4] | 60% (OCTAVE 1) / 55% (OCTAVE 2)[5] |
| Mucosal Healing | 16% (OCTAVE 1) / 12% (OCTAVE 2) | Not explicitly reported at week 8 | 31% (OCTAVE 1) / 28% (OCTAVE 2)[5] |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of ACE2 Inhibition in Ulcerative Colitis
The following diagram illustrates the role of the renin-angiotensin system in the gut and the potential therapeutic mechanism of an ACE2 inhibitor.
Caption: Renin-Angiotensin System and ACE2 Inhibition in the Gut.
Experimental Workflow for a DSS-Induced Colitis Mouse Model
The diagram below outlines the typical experimental workflow for inducing and evaluating treatments in a DSS colitis mouse model, based on the preclinical study of GL1001.
Caption: Workflow of a DSS-Induced Colitis Preclinical Study.
Experimental Protocols
Preclinical Study of GL1001 in a DSS-Induced Colitis Mouse Model
-
Animal Model: Female BALB/c mice were used in the study.
-
Induction of Colitis: Acute colitis was induced by administering 5% (w/v) dextran sulfate sodium (DSS) in the drinking water for 5 consecutive days.
-
Treatment Groups: Following DSS induction, mice were randomized into treatment groups and received twice-daily subcutaneous injections of either vehicle, GL1001 (at various doses, including a high dose), or oral administration of sulfasalazine (150 mg/kg) for 9 days.
-
Efficacy Parameters: Disease activity was monitored daily by assessing body weight, stool consistency, and the presence of fecal occult blood. At the end of the study, colons were excised to measure length, and tissue samples were collected for histopathological analysis and measurement of myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.
Phase 3 Clinical Trials for Infliximab (ACT 1 & ACT 2)
-
Study Design: The Active Ulcerative Colitis Trials (ACT) 1 and 2 were randomized, double-blind, placebo-controlled studies.[2][3][4][6]
-
Patient Population: The trials enrolled adult patients with moderate-to-severe active ulcerative colitis who had an inadequate response to conventional therapies.[2][3][4][6]
-
Treatment Regimen: Patients were randomized to receive intravenous infusions of either placebo, infliximab 5 mg/kg, or infliximab 10 mg/kg at weeks 0, 2, and 6, followed by maintenance infusions every 8 weeks.[2][3][4][6]
-
Primary Endpoint: The primary endpoint was the proportion of patients who had a clinical response at week 8, defined as a decrease from baseline in the Mayo score of ≥30% and ≥3 points, accompanied by a decrease in the subscore for rectal bleeding of ≥1 point or an absolute rectal bleeding subscore of 0 or 1.[2]
Phase 3 Clinical Trials for Tofacitinib (OCTAVE Induction 1 & 2)
-
Study Design: The Oral Clinical Trials for Tofacitinib in Ulcerative Colitis (OCTAVE) Induction 1 and 2 were identical, randomized, double-blind, placebo-controlled trials.[1][7][8]
-
Patient Population: The studies enrolled adult patients with moderate-to-severely active ulcerative colitis who had failed or were intolerant to corticosteroids, immunosuppressants, or a TNF-α antagonist.[1]
-
Treatment Regimen: Patients were randomized to receive either tofacitinib 10 mg twice daily or a placebo for 8 weeks.[1][7][8]
-
Primary Endpoint: The primary endpoint was the percentage of patients in remission at week 8, defined as a total Mayo score of ≤2 with no individual subscore >1, and a rectal bleeding subscore of 0.[7]
Conclusion
While clinical trial data for this compound (ORE-1001) in ulcerative colitis remains unpublished, preclinical evidence from the related ACE2 inhibitor GL1001 suggests a potential anti-inflammatory effect in the gut. The mechanism of action, centered on the renin-angiotensin system, presents a novel approach compared to established therapies like the TNF-α inhibitor infliximab and the JAK inhibitor tofacitinib. The robust clinical data from the ACT and OCTAVE trials for infliximab and tofacitinib, respectively, have set a high bar for efficacy and safety in the treatment of moderate-to-severe ulcerative colitis. Future disclosure of the ORE-1001 clinical trial results will be crucial to ascertain its potential role in the therapeutic landscape of this chronic inflammatory disease. Researchers and drug development professionals should consider both the novelty of the ACE2 inhibition mechanism and the established efficacy of existing treatments when evaluating the potential of new therapeutic agents.
References
- 1. Tofacitinib as Induction and Maintenance Therapy for Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Infliximab for induction and maintenance therapy for ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. naspghan.org [naspghan.org]
- 5. Tofacitinib succeeds as ulcerative colitis induction therapy | MDedge [mdedge.com]
- 6. Infliximab Effective for Active Ulcerative Colitis : In two phase III trials, the drug reduced symptoms, induced remission, and led to mucosal healing. | MDedge [mdedge.com]
- 7. Phase 3 OCTAVE Studies of Oral Tofacitinib in Ulcerative Colitis Results Published in The New England Journal of Medicine | Pfizer [pfizer.com]
- 8. | BioWorld [bioworld.com]
A Comparative Analysis of Fluorinated (R)-MLN-4760 Derivatives for ACE2 Targeting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of fluorinated derivatives of (R)-MLN-4760, a potent inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). The focus is on the impact of fluorination on the compound's performance, particularly in the context of ACE2 binding and its application in both therapeutic and diagnostic research. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.
This compound is a well-established inhibitor of ACE2, a key enzyme in the Renin-Angiotensin System (RAS) and the cellular receptor for the SARS-CoV-2 virus.[1] Fluorination is a common strategy in medicinal chemistry to enhance various properties of a drug candidate, including metabolic stability, binding affinity, and bioavailability. This guide examines two prominent fluorinated derivatives, F-MLN-4760 and F-Aza-MLN-4760, which have been primarily investigated as precursors for radiofluorinated positron emission tomography (PET) imaging agents.
Performance Comparison: this compound vs. Fluorinated Derivatives
The introduction of fluorine into the this compound scaffold has been explored to develop radiotracers for non-invasive imaging of ACE2 expression. The following tables summarize the key performance metrics of the non-radioactive fluorinated derivatives compared to the parent compound, as well as the properties of their radiofluorinated counterparts.
Table 1: ACE2 Binding Affinity
This table compares the in vitro binding affinity of the non-radioactive compounds to human ACE2 (hACE2). The data was obtained through displacement experiments using [³H]MLN-4760 on HEK-ACE2 cells.[2][3]
| Compound | IC₅₀ (nM) | Relative Binding Affinity (vs. This compound) |
| This compound | 0.44[1] | 1.0[2] |
| F-MLN-4760 | ~3-fold higher than this compound[2][4] | 0.35[2] |
| F-Aza-MLN-4760 | ~7-fold higher than this compound[2][4] | 0.13[2] |
Note: The IC₅₀ values for the fluorinated derivatives were found to be in the high nanomolar range, similar to this compound under the specific experimental conditions. The relative binding affinity provides a direct comparison.
Table 2: Radiosynthesis of [¹⁸F]-Labeled Derivatives
This table summarizes the key parameters of the radiosynthesis of the fluorinated derivatives for use as PET imaging agents.[5][6]
| Radiotracer | Radiochemical Yield (Decay-Corrected) | Radiochemical Purity | Molar Activity (GBq/µmol) |
| [¹⁸F]F-MLN-4760 | 5.3%[5][6] | >99%[5][6] | 21 - 38[5][6] |
| [¹⁸F]F-Aza-MLN-4760 | 1.2%[5][6] | >99%[5][6] | 78 - 81[5][6] |
Table 3: In Vitro Cellular Uptake in HEK-ACE2 Cells
This table shows the percentage of cellular uptake of the radiofluorinated derivatives in human embryonic kidney (HEK) cells engineered to express ACE2.[4]
| Radiotracer | 1-hour Incubation | 3-hour Incubation |
| [¹⁸F]F-MLN-4760 | 49 ± 10% | 67 ± 9% |
| [¹⁸F]F-Aza-MLN-4760 | 28 ± 10% | 37 ± 8% |
Table 4: In Vivo Biodistribution in HEK-ACE2 Xenograft Mice
This table presents the tumor uptake of the radiofluorinated derivatives in mice bearing HEK-ACE2 xenografts, expressed as a percentage of the injected activity per gram of tissue (% IA/g).[2]
| Radiotracer | 15 min post-injection | 1 hour post-injection | 3 hours post-injection |
| [¹⁸F]F-MLN-4760 | 11 ± 1% | 13 ± 2% | 5.8 ± 0.9% |
| [¹⁸F]F-Aza-MLN-4760 | - | 15 ± 2% | - |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of F-MLN-4760 and F-Aza-MLN-4760
The non-radioactive reference compounds, F-MLN-4760 and F-Aza-MLN-4760, were synthesized to determine their ACE2-binding affinity.[2]
-
F-MLN-4760 was prepared following previously reported procedures for this compound, with the substitution of (3,5-dichlorophenyl)methanol with (3-chloro-5-fluorophenyl)methanol in the synthesis pathway.
-
F-Aza-MLN-4760 was synthesized using a novel approach that involved the tert-butyl protection of the carboxylic acid groups.[5][6] The isolation of the desired (S,S)-diastereoisomers for both compounds was based on the assumption of an identical HPLC elution sequence to that of the commercially available (S,S)-MLN-4760.[5][6]
ACE2 Binding Affinity Assay
The binding affinity of the compounds to ACE2 was determined using a competitive displacement assay with radiolabeled [³H]MLN-4760.[2][7]
-
Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing human ACE2 (HEK-ACE2) are cultured in appropriate media.
-
Assay Setup: Cells are seeded in 48-well plates and allowed to adhere overnight.
-
Competition: A constant concentration of [³H]MLN-4760 (e.g., 6.2 nM) is added to each well along with increasing concentrations of the unlabeled competitor compounds (this compound, F-MLN-4760, or F-Aza-MLN-4760), typically ranging from 0.01 nM to 100 µM.
-
Incubation: The plates are incubated for 1 hour at 37°C.
-
Washing: The cells are washed with phosphate-buffered saline (PBS) to remove unbound radioligand.
-
Cell Lysis and Scintillation Counting: Cells are lysed with NaOH, and the lysate is transferred to scintillation vials. The radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the competitor concentration. The relative binding affinity is calculated as the inverse molar ratio of the compound required to displace 50% of the bound [³H]MLN-4760 relative to this compound.
In Vitro Cellular Uptake Assay
This assay measures the internalization of the radiolabeled compounds into cells.[8][9]
-
Cell Culture: HEK-ACE2 cells are seeded in 12-well plates and grown overnight.
-
Radiotracer Addition: A known amount of the radiolabeled compound ([¹⁸F]F-MLN-4760 or [¹⁸F]F-Aza-MLN-4760) is added to the culture medium.
-
Incubation: The cells are incubated for specific time points (e.g., 1 and 3 hours) at 37°C.
-
Washing: The supernatant is removed, and the cells are washed with PBS to remove extracellular radioactivity.
-
Cell Lysis and Gamma Counting: The cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.
-
Data Analysis: The cellular uptake is expressed as a percentage of the total added radioactivity.
In Vivo Biodistribution Study
This study evaluates the distribution of the radiolabeled compounds in a living organism.[10][11]
-
Animal Model: Nude mice are subcutaneously inoculated with HEK-ACE2 cells to induce tumor xenografts.
-
Radiotracer Administration: Once the tumors reach a suitable size, the mice are intravenously injected with a known amount of the radiolabeled compound.
-
Tissue Collection: At various time points post-injection (e.g., 15 minutes, 1 hour, 3 hours), the mice are euthanized, and various organs and the tumor are collected.
-
Measurement of Radioactivity: The collected tissues are weighed, and the radioactivity is measured using a gamma counter.
-
Data Analysis: The uptake in each organ is calculated as the percentage of the injected activity per gram of tissue (% IA/g).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the ACE2 signaling pathway within the broader Renin-Angiotensin System and a typical experimental workflow for evaluating these compounds.
Caption: The Renin-Angiotensin System and the role of ACE2.
Caption: Experimental workflow for the evaluation of fluorinated this compound derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Development of radiofluorinated MLN-4760 derivatives for PET imaging of the SARS-CoV-2 entry receptor ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of radiofluorinated MLN-4760 derivatives for PET imaging of the SARS-CoV-2 entry receptor ACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Monitoring the biodistribution of radiolabeled therapeutics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DSpace [helda.helsinki.fi]
Safety Operating Guide
Personal protective equipment for handling (R)-MLN-4760
(R)-MLN-4760 , an ACE2 inhibitor, requires careful handling in a laboratory setting to ensure the safety of researchers and maintain experimental integrity. This guide provides essential procedural information for the use of personal protective equipment (PPE), and for the handling and disposal of this compound.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted before handling this compound. The following PPE is mandatory to minimize exposure risk:
-
Hand Protection : Chemical-resistant gloves, such as nitrile, are required. Double-gloving is recommended, especially when handling stock solutions.[1][2] Gloves should be changed immediately if they become contaminated.
-
Eye Protection : Safety glasses with side shields or chemical splash goggles must be worn at all times to protect against splashes.[1][3][4]
-
Protective Clothing : A fully buttoned lab coat should be worn to protect skin and clothing.[1][3] For tasks with a higher risk of contamination, a disposable gown may be appropriate.
-
Respiratory Protection : If there is a risk of aerosolization, such as when handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.[1]
Operational and Disposal Plans
Receiving and Storage:
Upon receipt, the container should be inspected for damage. This compound is typically stored at -20°C for long-term stability.[5][6] The compound should be stored in a tightly sealed and clearly labeled container in a designated, well-ventilated, and secure area.
Preparation of Solutions:
All handling of the solid compound and preparation of stock solutions must be performed in a certified chemical fume hood to prevent inhalation of the powder.[1]
-
Recommended Solvents : this compound is soluble in DMSO.[6][7]
-
Procedure :
-
Ensure all necessary PPE is correctly worn.
-
Work within a certified chemical fume hood.
-
Carefully weigh the required amount of this compound powder.
-
Slowly add the desired solvent to the powder to avoid aerosolization.[1]
-
Disposal:
All waste materials, including empty vials, contaminated gloves, and other disposable items, should be considered hazardous waste. Dispose of chemical waste in accordance with all applicable federal, state, and local regulations.
Quantitative Data Summary
| Parameter | Specification | Source |
| Storage Temperature | -20°C | [5][6] |
| Solubility in DMSO | Soluble to 100 mM | [6] |
Experimental Workflow
The following diagram outlines the standard procedure for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Frontiers | A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. caymanchem.com [caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
